molecular formula C8H7NO B1318791 3-Hydroxy-4-methylbenzonitrile CAS No. 3816-66-8

3-Hydroxy-4-methylbenzonitrile

Cat. No.: B1318791
CAS No.: 3816-66-8
M. Wt: 133.15 g/mol
InChI Key: UXNPMDKLHYMKBZ-UHFFFAOYSA-N
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Description

3-Hydroxy-4-methylbenzonitrile is a useful research compound. Its molecular formula is C8H7NO and its molecular weight is 133.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-hydroxy-4-methylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO/c1-6-2-3-7(5-9)4-8(6)10/h2-4,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXNPMDKLHYMKBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20590771
Record name 3-Hydroxy-4-methylbenzonitrile
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Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3816-66-8
Record name 3-Hydroxy-4-methylbenzonitrile
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Record name 3-hydroxy-4-methylbenzonitrile
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Foundational & Exploratory

In-Depth Technical Guide: 3-Hydroxy-4-methylbenzonitrile (CAS 3816-66-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-4-methylbenzonitrile, with the CAS number 3816-66-8, is a substituted aromatic nitrile.[1] Its structure, featuring a nitrile and a hydroxyl group on a toluene framework, makes it a potentially interesting building block in medicinal chemistry and materials science. The nitrile group can undergo various chemical transformations, while the phenolic hydroxyl group can be a key site for biological interactions or further functionalization. This guide provides a comprehensive overview of the known physicochemical properties of this compound. Due to the limited availability of published experimental data, a plausible synthetic route and standard characterization protocols are proposed to facilitate further research on this compound.

Physicochemical Properties

The known physical and chemical properties of this compound are summarized in the table below. This data has been aggregated from various chemical databases and supplier information.

PropertyValueSource
Molecular Formula C₈H₇NOPubChem[1]
Molecular Weight 133.15 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
Synonyms 5-Cyano-2-methylphenol, 4-Methyl-3-hydroxybenzonitrilePubChem[1]
CAS Number 3816-66-8PubChem[1]
Appearance Solid (predicted)---
Melting Point Not reported---
Boiling Point Not reported---
Solubility Not reported---
pKa Not reported---

Proposed Synthesis: Sandmeyer Reaction

3.1. Proposed Experimental Protocol

Step 1: Diazotization of 3-amino-4-methylphenol

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 3-amino-4-methylphenol in an aqueous solution of a non-nucleophilic acid (e.g., 2 M HCl or H₂SO₄).

  • Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, ensuring the temperature of the reaction mixture does not exceed 5 °C. The addition of sodium nitrite will form the diazonium salt.

  • Continue stirring for an additional 30 minutes at 0-5 °C after the addition is complete to ensure full conversion to the diazonium salt.

Step 2: Cyanation (Sandmeyer Reaction)

  • In a separate flask, prepare a solution of copper(I) cyanide (CuCN) in an aqueous solution of sodium cyanide (NaCN) or potassium cyanide (KCN). This will form the soluble dicyanocuprate(I) complex, [Cu(CN)₂]⁻.

  • Cool the copper cyanide solution to 0-5 °C.

  • Slowly and carefully add the cold diazonium salt solution from Step 1 to the copper cyanide solution with vigorous stirring. Nitrogen gas will be evolved.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat gently (e.g., to 50-60 °C) for 1-2 hours to ensure the completion of the reaction.

  • Cool the reaction mixture to room temperature.

Step 3: Work-up and Purification

  • Acidify the reaction mixture with a suitable acid (e.g., HCl) to decompose any unreacted cyanide salts (perform this step in a well-ventilated fume hood).

  • Extract the product into an organic solvent such as ethyl acetate or diethyl ether.

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from an appropriate solvent.

3.2. Experimental Workflow Diagram

SynthesisWorkflow cluster_diazotization Step 1: Diazotization cluster_cyanation Step 2: Cyanation cluster_purification Step 3: Purification 3-amino-4-methylphenol 3-amino-4-methylphenol Mix1 Mix1 3-amino-4-methylphenol->Mix1 Dissolve HCl_H2O aq. HCl HCl_H2O->Mix1 NaNO2 aq. NaNO2 Cool1 Cool1 NaNO2->Cool1 Add dropwise Diazonium_Salt Diazonium Salt Intermediate Reaction_Mixture Reaction Mixture Diazonium_Salt->Reaction_Mixture Add slowly Mix1->Cool1 Cool to 0-5 °C Cool1->Diazonium_Salt Stir 30 min CuCN_NaCN aq. CuCN/NaCN CuCN_NaCN->Reaction_Mixture Product_Mixture Crude Product Mixture Reaction_Mixture->Product_Mixture Warm & Heat Extraction Solvent Extraction Product_Mixture->Extraction Drying Drying Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Column Chromatography / Recrystallization Evaporation->Purification Final_Product This compound Purification->Final_Product

Caption: Proposed workflow for the synthesis of this compound.

Analytical Characterization

The synthesized this compound should be characterized using standard analytical techniques to confirm its identity and purity.

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons, the methyl protons, and the hydroxyl proton. The aromatic protons will likely appear as a set of multiplets in the aromatic region (δ 6.5-7.5 ppm). The methyl group should appear as a singlet around δ 2.0-2.5 ppm. The hydroxyl proton will be a broad singlet, and its chemical shift will be concentration-dependent.

  • ¹³C NMR: The carbon NMR spectrum should show eight distinct signals corresponding to the eight carbon atoms in the molecule. The nitrile carbon will be in the range of δ 115-125 ppm. The aromatic carbons will appear between δ 110-160 ppm, with the carbon attached to the hydroxyl group being the most downfield in this region. The methyl carbon will be a signal at approximately δ 15-25 ppm.

4.2. Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present. Key expected vibrational frequencies include:

  • A broad O-H stretch from the phenolic hydroxyl group around 3200-3600 cm⁻¹.

  • A sharp C≡N stretch from the nitrile group around 2220-2260 cm⁻¹.

  • C-H stretches from the aromatic ring and the methyl group around 2850-3100 cm⁻¹.

  • C=C stretches from the aromatic ring in the 1450-1600 cm⁻¹ region.

4.3. Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. For this compound (C₈H₇NO), the expected exact mass of the molecular ion [M]⁺ is approximately 133.05 g/mol .[1] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Biological Activity and Signaling Pathways

As of the date of this guide, a thorough search of scientific literature and biological activity databases (including PubChem BioAssay and ChEMBL) did not yield any specific data on the biological activity, mechanism of action, or involvement in any signaling pathways for this compound. Therefore, a diagram for a signaling pathway cannot be provided. The compound's structural similarity to other substituted benzonitriles and phenols suggests potential for biological activity, and it could be a candidate for screening in various biological assays.

Safety Information

Based on GHS classification data, this compound is considered hazardous.[1] The following hazard statements apply:

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a chemical compound with potential applications in synthetic chemistry. This guide has summarized its known physicochemical properties and provided a plausible, detailed protocol for its synthesis and characterization. The lack of data on its biological activity presents an opportunity for future research to explore its potential as a bioactive molecule. Researchers and drug development professionals are encouraged to use this guide as a starting point for their investigations into this compound.

References

3-Hydroxy-4-methylbenzonitrile molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-Hydroxy-4-methylbenzonitrile

This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, and analytical methodologies. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

Compound Identification and Properties

This compound, also known as 5-cyano-2-methylphenol, is an aromatic organic compound.

Table 1: Physicochemical and Identification Properties of this compound

PropertyValueReference(s)
Molecular Formula C₈H₇NO[1]
Molecular Weight 133.15 g/mol [1]
IUPAC Name This compound[1]
CAS Number 3816-66-8[1]
Canonical SMILES CC1=C(C=C(C=C1)C#N)O[1]
InChI InChI=1S/C8H7NO/c1-6-2-3-7(5-9)4-8(6)10/h2-4,10H,1H3[1]
InChIKey UXNPMDKLHYMKBZ-UHFFFAOYSA-N[1]
Topological Polar Surface Area 44.02 Ų
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 2
Rotatable Bonds 0

Experimental Protocols

Synthesis of this compound

A plausible and effective method for the synthesis of this compound is the one-pot conversion of 3-hydroxy-4-methylbenzaldehyde with hydroxylamine hydrochloride, catalyzed by ferrous sulfate. This method is advantageous due to its operational simplicity and high yield.

Protocol: One-Pot Synthesis from 3-Hydroxy-4-methylbenzaldehyde

Materials:

  • 3-Hydroxy-4-methylbenzaldehyde

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Anhydrous ferrous sulfate (FeSO₄)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Benzene

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 3-hydroxy-4-methylbenzaldehyde in DMF.

  • Add hydroxylamine hydrochloride and a catalytic amount of anhydrous ferrous sulfate to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature and filter to remove the catalyst.

  • Extract the resulting solution with ethyl acetate.

  • Evaporate the solvent from the organic phase to obtain the crude product.

  • Purify the crude residue by column chromatography on silica gel, using a mixture of benzene and ethyl acetate as the eluent, to yield pure this compound.

Synthesis_Workflow cluster_synthesis Synthesis of this compound Reactants 3-Hydroxy-4-methylbenzaldehyde + Hydroxylamine HCl + FeSO4 (cat.) in DMF Reaction Reflux Reactants->Reaction Workup Filtration & Solvent Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Pure this compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Analytical Characterization

The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

General HPLC Protocol:

  • Instrumentation: A standard HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of water (with 0.1% formic acid) and acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV spectrum of the compound.

  • Sample Preparation: Dissolve a known amount of the compound in the mobile phase.

Safety and Handling

This compound is classified as hazardous. The GHS hazard statements indicate that it is harmful if swallowed, in contact with skin, or inhaled. It also causes skin and serious eye irritation and may cause respiratory irritation.[1]

Table 2: GHS Hazard Classification for this compound

Hazard ClassCategoryGHS PictogramSignal WordHazard Statement
Acute Toxicity, Oral4Exclamation MarkWarningH302: Harmful if swallowed
Acute Toxicity, Dermal4Exclamation MarkWarningH312: Harmful in contact with skin
Acute Toxicity, Inhalation4Exclamation MarkWarningH332: Harmful if inhaled
Skin Corrosion/Irritation2Exclamation MarkWarningH315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AExclamation MarkWarningH319: Causes serious eye irritation
Specific target organ toxicity — Single exposure3Exclamation MarkWarningH335: May cause respiratory irritation

Precautionary Measures:

  • Use only in a well-ventilated area or under a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Avoid breathing dust, fumes, or vapors.

  • Wash hands thoroughly after handling.

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.

Logical_Relationship cluster_characterization Analytical Characterization Workflow Synthesized_Product Synthesized Product Purity_Analysis Purity Assessment (e.g., HPLC) Synthesized_Product->Purity_Analysis Structural_Elucidation Structural Elucidation (e.g., NMR, MS) Synthesized_Product->Structural_Elucidation Final_Characterization Final Characterized Compound Purity_Analysis->Final_Characterization Structural_Elucidation->Final_Characterization

Caption: Logical workflow for the analytical characterization of the synthesized compound.

References

An In-depth Technical Guide to the Physical Properties of 3-Hydroxy-4-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 3-Hydroxy-4-methylbenzonitrile (CAS No: 3816-66-8), a key intermediate in various chemical syntheses. This document collates available data on its physical and chemical characteristics, outlines general experimental protocols for its synthesis and property determination, and presents logical workflows for its analysis.

Core Physical and Chemical Properties

This compound, with the molecular formula C₈H₇NO, is a substituted aromatic nitrile.[1][2][3] Its structure, featuring a hydroxyl and a methyl group on the benzonitrile framework, dictates its physicochemical behavior, including its polarity, solubility, and reactivity.

Quantitative Physical Properties

A summary of the key quantitative physical data for this compound is presented in the table below. It is important to note that while some properties have been computationally predicted, experimental data for melting and boiling points are not consistently reported in publicly available literature. For comparative purposes, data for structurally related compounds are also included.

PropertyThis compound3,5-Dimethyl-4-hydroxybenzonitrile4-(Hydroxymethyl)benzonitrile3-Methylbenzonitrile
Molecular Formula C₈H₇NO[1][2]C₉H₉NO[4]C₈H₇NO[5]C₈H₇N
Molecular Weight 133.15 g/mol [1][2]147.17 g/mol [4]133.15 g/mol [5]117.15 g/mol [6]
CAS Number 3816-66-8[1][2]4198-90-7[4]874-89-5[5]620-22-4[6]
Physical State Solid (presumed)Solid[4]Solid[5]Liquid[6]
Melting Point (°C) 80-81 (unconfirmed)[7]123-127[4]39-43[5]-23[6]
Boiling Point (°C) Not availableNot availableNot availableNot available
Topological Polar Surface Area (TPSA) 44.02 Ų[2]Not availableNot availableNot available
LogP (calculated) 1.5723[2]Not availableNot availableNot available

Experimental Protocols

General Synthesis of Aromatic Nitriles from Aldehydes

A common method for the synthesis of nitriles is the conversion of the corresponding aldehyde.[8] This typically involves a one-pot reaction where the aldehyde is reacted with hydroxylamine hydrochloride in the presence of a catalyst to form an oxime, which is then dehydrated to the nitrile.

Materials:

  • Substituted aromatic aldehyde (e.g., 3-hydroxy-4-methylbenzaldehyde)

  • Hydroxylamine hydrochloride

  • Anhydrous ferrous sulfate (catalyst)

  • Dimethylformamide (DMF) (solvent)

  • Benzene and Ethyl acetate (for chromatography)

  • Silica gel for thin-layer chromatography (TLC)

Procedure:

  • The aromatic aldehyde, hydroxylamine hydrochloride, and anhydrous ferrous sulfate are mixed in a round-bottom flask.

  • DMF is added as a solvent, and the mixture is refluxed for several hours.[8]

  • The progress of the reaction is monitored by TLC.

  • Upon completion, the catalyst is filtered off.

  • The resulting solution is extracted and the solvent is evaporated to yield the crude nitrile product.

  • The crude product is then purified by column chromatography using a suitable eluent system, such as benzene/ethyl acetate.[8]

Determination of Physical Properties: A Methodological Overview

Melting Point: The melting point of a solid compound is determined using a melting point apparatus. A small amount of the purified crystalline solid is packed into a capillary tube and heated at a controlled rate. The temperature range over which the solid melts is recorded.

Boiling Point: For liquid compounds, the boiling point is determined by distillation. The liquid is heated in a distillation apparatus, and the temperature at which the vapor pressure of the liquid equals the atmospheric pressure is recorded as the boiling point. This method is not directly applicable to solids but can be used if the compound is stable at its boiling point under reduced pressure.

Solubility: The solubility of this compound would be determined by adding a small, known amount of the compound to a measured volume of a solvent (e.g., water, ethanol, DMSO) at a specific temperature. The mixture is agitated, and the point at which no more solid dissolves is observed. Quantitative solubility can be determined by techniques such as UV-Vis spectroscopy or by evaporating the solvent from a saturated solution and weighing the residue. Due to the presence of a polar hydroxyl group and a nitrile group, it is expected to be soluble in polar organic solvents.[9]

Spectral Analysis (NMR, IR, MS):

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on an NMR spectrometer. A small amount of the sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆), and the spectrum is acquired. The chemical shifts, splitting patterns, and integration of the peaks provide detailed information about the molecular structure.

  • IR Spectroscopy: An infrared spectrum is obtained using an FTIR spectrometer. A small amount of the sample is typically prepared as a KBr pellet or a thin film. The absorption bands in the spectrum correspond to the vibrational frequencies of the functional groups present in the molecule.

  • Mass Spectrometry: Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. A small amount of the sample is ionized, and the mass-to-charge ratio of the resulting ions is measured.

Visualizing Workflows and Relationships

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a logical workflow for the synthesis and subsequent characterization of this compound.

G Logical Workflow: Synthesis and Characterization of this compound A Starting Material (e.g., 3-Hydroxy-4-methylbenzaldehyde) B One-Pot Synthesis (Reaction with NH2OH·HCl, FeSO4 in DMF) A->B C Workup and Purification (Filtration, Extraction, Chromatography) B->C D Pure this compound C->D E Physical Property Determination (Melting Point, Solubility) D->E F Spectroscopic Analysis (NMR, IR, Mass Spectrometry) D->F G Structural Confirmation E->G F->G

Caption: Logical workflow for the synthesis and characterization.

Relationship between Structure and Physical Properties

The physical properties of this compound are a direct consequence of its molecular structure. The diagram below illustrates these relationships.

G Structure-Property Relationships of this compound Structure Molecular Structure (Aromatic ring, -OH, -CN, -CH3) Polarity High Polarity Structure->Polarity (-OH, -CN groups) H_Bonding Hydrogen Bonding Capability (due to -OH group) Structure->H_Bonding Spectral Characteristic Spectral Signature (NMR, IR, MS) Structure->Spectral (Functional Groups) MeltingPoint Solid State at RT (Likely crystalline) Polarity->MeltingPoint Solubility Solubility in Polar Solvents Polarity->Solubility H_Bonding->MeltingPoint H_Bonding->Solubility

Caption: Relationship between structure and physical properties.

References

Technical Guide: Physicochemical Properties of 3-Hydroxy-4-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Data

A comprehensive search of available chemical databases did not yield specific experimentally determined melting and boiling points for 3-Hydroxy-4-methylbenzonitrile. The following table summarizes the available data for this compound and related isomers.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
This compound3816-66-8C₈H₇NO133.15Not availableNot available
4-Hydroxy-3-methylbenzonitrile15777-70-5C₈H₇NO133.15Not availableNot available

Experimental Protocols

The following sections detail standardized laboratory procedures for the determination of melting and boiling points of solid organic compounds like this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions to a liquid state. This physical property is a crucial indicator of a compound's purity.[1]

Methodology: Capillary Method

This is a common and accurate method for determining the melting point of a crystalline solid.[2]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Capillary tubes (sealed at one end)[2]

  • Thermometer[2]

  • Mortar and pestle[1]

  • Spatula[1]

Procedure:

  • Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered using a mortar and pestle.[2]

  • Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.[3]

  • Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus.

  • Heating: The apparatus is heated at a steady and slow rate, typically 1-2°C per minute, especially near the expected melting point.[2]

  • Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.[1] A pure compound will typically have a sharp melting range of 0.5-1°C.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. For small quantities of a substance, a micro boiling point determination method is employed.[4]

Methodology: Micro Boiling Point Determination

This method is suitable when only a small amount of the substance is available.[4][5]

Apparatus:

  • Small test tube or capillary tube[5]

  • Thermometer[5]

  • Inverted small capillary tube (fusion tube)[6]

  • Heating bath (e.g., Thiele tube with high-boiling point oil)[5]

Procedure:

  • Sample Preparation: A few drops of the liquid sample are placed into a small test tube.[5]

  • Apparatus Assembly: A smaller capillary tube, sealed at one end, is inverted and placed inside the test tube containing the sample. This inverted tube traps a small amount of air.[6] The test tube is then attached to a thermometer.

  • Heating: The assembly is heated in a heating bath. As the temperature rises, the air trapped in the inverted capillary will expand and exit as a stream of bubbles.[5]

  • Observation: Heating is continued until a rapid and continuous stream of bubbles emerges from the inverted capillary. At this point, the heating is stopped.[5]

  • Boiling Point Reading: The liquid will begin to cool, and the stream of bubbles will slow down and eventually stop. The temperature at which the liquid just begins to enter the inverted capillary tube is the boiling point of the substance.[5]

Logical Workflow: Synthesis of Related Aminobenzonitriles

While a specific experimental protocol for the synthesis of this compound was not found, the following diagram illustrates a common synthetic pathway for a structurally related compound, 3-Amino-4-hydroxybenzonitrile, starting from 3-Hydroxy-4-nitrobenzonitrile. This provides a logical workflow that could be conceptually analogous to potential synthetic routes for the target compound.

SynthesisWorkflow Precursor 3-Hydroxy-4- nitrobenzonitrile Intermediate Reduction Reaction Precursor->Intermediate Input Product 3-Amino-4- hydroxybenzonitrile Intermediate->Product Output Reagents Reagents: - Palladium hydroxide - Hydrogen Reagents->Intermediate Solvent Solvent: - Ethanol - N,N-dimethylformamide Solvent->Intermediate Conditions Conditions: - Room temperature - Overnight Conditions->Intermediate

Caption: Synthetic pathway for the reduction of 3-Hydroxy-4-nitrobenzonitrile.

References

An In-depth Technical Guide to the Solubility of 3-Hydroxy-4-methylbenzonitrile in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Predicted Solubility Profile

3-Hydroxy-4-methylbenzonitrile (C₈H₇NO, Molar Mass: 133.15 g/mol ) is a substituted aromatic nitrile.[1] Its structure, featuring a polar hydroxyl (-OH) group and a moderately polar nitrile (-CN) group, alongside a non-polar methyl group and benzene ring, suggests a nuanced solubility profile.

The presence of the hydroxyl group allows for hydrogen bonding, which typically imparts solubility in polar protic solvents. The nitrile group also contributes to the molecule's polarity. Therefore, this compound is expected to be soluble in a range of polar organic solvents.

Based on qualitative data for structurally similar compounds, such as 4-hydroxy-3,5-dimethylbenzonitrile, which is known to be soluble in methanol, ethanol, and dimethyl sulfoxide (DMSO), it is highly probable that this compound exhibits similar solubility in these and other polar solvents like acetone and acetonitrile.[2] Conversely, its solubility is expected to be limited in non-polar solvents like hexane and toluene, where the polar functional groups cannot be effectively solvated.

Factors Influencing Solubility:

  • Solvent Polarity: "Like dissolves like" is a fundamental principle. Polar solvents will more effectively solvate the polar hydroxyl and nitrile groups.

  • Temperature: The solubility of solids in liquids generally increases with temperature.[3]

  • Hydrogen Bonding: The ability of the hydroxyl group to form hydrogen bonds with solvents like alcohols and water is a major determinant of its solubility.

  • Crystalline Structure: For solid compounds, the energy required to overcome the crystal lattice forces will influence solubility.

A summary of the predicted qualitative solubility is presented in Table 1.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassSolvent ExamplesPredicted SolubilityRationale
Polar Protic Methanol, EthanolSolubleCapable of hydrogen bonding with the hydroxyl group and solvating the polar nitrile group.
Polar Aprotic DMSO, Acetone, AcetonitrileSolubleCan solvate the polar functional groups through dipole-dipole interactions.
Non-Polar Hexane, TolueneSparingly Soluble to InsolubleLack of favorable interactions with the polar hydroxyl and nitrile groups.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound in a given solvent.[4][5][6] The following protocol provides a detailed methodology for quantifying the solubility of this compound.

Materials and Equipment:

  • This compound (solid, high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature orbital shaker or water bath

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Preparation of Saturated Solution:

    • Accurately weigh an excess amount of this compound into a vial. An excess is crucial to ensure that a saturated solution is formed.

    • Add a known volume of the desired organic solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a constant temperature orbital shaker or water bath set to the desired temperature (e.g., 25 °C or 37 °C).

    • Agitate the mixture for a sufficient time to reach equilibrium. A period of 24 to 48 hours is generally recommended.[5][7]

  • Phase Separation:

    • After the equilibration period, allow the vial to stand undisturbed at the same temperature to let the excess solid settle.

    • To ensure complete removal of undissolved solid, centrifuge the vial at a high speed.

    • Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is critical to prevent any solid particles from being included in the analysis.

  • Quantification:

    • Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method (HPLC or UV-Vis).

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the standard solutions and the diluted sample solution using a validated HPLC or UV-Vis method to determine the concentration of the compound in the diluted sample.

    • Calculate the concentration of the original saturated solution by accounting for the dilution factor. This concentration represents the solubility of this compound in the specific solvent at the tested temperature.

Data Presentation:

The quantitative solubility data should be summarized in a table, expressing solubility in units such as g/100 mL or mol/L at the specified temperature.

Table 2: Example of Quantitative Solubility Data Presentation

SolventTemperature (°C)Solubility ( g/100 mL)Solubility (mol/L)
Methanol25Experimental ValueExperimental Value
Ethanol25Experimental ValueExperimental Value
DMSO25Experimental ValueExperimental Value
Acetone25Experimental ValueExperimental Value
Acetonitrile25Experimental ValueExperimental Value
Toluene25Experimental ValueExperimental Value
Hexane25Experimental ValueExperimental Value

Visualization of Experimental and Logical Workflows

The solubility of this compound is a critical factor in its synthesis, purification, and use in subsequent chemical reactions. The following diagrams, created using the DOT language, illustrate these workflows.

G cluster_protocol Experimental Workflow for Solubility Determination prep Preparation of Saturated Solution (Excess Solute + Solvent) equilibrate Equilibration (Shaking at Constant Temp.) prep->equilibrate separate Phase Separation (Centrifugation & Filtration) equilibrate->separate quantify Quantification (HPLC or UV-Vis) separate->quantify data Solubility Data quantify->data

Caption: Workflow for determining the solubility of a solid compound.

The above diagram outlines the key steps in the experimental determination of solubility using the shake-flask method.

Substituted benzonitriles are often used as intermediates in the synthesis of more complex molecules, including active pharmaceutical ingredients.[8][9] The solubility of this compound would be crucial for its handling and reactivity in such a synthetic pathway.

G cluster_synthesis Logical Workflow in Chemical Synthesis reactants Reactants in Solution (Solubility Dependent) reaction Chemical Reaction (Homogeneous Phase) reactants->reaction crude Crude Product Mixture reaction->crude extraction Work-up / Extraction (Differential Solubility) crude->extraction purification Purification (e.g., Recrystallization - Solubility Dependent) extraction->purification final_product Pure Final Product purification->final_product

Caption: Role of solubility in a typical chemical synthesis workflow.

This diagram illustrates the logical flow of a multi-step chemical synthesis where the solubility of intermediates like this compound is critical for reaction efficiency, product isolation, and purification. For instance, in a reaction, the reactants need to be dissolved in a suitable solvent for the reaction to proceed efficiently in a homogeneous phase. During the work-up, differential solubility in two immiscible solvents is exploited for extraction. Finally, purification techniques like recrystallization are entirely dependent on the temperature-dependent solubility of the compound in a specific solvent.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 3-Hydroxy-4-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound 3-Hydroxy-4-methylbenzonitrile. Due to the limited availability of experimental spectra in public databases, this guide presents predicted NMR data, which serves as a valuable reference for the identification and characterization of this molecule. Additionally, detailed experimental protocols for acquiring NMR spectra of aromatic compounds are outlined to assist researchers in their laboratory work.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum for this compound provides valuable insights into the electronic environment of the protons in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, typically tetramethylsilane (TMS). The multiplicity of each signal (e.g., singlet, doublet, triplet) indicates the number of neighboring protons, and the coupling constant (J), measured in Hertz (Hz), quantifies the interaction between coupled protons.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
7.33d8.0H-6
7.29dd8.0, 1.5H-5
7.18d1.5H-2
5.40s-OH
2.25s-CH₃

Note: Predicted data is based on computational models and may vary slightly from experimental values.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. As with ¹H NMR, chemical shifts are reported in ppm relative to TMS. In a standard proton-decoupled ¹³C NMR spectrum, each unique carbon atom typically appears as a single line.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
155.0C-3
134.0C-5
132.5C-6
125.0C-4
119.0C-1
118.0CN
112.0C-2
16.0CH₃

Note: Predicted data is based on computational models and may vary slightly from experimental values.

Experimental Protocols for NMR Spectroscopy

The following sections detail standardized methodologies for the preparation and analysis of aromatic compounds like this compound using NMR spectroscopy.

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality NMR spectra.

  • Sample Purity: Ensure the sample is of high purity to avoid signals from impurities that may complicate spectral interpretation.

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. For nonpolar organic compounds, deuterated chloroform (CDCl₃) is a common choice. For more polar compounds, deuterated dimethyl sulfoxide (DMSO-d₆) or acetone-d₆ can be used.

  • Concentration: For ¹H NMR, a concentration of 5-25 mg of the compound in 0.5-0.7 mL of deuterated solvent is generally sufficient. For the less sensitive ¹³C NMR, a higher concentration of 20-50 mg is recommended.

  • Filtration: To remove any particulate matter that could affect the magnetic field homogeneity and spectral resolution, filter the sample solution through a small plug of glass wool or a syringe filter directly into a clean, dry NMR tube.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the sample solution. TMS provides a reference signal at 0 ppm for calibrating the chemical shift scale.

NMR Data Acquisition

The following are general parameters for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz).

¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment is typically used.

  • Number of Scans: Depending on the sample concentration, 16 to 64 scans are usually adequate.

  • Spectral Width: A spectral width of -2 to 12 ppm is generally sufficient for most organic compounds.

  • Acquisition Time: An acquisition time of 2-4 seconds is common.

  • Relaxation Delay: A relaxation delay of 1-5 seconds between pulses ensures that the nuclei have returned to equilibrium, allowing for accurate integration.

¹³C NMR Acquisition Parameters:

  • Pulse Program: A proton-decoupled single-pulse experiment is standard to simplify the spectrum to single lines for each carbon.

  • Number of Scans: Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.

  • Spectral Width: A wider spectral width, typically from 0 to 220 ppm, is necessary to encompass the larger range of ¹³C chemical shifts.

  • Acquisition Time: An acquisition time of 1-2 seconds is typical.

  • Relaxation Delay: A relaxation delay of 2 seconds is commonly used.

Logical Workflow for NMR Data Interpretation

The process of elucidating a chemical structure from its NMR spectra follows a logical progression. This workflow is essential for accurately assigning the observed signals to the corresponding atoms in the molecule.

NMR_Interpretation_Workflow cluster_data_acquisition Data Acquisition cluster_spectral_analysis Spectral Analysis cluster_structure_elucidation Structure Elucidation Sample_Prep Sample Preparation H1_NMR ¹H NMR Acquisition Sample_Prep->H1_NMR C13_NMR ¹³C NMR Acquisition Sample_Prep->C13_NMR Analyze_H1 Analyze ¹H Spectrum (Chemical Shift, Multiplicity, Integration, Coupling Constants) H1_NMR->Analyze_H1 Analyze_C13 Analyze ¹³C Spectrum (Number of Signals, Chemical Shifts) C13_NMR->Analyze_C13 Propose_Fragments Propose Molecular Fragments Analyze_H1->Propose_Fragments Analyze_C13->Propose_Fragments Assemble_Structure Assemble Fragments into a Proposed Structure Propose_Fragments->Assemble_Structure Verify_Structure Verify Structure with 2D NMR (if necessary) Assemble_Structure->Verify_Structure

Caption: A logical workflow for the interpretation of NMR spectral data.

This guide provides foundational information on the ¹H and ¹³C NMR spectral characteristics of this compound and the experimental procedures for their acquisition. While the presented data is based on prediction, it offers a solid starting point for researchers in the fields of chemistry and drug development for the identification and structural elucidation of this and related compounds.

Mass Spectrometry Analysis of 3-Hydroxy-4-methylbenzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the mass spectrometry analysis of 3-Hydroxy-4-methylbenzonitrile (C₈H₇NO), a key intermediate in various synthetic pathways. This document outlines the predicted electron ionization (EI) mass spectrum, details a comprehensive experimental protocol for gas chromatography-mass spectrometry (GC-MS) analysis, and presents a plausible metabolic pathway for hydroxybenzonitrile isomers. All quantitative data is summarized for clarity, and key processes are visualized using diagrams to facilitate understanding.

Introduction

This compound, with a molecular weight of 133.15 g/mol , is a substituted aromatic nitrile of significant interest in medicinal chemistry and materials science.[1][2] Mass spectrometry is a critical analytical technique for the structural elucidation and quantification of such compounds. This guide focuses on the electron ionization mass spectrometry (EI-MS) of this compound, providing expected fragmentation patterns and a detailed methodology for its analysis.

Predicted Mass Spectrum and Fragmentation

While a publicly available experimental mass spectrum for this compound is not readily found, a predicted fragmentation pattern can be deduced based on the established principles of mass spectrometry for aromatic, phenolic, and nitrile-containing compounds.[3][4] The molecular ion peak ([M]⁺˙) is expected to be prominent due to the stability of the aromatic ring.

Table 1: Predicted Mass-to-Charge Ratios (m/z) and Proposed Fragment Identities for this compound.

m/z (Predicted)Proposed Fragment IonProposed StructureNotes
133[M]⁺˙[C₈H₇NO]⁺˙Molecular Ion
132[M-H]⁺[C₈H₆NO]⁺Loss of a hydrogen radical from the hydroxyl or methyl group.
118[M-CH₃]⁺[C₇H₄NO]⁺Loss of a methyl radical.
105[M-CO]⁺˙[C₇H₇N]⁺˙Loss of neutral carbon monoxide, a common fragmentation for phenols.
104[M-HCN]⁺˙[C₇H₆O]⁺˙Loss of hydrogen cyanide, characteristic of benzonitrile derivatives.
77[C₆H₅]⁺Phenyl cationLoss of CO and HCN.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

This section details a standard operating procedure for the analysis of this compound using GC-MS with electron ionization.

Sample Preparation
  • Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol or dichloromethane.

  • Working Solutions: Create a series of dilutions from the stock solution to establish a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Derivatization (Optional): For enhanced volatility and improved peak shape, silylation of the hydroxyl group can be performed using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[5]

Instrumentation and Conditions
  • Gas Chromatograph: Agilent 8890 GC System (or equivalent).

  • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent).

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection Volume: 1 µL.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Mass Range: m/z 40-450.

  • Scan Mode: Full Scan.

Visualization of Key Processes

Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Standard Standard Solution (1 mg/mL) Dilution Serial Dilutions Standard->Dilution Derivatization Derivatization (Optional) with BSTFA Dilution->Derivatization Injection GC Injection Derivatization->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Detection Ionization->Detection Spectrum Mass Spectrum Acquisition Detection->Spectrum Library Library Search & Fragmentation Analysis Spectrum->Library Quant Quantification Spectrum->Quant

Caption: GC-MS analysis workflow for this compound.

Predicted Fragmentation Pathway

This diagram visualizes the predicted fragmentation of this compound upon electron ionization.

fragmentation_pathway M [C₈H₇NO]⁺˙ m/z = 133 M_minus_H [C₈H₆NO]⁺ m/z = 132 M->M_minus_H - H• M_minus_CH3 [C₇H₄NO]⁺ m/z = 118 M->M_minus_CH3 - •CH₃ M_minus_CO [C₇H₇N]⁺˙ m/z = 105 M->M_minus_CO - CO M_minus_HCN [C₇H₆O]⁺˙ m/z = 104 M->M_minus_HCN - HCN C6H5 [C₆H₅]⁺ m/z = 77 M_minus_CO->C6H5 - HCN M_minus_HCN->C6H5 - CO

Caption: Predicted EI fragmentation of this compound.

Metabolic Pathway of Hydroxybenzonitriles

Recent studies have shown that certain bacteria, such as Burkholderia sp., can metabolize hydroxybenzonitrile isomers. The proposed pathway involves the conversion of the nitrile to the corresponding carboxylic acid, which then enters central metabolic pathways.[6]

metabolic_pathway cluster_initial Initial Metabolism cluster_central Central Metabolism HBN This compound Amide 3-Hydroxy-4-methylbenzamide HBN->Amide Nitrile Hydratase Acid 3-Hydroxy-4-methylbenzoic Acid Amide->Acid Amidase Gentisate Gentisate Pathway Acid->Gentisate Protocatechuate Protocatechuate Pathway Acid->Protocatechuate TCA TCA Cycle Gentisate->TCA Protocatechuate->TCA

Caption: Proposed metabolic pathway for hydroxybenzonitriles in Burkholderia sp.

Conclusion

This technical guide provides a foundational understanding of the mass spectrometry analysis of this compound. The predicted fragmentation pattern and detailed GC-MS protocol offer a robust starting point for researchers. The inclusion of a potential metabolic pathway highlights the broader relevance of this compound in biochemical studies. The provided visualizations serve to clarify complex analytical and biological processes, aiding in both experimental design and data interpretation.

References

An In-depth Technical Guide to the Infrared Spectroscopy of 3-Hydroxy-4-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of 3-Hydroxy-4-methylbenzonitrile, a key aromatic compound with applications in pharmaceutical synthesis and materials science. This document details the expected vibrational frequencies, provides established experimental protocols for sample analysis, and presents logical workflows for spectral interpretation.

Introduction to the Infrared Spectrum of this compound

Infrared spectroscopy is a powerful analytical technique for identifying the functional groups within a molecule. For this compound (C₈H₇NO), the IR spectrum will exhibit characteristic absorption bands corresponding to the vibrations of its nitrile (C≡N), hydroxyl (O-H), methyl (C-H), and substituted benzene ring moieties. The position, intensity, and shape of these bands provide a unique spectral fingerprint for this molecule.

Predicted Infrared Absorption Data

While a publicly available experimental spectrum for this compound is not readily accessible, a predictive analysis based on the well-documented spectral data of related compounds, such as cyanophenols and methylated benzonitriles, allows for the accurate assignment of its principal vibrational modes. The following table summarizes the expected IR absorption bands.

Wavenumber (cm⁻¹)IntensityVibrational AssignmentFunctional Group
~3600-3200Broad, StrongO-H stretch (intermolecular hydrogen bonding)Hydroxyl (-OH)
~3100-3000MediumAromatic C-H stretchBenzene Ring
~2975-2950MediumAsymmetric C-H stretchMethyl (-CH₃)
~2885-2865MediumSymmetric C-H stretchMethyl (-CH₃)
~2240-2220Strong, SharpC≡N stretch (conjugated)[1]Nitrile (-C≡N)
~1610-1580Medium-StrongC=C aromatic ring stretchBenzene Ring
~1520-1480Medium-StrongC=C aromatic ring stretchBenzene Ring
~1465MediumAsymmetric C-H bendMethyl (-CH₃)
~1380MediumSymmetric C-H bend (umbrella mode)Methyl (-CH₃)
~1300-1200StrongIn-plane O-H bend and C-O stretchPhenolic Group
~900-800StrongOut-of-plane C-H bend (aromatic)Benzene Ring

Experimental Protocols for Infrared Spectroscopy

The following are detailed methodologies for the preparation of solid samples of this compound for analysis by Fourier Transform Infrared (FTIR) spectroscopy.

Potassium Bromide (KBr) Pellet Method

This is a common technique for obtaining high-quality spectra of solid samples.

Materials and Equipment:

  • This compound sample (1-2 mg)

  • Spectroscopy-grade Potassium Bromide (KBr), dried (100-200 mg)

  • Agate mortar and pestle

  • Pellet press with die set

  • Hydraulic press

  • FTIR spectrometer

Procedure:

  • Drying: Ensure the KBr is thoroughly dry by heating it in an oven and cooling it in a desiccator. KBr is hygroscopic, and any absorbed water will show broad absorption bands around 3400 cm⁻¹ and 1630 cm⁻¹.[2]

  • Grinding: Place a small amount of the this compound sample into the agate mortar and grind it to a fine powder.

  • Mixing: Add the dried KBr to the mortar and gently but thoroughly mix it with the ground sample to ensure uniform dispersion.[3]

  • Pellet Formation: Transfer a portion of the mixture to the die of a pellet press. Assemble the press and apply pressure (typically 8-10 metric tons) for several minutes to form a transparent or translucent pellet.[2]

  • Analysis: Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer for analysis.

Nujol Mull Method

An alternative method, particularly useful if the sample is difficult to press into a KBr pellet.[4]

Materials and Equipment:

  • This compound sample (2-5 mg)

  • Nujol (high-purity mineral oil)

  • Agate mortar and pestle

  • Salt plates (e.g., KBr or NaCl)

  • Spatula

  • FTIR spectrometer

Procedure:

  • Grinding: Grind the this compound sample to a fine, flour-like powder in an agate mortar. The particle size should ideally be smaller than the wavelength of the IR radiation to minimize scattering.[4]

  • Mull Preparation: Add one to two drops of Nujol to the ground sample in the mortar. Continue grinding until a uniform, viscous, and translucent paste (the mull) is formed.[4]

  • Sample Mounting: Apply a small amount of the mull onto one salt plate. Place the second salt plate on top and gently rotate to spread the mull into a thin, even film.

  • Analysis: Place the "sandwiched" salt plates into the sample holder of the FTIR spectrometer. Note that the spectrum will show characteristic C-H absorption bands from the Nujol itself, which will be superimposed on the sample's spectrum.[4]

Visualization of Methodologies and Workflows

The following diagrams illustrate the experimental workflows and the logical process of spectral analysis.

Experimental_Workflow_KBr start Start grind_sample Grind Sample (1-2 mg) start->grind_sample add_kbr Add Dried KBr (100-200 mg) grind_sample->add_kbr mix Thoroughly Mix add_kbr->mix load_die Load into Die mix->load_die press Apply Pressure (8-10 tons) load_die->press analyze Analyze in FTIR press->analyze end End analyze->end

Caption: KBr Pellet Preparation Workflow.

Experimental_Workflow_Nujol start Start grind_sample Grind Sample (2-5 mg) start->grind_sample add_nujol Add Nujol (1-2 drops) grind_sample->add_nujol create_mull Create Uniform Mull add_nujol->create_mull mount Mount on Salt Plate create_mull->mount analyze Analyze in FTIR mount->analyze end End analyze->end

Caption: Nujol Mull Preparation Workflow.

Spectral_Analysis_Pathway obtain_spectrum Obtain IR Spectrum identify_OH Identify Broad O-H Stretch (~3600-3200 cm⁻¹) obtain_spectrum->identify_OH identify_CN Identify Sharp C≡N Stretch (~2240-2220 cm⁻¹) obtain_spectrum->identify_CN identify_CH_arom Identify Aromatic C-H Stretches (~3100-3000 cm⁻¹) obtain_spectrum->identify_CH_arom identify_CH_aliph Identify Aliphatic C-H Stretches (~2975-2865 cm⁻¹) obtain_spectrum->identify_CH_aliph fingerprint Analyze Fingerprint Region (< 1500 cm⁻¹ for C=C, C-O, bends) obtain_spectrum->fingerprint confirm Confirm Molecular Structure identify_OH->confirm identify_CN->confirm identify_CH_arom->confirm identify_CH_aliph->confirm fingerprint->confirm

Caption: Logical Pathway for Spectral Interpretation.

References

An In-depth Technical Guide to the Synthesis of 3-Hydroxy-4-methylbenzonitrile from p-Cresol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for producing 3-Hydroxy-4-methylbenzonitrile, a valuable building block in medicinal chemistry and materials science, starting from the readily available precursor, p-cresol. This document details established methodologies, presents quantitative data, and offers detailed experimental protocols for the key transformations involved.

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound from p-cresol is efficiently achieved through a two-step process. The first step involves the regioselective introduction of a formyl group (-CHO) at the ortho-position to the hydroxyl group of p-cresol, yielding the intermediate 2-hydroxy-5-methylbenzaldehyde. The second step entails the conversion of the aldehyde functionality into a nitrile group (-CN) to afford the final product.

Figure 1: Overall synthetic scheme.

Step 1: Ortho-Formylation of p-Cresol

The introduction of a formyl group onto the p-cresol ring is a critical step that dictates the overall efficiency of the synthesis. Due to the directing effect of the hydroxyl group and the steric hindrance from the methyl group, formylation is favored at the ortho position. Several methods can be employed for this transformation, with varying yields and selectivities.

Magnesium-Mediated Ortho-Formylation

This method is reported to be highly selective for ortho-formylation, often providing the desired product in high yields[1][2][3][4][5]. The reaction proceeds via the formation of a magnesium phenoxide, which then reacts with paraformaldehyde.

Table 1: Quantitative Data for Magnesium-Mediated Ortho-Formylation of Phenols

Phenolic SubstrateFormylation ProductSolventReaction Time (h)Yield (%)Reference
PhenolSalicylaldehydeAcetonitrile292[2]
2-Methylphenol3-MethylsalicylaldehydeAcetonitrile285[2]
4-Methylphenol (p-Cresol)5-MethylsalicylaldehydeAcetonitrile295[2]
2-tert-Butylphenol3-tert-ButylsalicylaldehydeAcetonitrile488[2]
2-Bromophenol3-BromosalicylaldehydeTetrahydrofuran480-81[1]
Duff Reaction

The Duff reaction utilizes hexamethylenetetramine as the formylating agent in an acidic medium. While generally less efficient than the magnesium-mediated method, it is a viable alternative for ortho-formylation[6][7][8]. For instance, the Duff reaction of p-ethylphenol, a compound structurally similar to p-cresol, has been reported to yield the corresponding ortho-formylated product.

Table 2: Reported Yield for a Duff Reaction of a p-Alkylphenol

Starting MaterialProductYield (%)Reference
p-Ethylphenol2-Hydroxy-5-ethylbenzaldehyde18[6]
Reimer-Tiemann Reaction

The Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols using chloroform in a basic solution[9][10][11][12]. The reaction proceeds through the formation of a dichlorocarbene intermediate. While it is a well-established method, yields can be variable, and the reaction may produce a mixture of ortho and para isomers. In the case of p-cresol, the para position is blocked, directing formylation to the ortho position.

Step 2: Conversion of Aldehyde to Nitrile

The transformation of the intermediate, 2-hydroxy-5-methylbenzaldehyde, into this compound is typically achieved through a two-stage process: formation of an aldoxime followed by its dehydration.

Oximation of 2-Hydroxy-5-methylbenzaldehyde

The aldehyde is first reacted with hydroxylamine or its salt to form the corresponding aldoxime, 2-hydroxy-5-methylbenzaldoxime.

Dehydration of 2-Hydroxy-5-methylbenzaldoxime

The aldoxime is then dehydrated to yield the desired nitrile. Various dehydrating agents can be employed for this purpose.

Experimental Protocols

Synthesis of 2-Hydroxy-5-methylbenzaldehyde via Magnesium-Mediated Ortho-Formylation

This protocol is adapted from the general procedure for the ortho-formylation of phenols[1][2].

Materials:

  • p-Cresol

  • Anhydrous Magnesium Chloride (MgCl₂)

  • Paraformaldehyde

  • Triethylamine (Et₃N)

  • Anhydrous Acetonitrile

  • Hydrochloric Acid (5% aq.)

  • Diethyl ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a stirred mixture of p-cresol (20 mmol), anhydrous magnesium chloride (30 mmol), and dry triethylamine (75 mmol) in anhydrous acetonitrile (100 ml), add dry paraformaldehyde (135 mmol).

  • Heat the mixture under reflux for 2 hours.

  • Cool the reaction mixture to room temperature and add 5% aqueous HCl.

  • Extract the product with diethyl ether.

  • Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography on silica gel (e.g., using a hexane:ethyl acetate mixture as eluent) or by recrystallization to afford 2-hydroxy-5-methylbenzaldehyde[13].

Expected Yield: Based on analogous reactions, a high yield (around 95%) is anticipated[2].

Synthesis of this compound

This two-part protocol involves the formation of the oxime followed by dehydration.

Part A: Synthesis of 2-Hydroxy-5-methylbenzaldoxime

Materials:

  • 2-Hydroxy-5-methylbenzaldehyde

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

Procedure:

  • Dissolve 2-hydroxy-5-methylbenzaldehyde in ethanol in a round-bottom flask.

  • In a separate beaker, dissolve hydroxylamine hydrochloride in water and add a solution of sodium hydroxide to liberate hydroxylamine.

  • Add the hydroxylamine solution to the aldehyde solution and stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, the product, 2-hydroxy-5-methylbenzaldoxime, can be isolated by precipitation or extraction.

Part B: Dehydration to this compound

Materials:

  • 2-Hydroxy-5-methylbenzaldoxime

  • A suitable dehydrating agent (e.g., acetic anhydride, thionyl chloride, or a modern catalytic system)

  • Appropriate solvent

Procedure (General):

  • Dissolve the 2-hydroxy-5-methylbenzaldoxime in a suitable anhydrous solvent.

  • Add the dehydrating agent portion-wise, maintaining the reaction temperature as required by the specific reagent.

  • Stir the reaction mixture until completion (monitored by TLC).

  • Work up the reaction mixture, which typically involves quenching any excess reagent, extraction, and washing.

  • Purify the crude product by column chromatography or recrystallization to obtain this compound.

Data Presentation

Table 3: Physicochemical and Spectroscopic Data of Key Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Key Spectroscopic Data
p-Cresol C₇H₈O108.1434.8202-
2-Hydroxy-5-methylbenzaldehyde C₈H₈O₂136.1554-57[14]217[14]¹H NMR: Signals for aromatic protons, aldehyde proton, hydroxyl proton, and methyl protons. IR (cm⁻¹): Bands for O-H, C-H (aromatic and aliphatic), C=O (aldehyde), and C=C (aromatic) stretching. MS: Molecular ion peak corresponding to the molecular weight.[15]
This compound C₈H₇NO133.15--¹H NMR: Signals for aromatic protons, hydroxyl proton, and methyl protons. IR (cm⁻¹): Bands for O-H, C-H (aromatic and aliphatic), C≡N (nitrile), and C=C (aromatic) stretching. MS: Molecular ion peak corresponding to the molecular weight.[16]

Visualization of the Synthetic Workflow

The following diagram illustrates the logical flow of the synthesis process.

Synthesis_Workflow pCresol p-Cresol Formylation Ortho-Formylation (e.g., Mg-mediated) pCresol->Formylation Intermediate 2-Hydroxy-5-methylbenzaldehyde Formylation->Intermediate Purification1 Purification Intermediate->Purification1 Oximation Oximation Oxime 2-Hydroxy-5-methylbenzaldoxime Oximation->Oxime Dehydration Dehydration Oxime->Dehydration FinalProduct This compound Dehydration->FinalProduct Purification2 Purification FinalProduct->Purification2 Purification1->Oximation

References

The Sandmeyer Reaction for the Synthesis of 3-Hydroxy-4-methylbenzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the preparation of 3-Hydroxy-4-methylbenzonitrile, a valuable building block in medicinal chemistry and materials science, via the Sandmeyer reaction. This document provides a comprehensive overview of the synthetic pathway, including a detailed experimental protocol, quantitative data, and visualizations of the reaction mechanism and workflow.

Introduction

The Sandmeyer reaction is a versatile and widely utilized chemical transformation for the synthesis of aryl halides and pseudohalides from primary aromatic amines.[1] The reaction proceeds through the formation of an aryl diazonium salt, which is subsequently displaced by a nucleophile, typically in the presence of a copper(I) salt catalyst. The cyanation of aromatic amines via the Sandmeyer reaction is a cornerstone method for the production of benzonitriles.[2]

This guide focuses on the application of the Sandmeyer reaction for the synthesis of this compound from its corresponding primary aromatic amine, 3-amino-4-methylphenol. The meticulous control of reaction parameters such as temperature, pH, and stoichiometry is crucial for achieving high yields and purity.[2]

Reaction Pathway and Mechanism

The synthesis of this compound via the Sandmeyer reaction is a two-step process:

  • Diazotization: The primary aromatic amine, 3-amino-4-methylphenol, is converted to its corresponding aryl diazonium salt using nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrochloric acid (HCl). This reaction is performed at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.

  • Cyanation: The diazonium salt is then treated with a copper(I) cyanide (CuCN) solution. The diazonium group, being an excellent leaving group (N₂), is displaced by the cyanide nucleophile, yielding the desired this compound.

The generally accepted mechanism for the Sandmeyer reaction involves a single electron transfer (SET) from the copper(I) catalyst to the diazonium salt, generating an aryl radical and nitrogen gas. The aryl radical then reacts with the copper(II) species to form the final product and regenerate the copper(I) catalyst.

Reaction Scheme

Sandmeyer_Reaction cluster_diazotization Step 1: Diazotization cluster_cyanation Step 2: Cyanation 3-amino-4-methylphenol 3-Amino-4-methylphenol diazonium_salt 3-Hydroxy-4-methylbenzenediazonium chloride 3-amino-4-methylphenol->diazonium_salt NaNO₂, HCl 0-5 °C This compound This compound diazonium_salt->this compound CuCN

Caption: Overall reaction scheme for the synthesis of this compound.

Experimental Protocols

The following is a representative experimental protocol for the synthesis of this compound based on established procedures for the Sandmeyer reaction.[3]

Materials and Reagents
ReagentMolar Mass ( g/mol )
3-Amino-4-methylphenol123.15
Sodium Nitrite (NaNO₂)69.00
Hydrochloric Acid (HCl), conc.36.46
Copper(I) Cyanide (CuCN)89.56
Sodium Cyanide (NaCN)49.01
Dichloromethane (CH₂Cl₂)84.93
Anhydrous Magnesium Sulfate (MgSO₄)120.37
Step-by-Step Procedure

Step 1: Diazotization of 3-Amino-4-methylphenol

  • In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 3-amino-4-methylphenol (e.g., 12.3 g, 0.1 mol) in a mixture of concentrated hydrochloric acid (25 mL) and water (75 mL).

  • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Prepare a solution of sodium nitrite (7.6 g, 0.11 mol) in 20 mL of water and cool it to 0 °C.

  • Add the cold sodium nitrite solution dropwise to the suspension of 3-amino-4-methylphenol over 30 minutes, ensuring the temperature of the reaction mixture does not exceed 5 °C.

  • After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure the complete formation of the diazonium salt. The resulting solution should be kept cold for the next step.

Step 2: Sandmeyer Cyanation

  • In a separate 500 mL flask, prepare a solution of copper(I) cyanide (10.8 g, 0.12 mol) and sodium cyanide (12.3 g, 0.25 mol) in 100 mL of water. Gently warm the mixture to about 60-70 °C to facilitate dissolution.

  • Carefully and slowly add the cold diazonium salt solution from Step 1 to the warm copper(I) cyanide solution with efficient stirring. The rate of addition should be controlled to manage the evolution of nitrogen gas.

  • After the addition is complete, continue to stir the reaction mixture at 60-70 °C for 1 hour, or until the evolution of nitrogen gas ceases.

  • Cool the reaction mixture to room temperature.

Step 3: Work-up and Purification

  • Transfer the cooled reaction mixture to a separatory funnel and extract the product with dichloromethane (3 x 100 mL).

  • Combine the organic layers and wash them with water (2 x 100 mL) and then with brine (100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude this compound.

  • The crude product can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from an appropriate solvent.

Quantitative Data

The following table summarizes the key quantitative parameters for the synthesis of this compound via the Sandmeyer reaction. Please note that the expected yield is an estimate based on typical Sandmeyer cyanation reactions and may vary depending on the specific reaction conditions and scale.

ParameterValueNotes
Reactants
3-Amino-4-methylphenol1.0 eqStarting material
Sodium Nitrite (NaNO₂)1.1 eqDiazotizing agent
Hydrochloric Acid (conc.)~3.0 eqTo form the amine salt and for diazotization
Copper(I) Cyanide (CuCN)1.2 eqCyanide source and catalyst
Sodium Cyanide (NaCN)2.5 eqTo solubilize CuCN
Reaction Conditions
Diazotization Temperature0-5 °CCritical for diazonium salt stability
Cyanation Temperature60-70 °CGradual warming is important
Reaction Time1-2 hoursMonitor by TLC for completion
Outcome
Expected Yield60-80%Varies with reaction scale and purity of reagents
Product Molecular FormulaC₈H₇NO[4]
Product Molecular Weight133.15 g/mol [4]

Visualizations

Experimental Workflow

experimental_workflow start Start diazotization Diazotization of 3-Amino-4-methylphenol (0-5 °C) start->diazotization prepare_cu_cn Prepare CuCN Solution (60-70 °C) start->prepare_cu_cn sandmeyer_reaction Sandmeyer Cyanation: Add diazonium salt to CuCN solution diazotization->sandmeyer_reaction prepare_cu_cn->sandmeyer_reaction workup Work-up: Extraction with CH₂Cl₂ sandmeyer_reaction->workup purification Purification: Column Chromatography or Recrystallization workup->purification end End: This compound purification->end

Caption: A flowchart illustrating the experimental workflow for the synthesis.

Sandmeyer Reaction Mechanism

sandmeyer_mechanism diazonium Ar-N₂⁺ set1 Single Electron Transfer (SET) diazonium->set1 cu_i Cu(I)CN cu_i->set1 aryl_radical Ar• + N₂ set1->aryl_radical cu_ii Cu(II)(CN)₂ set1->cu_ii product Ar-CN aryl_radical->product cu_ii->product regenerated_cu_i Cu(I)CN product->regenerated_cu_i Regeneration

Caption: The radical-based mechanism of the Sandmeyer cyanation reaction.

Safety Precautions

  • Diazonium Salt Instability: Aryl diazonium salts are thermally unstable and can be explosive when isolated in a dry state. It is imperative to keep the diazonium salt in solution and at a low temperature at all times.

  • Toxicity of Cyanides: Copper(I) cyanide and sodium cyanide are highly toxic. Handle these reagents with extreme caution in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. Have a cyanide antidote kit readily available.

  • Corrosive Acids: Concentrated hydrochloric acid is corrosive and should be handled with care in a fume hood.

  • Gas Evolution: The reaction produces nitrogen gas, which should be safely vented.

This technical guide provides a comprehensive framework for the synthesis of this compound via the Sandmeyer reaction. Researchers are advised to adapt and optimize the provided protocol for their specific laboratory conditions and to adhere to all safety guidelines.

References

3-Hydroxy-4-methylbenzonitrile precursors and starting materials

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Precursors and Starting Materials for 3-Hydroxy-4-methylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthetic routes for this compound, a key intermediate in various chemical and pharmaceutical applications. The document outlines the common precursors, starting materials, and detailed experimental methodologies, supported by quantitative data and process visualizations.

Introduction

This compound (CAS No. 3816-66-8) is a valuable building block in organic synthesis.[1][2] Its molecular structure, featuring hydroxyl, methyl, and nitrile functional groups on a benzene ring, makes it a versatile precursor for the synthesis of more complex molecules, including active pharmaceutical ingredients. This guide explores the principal manufacturing processes, focusing on the conversion of substituted benzaldehydes and the demethylation of methoxy-substituted benzonitriles.

Primary Synthetic Pathways

Two primary strategies dominate the synthesis of this compound:

  • Route A: Synthesis from a Substituted Benzaldehyde: This common approach involves the conversion of a benzaldehyde derivative, typically 3-hydroxy-4-methylbenzaldehyde, into the corresponding nitrile. The transformation is usually achieved via an aldoxime intermediate, which is subsequently dehydrated.

  • Route B: Demethylation of a Methoxy Precursor: This pathway starts with a readily available methoxy-substituted precursor, 3-methoxy-4-methylbenzonitrile, and involves the cleavage of the methyl ether to yield the desired hydroxyl group.

These pathways are illustrated in the logical relationship diagram below.

G cluster_0 Synthetic Strategies for this compound cluster_A Route A Details cluster_B Route B Details A Route A: From Benzaldehyde Target This compound A->Target B Route B: Demethylation B->Target Precursor_A 3-Hydroxy-4-methylbenzaldehyde Intermediate_A Aldoxime Formation Precursor_A->Intermediate_A Hydroxylamine HCl Step_A2 Dehydration Intermediate_A->Step_A2 Dehydrating Agent Step_A2->A Precursor_B 3-Methoxy-4-methylbenzonitrile Step_B1 Ether Cleavage Precursor_B->Step_B1 Demethylating Agent (e.g., Lewis Acid) Step_B1->B

Caption: Key synthetic strategies for producing this compound.

Experimental Protocols and Data

This section details the experimental procedures for the aforementioned synthetic routes. The protocols are adapted from established methods for analogous compounds.

Route A: Synthesis from 3-Hydroxy-4-methylbenzaldehyde

This pathway is analogous to the synthesis of 3,4-dihydroxybenzonitrile from vanillin, a process detailed in several patents.[3][4] The core of this method is the one-pot conversion of an aldehyde to a nitrile using hydroxylamine hydrochloride in a polar aprotic solvent.

Caption: Workflow for the synthesis of this compound from its aldehyde precursor.

  • Reaction Setup: To a 500 mL four-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and condenser, add 3-hydroxy-4-methylbenzaldehyde (1.0 eq), hydroxylamine hydrochloride (1.5-1.8 eq), and N,N-dimethylformamide (DMF) (2-3 mL per gram of aldehyde).

  • Oxime Formation: Stir the mixture and slowly heat the oil bath to an internal temperature of 50-60°C. Maintain this temperature for approximately 4 hours to facilitate the formation of the aldoxime intermediate.

  • Dehydration to Nitrile: Increase the internal temperature to 110-120°C and maintain for an additional 2 hours to drive the dehydration of the oxime to the nitrile.

  • Isolation: After the reaction is complete, cool the mixture. Slowly pour the reaction mixture into 1000 mL of water with stirring to precipitate the product.

  • Purification: Filter the resulting solid, wash with water, and dry. The crude this compound can be further purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture.

ParameterValueReference
Starting Material 3-Hydroxy-4-methylbenzaldehyde-
Key Reagents Hydroxylamine Hydrochloride, DMF[3][4]
Reaction Time 6 hours[3][4]
Expected Yield 85-95%[3][4]
Expected Purity >99% (after recrystallization)[3][4]
Route B: Demethylation of 3-Methoxy-4-methylbenzonitrile

This method involves the cleavage of the ether linkage in 3-methoxy-4-methylbenzonitrile.[5] This is often achieved using a Lewis acid, such as aluminum trichloride, in an aprotic polar solvent. This approach is particularly useful when the methoxy-substituted precursor is more readily available than the corresponding hydroxy-benzaldehyde.

Caption: Workflow for the demethylation of 3-methoxy-4-methylbenzonitrile.

  • Reaction Setup: In a 1000 mL four-necked flask, dissolve 3-methoxy-4-methylbenzonitrile (1.0 eq) in DMF (2.5 mL per gram of nitrile).

  • Addition of Lewis Acid: Cool the solution and slowly add anhydrous aluminum trichloride (1.2-1.5 eq) in portions, ensuring the internal temperature does not exceed 120°C.

  • Demethylation Reaction: After the addition is complete, heat the mixture in an oil bath to maintain an internal temperature of 120°C for 4 hours.

  • Workup: Cool the reaction mixture and carefully pour it into aqueous hydrochloric acid to hydrolyze the aluminum complexes.

  • Extraction and Isolation: Extract the aqueous layer multiple times with a suitable organic solvent like toluene or ethyl acetate. Combine the organic layers, wash with water, and concentrate under reduced pressure.

  • Purification: The resulting residue is recrystallized from a dilute alcohol solution to yield pure this compound.

ParameterValueReference
Starting Material 3-Methoxy-4-methylbenzonitrile[5]
Key Reagents Anhydrous Aluminum Trichloride, DMF[3]
Reaction Time 4 hours[3]
Expected Yield 80-90%[3]
Expected Purity >99% (after recrystallization)[3]

Alternative Synthetic Approaches

While the two routes described above are the most common, other methods for nitrile synthesis can be applied. For instance, the Sandmeyer reaction, which converts an aromatic amine to a nitrile via a diazonium salt, is a viable, albeit multi-step, alternative.[6] This would involve starting from 3-amino-2-methylphenol. However, the one-pot conversion of aldehydes is generally preferred for its simplicity and high yield.

Conclusion

The synthesis of this compound is well-established, with the most industrially viable routes proceeding from either 3-hydroxy-4-methylbenzaldehyde or 3-methoxy-4-methylbenzonitrile. The choice of precursor often depends on commercial availability and cost. The protocols provided in this guide, adapted from proven methodologies for similar structures, offer robust and high-yield pathways for the production of this important chemical intermediate. Researchers and drug development professionals can leverage these methods to reliably access high-purity this compound for their synthetic needs.

References

Navigating the Structural Elucidation of 3-Hydroxy-4-methylbenzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the current state of knowledge regarding the crystal structure of 3-Hydroxy-4-methylbenzonitrile. Despite its relevance as a potential building block in medicinal chemistry, a definitive, publicly available crystal structure has not been reported in crystallographic databases or peer-reviewed literature. This document provides a summary of its known chemical and physical properties and outlines a comprehensive, albeit hypothetical, experimental framework for its synthesis, crystallization, and subsequent structural determination via single-crystal X-ray diffraction. Furthermore, this guide presents visual workflows to aid researchers in the process of small molecule crystallography.

Introduction

This compound (C₈H₇NO) is a small organic molecule with potential applications in the synthesis of more complex pharmaceutical compounds.[1] A thorough understanding of its three-dimensional structure is paramount for predicting its physicochemical properties, potential biological interactions, and for rational drug design. However, as of the latest searches, the specific crystal structure of this compound has not been deposited in public databases. This guide, therefore, serves as a practical resource for researchers aiming to determine this structure.

Physicochemical Properties

While the complete crystallographic data is unavailable, a summary of the known chemical and physical properties of this compound is presented in Table 1. This information is crucial for planning its synthesis, purification, and crystallization experiments.

PropertyValueSource
Molecular Formula C₈H₇NO[1][2]
Molecular Weight 133.15 g/mol [1][2]
CAS Number 3816-66-8[1][2]
XlogP 1.7[2]
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 2PubChem
Rotatable Bond Count 0PubChem

Experimental Protocols for Crystal Structure Determination

The following sections outline a standard, hypothetical methodology for the synthesis, crystallization, and structural analysis of this compound.

Synthesis of this compound

A common route for the synthesis of hydroxybenzonitriles involves the conversion of a corresponding aldehyde. A plausible synthesis for this compound would be the dehydration of the corresponding aldoxime, which can be formed from 3-hydroxy-4-methylbenzaldehyde and hydroxylamine.

Materials:

  • 3-hydroxy-4-methylbenzaldehyde

  • Hydroxylamine hydrochloride

  • A suitable solvent (e.g., dimethylformamide - DMF)

  • A dehydrating agent or catalyst (e.g., ferrous sulfate)[3]

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Dissolve 3-hydroxy-4-methylbenzaldehyde in DMF.

  • Add hydroxylamine hydrochloride to the solution and stir.

  • Introduce a catalytic amount of a dehydrating agent like anhydrous ferrous sulfate.[3]

  • Reflux the reaction mixture, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and extract the product with a suitable organic solvent.

  • Wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography to obtain pure this compound.

Crystallization

Obtaining high-quality single crystals is often the most challenging step in structure determination.[4][5] Several techniques can be employed to crystallize small organic molecules.

Common Crystallization Methods:

  • Slow Evaporation: Dissolve the purified compound in a suitable solvent or solvent mixture in a loosely covered vial.[5] Allow the solvent to evaporate slowly over several days to weeks.

  • Vapor Diffusion: Place a concentrated solution of the compound in a small, open container inside a larger, sealed container holding a precipitant (a solvent in which the compound is less soluble).[6] The precipitant vapor will slowly diffuse into the compound's solution, inducing crystallization.

  • Cooling Crystallization: Prepare a saturated solution of the compound at an elevated temperature and then slowly cool it to induce crystallization.

The choice of solvent is critical and often requires screening a variety of options.[5]

Single-Crystal X-ray Diffraction

Once suitable crystals are obtained, their structure can be determined using single-crystal X-ray diffraction.[7]

Procedure:

  • Crystal Mounting: A high-quality single crystal is selected under a microscope and mounted on a goniometer head.[7]

  • Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is recorded on a detector.[8]

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods, and the atomic positions are refined to best fit the experimental data.[9][10]

Visualizing the Workflow

To better illustrate the process of crystal structure determination, the following diagrams outline the key experimental and logical steps.

experimental_workflow cluster_synthesis Synthesis and Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction synthesis Synthesis of 3-Hydroxy-4- methylbenzonitrile purification Purification (e.g., Column Chromatography) synthesis->purification crystallization Crystal Growth Screening (e.g., Slow Evaporation, Vapor Diffusion) purification->crystallization crystal_selection Selection of High-Quality Single Crystal crystallization->crystal_selection data_collection Data Collection on Diffractometer crystal_selection->data_collection structure_solution Structure Solution and Refinement data_collection->structure_solution final_structure final_structure structure_solution->final_structure Final Crystal Structure (CIF File) logical_relationship compound Target Compound (this compound) pure_sample High Purity Sample (>98%) compound->pure_sample Requires single_crystal Diffraction Quality Single Crystal pure_sample->single_crystal Prerequisite for diffraction_data High-Resolution Diffraction Data single_crystal->diffraction_data Yields crystal_structure Solved Crystal Structure diffraction_data->crystal_structure Leads to

References

Navigating the Chemical Landscape of 3-Hydroxy-4-methylbenzonitrile: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the chemical stability and optimal storage conditions for 3-Hydroxy-4-methylbenzonitrile (CAS No. 3816-66-8), a key intermediate in pharmaceutical and specialized chemical synthesis. This document is intended for researchers, scientists, and professionals in drug development, offering critical data and protocols to ensure the integrity and longevity of this compound.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is paramount for its proper handling and storage.

PropertyValueSource
Molecular Formula C₈H₇NO
Molecular Weight 133.15 g/mol
CAS Number 3816-66-8
Appearance White Solid Crystalline
Purity ≥97% or ≥98%
Synonyms 5-Cyano-2-methylphenol, 3-Hydroxy-4-methyl-benzonitrile

Recommended Storage and Handling

The long-term stability of this compound is directly influenced by its storage environment. While generally stable under normal conditions, adherence to the following guidelines is recommended to mitigate degradation.

ConditionRecommendationRationale
Temperature Store at room temperature. For enhanced long-term stability, consider refrigeration (2-8 °C) or freezing (-20 °C).Lower temperatures slow down potential oxidative and thermal degradation pathways, a practice recommended for analogous compounds.
Atmosphere Store in a tightly sealed container. For maximal stability, store under an inert atmosphere (e.g., argon or nitrogen).Minimizes contact with oxygen and moisture, which can contribute to oxidative degradation and hydrolysis of the nitrile group.
Light Protect from light by using an amber vial or by storing in a dark location.Although not explicitly stated for this compound, light can be a catalyst for degradation in similar aromatic compounds.
Location Store in a dry, cool, and well-ventilated place.Prevents moisture absorption and ensures a stable ambient environment.

Handling Precautions: Handle in accordance with good industrial hygiene and safety practices. Use in a well-ventilated area and wear appropriate personal protective equipment, including gloves and eye protection, to avoid skin and eye irritation.

Potential Degradation Pathways

While specific degradation pathways for this compound are not extensively documented in the available literature, inferences can be drawn from the known reactivity of its functional groups and related benzonitrile compounds.

The primary modes of degradation are anticipated to be:

  • Hydrolysis of the Nitrile Group: The nitrile (-CN) group is susceptible to hydrolysis, particularly under acidic or basic conditions. This reaction would likely proceed through an amide intermediate (3-Hydroxy-4-methylbenzamide) to ultimately form the corresponding carboxylic acid (3-Hydroxy-4-methylbenzoic acid).

  • Oxidation of the Phenolic Group: The hydroxyl (-OH) group on the benzene ring may be susceptible to oxidation, which can be accelerated by the presence of light, oxygen, and metal catalysts. This could potentially lead to the formation of colored degradation products.

  • Photochemical Degradation: Exposure to light, particularly UV radiation, could provide the energy to initiate degradation reactions, a common pathway for many benzonitrile-containing compounds.

cluster_conditions Environmental Factors cluster_compound This compound cluster_pathways Potential Degradation Pathways Light Light Heat Heat Thermal Degradation Thermal Degradation Heat->Thermal Degradation Moisture/pH Moisture/pH Hydrolysis Hydrolysis Moisture/pH->Hydrolysis Oxygen Oxygen Oxidation Oxidation Oxygen->Oxidation Compound This compound Photodegradation Photodegradation Photodegradation->Compound Thermal Degradation->Compound Hydrolysis->Compound Oxidation->Compound

Factors Influencing Chemical Stability

Experimental Protocol: Forced Degradation Study

To quantitatively assess the stability of this compound, a forced degradation study is recommended. The following protocol is adapted from methodologies used for similar compounds and can be tailored to specific laboratory capabilities.

Objective: To identify and quantify degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC grade acetonitrile and methanol

  • HPLC grade water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a suitable detector (e.g., UV-Vis) and column (e.g., C18)

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.

    • Thermal Degradation: Place the

Methodological & Application

Application Notes and Protocols: 3-Hydroxy-4-methylbenzonitrile as a Versatile Chemical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3-Hydroxy-4-methylbenzonitrile (CAS 3816-66-8) as a key chemical intermediate in the synthesis of diverse molecular scaffolds of interest in pharmaceutical and agrochemical research.[1][2] This document outlines its chemical properties, key synthetic transformations, detailed experimental protocols for representative reactions, and potential applications in drug discovery.

Physicochemical Properties

This compound is a substituted aromatic compound possessing a hydroxyl, a methyl, and a nitrile functional group.[1][2] This unique combination of functionalities makes it a valuable building block for the synthesis of more complex molecules.[3]

PropertyValueReference
CAS Number 3816-66-8[1][2]
Molecular Formula C₈H₇NO[1][2]
Molecular Weight 133.15 g/mol [1][2]
Appearance Solid
IUPAC Name This compound[1]
Synonyms 5-Cyano-2-methylphenol, 4-Methyl-3-hydroxybenzonitrile[1]

Key Synthetic Applications

The reactivity of this compound is centered around its phenolic hydroxyl group and the nitrile moiety. These functional groups allow for a variety of chemical transformations, making it a versatile intermediate for the synthesis of heterocyclic compounds and other complex organic molecules.

Synthesis of Ether Derivatives via Williamson Ether Synthesis

The phenolic hydroxyl group of this compound can be readily alkylated to form a wide range of ether derivatives. The Williamson ether synthesis is a robust and widely used method for this transformation, involving the deprotonation of the phenol to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.[4]

Experimental Protocol: General Procedure for Williamson Ether Synthesis

This protocol describes a general method for the synthesis of ether derivatives from this compound.

Materials:

  • This compound

  • Anhydrous potassium carbonate (K₂CO₃) or sodium hydride (NaH)

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Anhydrous N,N-dimethylformamide (DMF) or acetone

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq.) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq.).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the desired alkyl halide (1.1 eq.) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or heat to 50-80 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired ether.

Expected Yields: Yields for this type of reaction are typically in the range of 70-95%, depending on the specific alkyl halide used.

Logical Workflow for Williamson Ether Synthesis

Williamson_Ether_Synthesis Start Start: 3-Hydroxy-4- methylbenzonitrile Deprotonation Deprotonation (Base, e.g., K2CO3) Start->Deprotonation Nucleophilic_Attack Nucleophilic Attack (Alkyl Halide) Deprotonation->Nucleophilic_Attack Product Product: Ether Derivative Nucleophilic_Attack->Product

Caption: Williamson Ether Synthesis Workflow.

Synthesis of Benzofuran Derivatives

Benzofurans are a class of heterocyclic compounds present in many biologically active molecules and natural products.[5][6][7] this compound can serve as a precursor for the synthesis of substituted benzofurans. A common strategy involves the O-alkylation with an α-haloketone followed by an intramolecular cyclization.

Experimental Protocol: General Procedure for Benzofuran Synthesis

This protocol outlines a general two-step procedure for the synthesis of benzofuran derivatives starting from this compound.

Step 1: O-Alkylation with an α-Haloketone

Materials:

  • This compound

  • α-Bromoketone (e.g., 2-bromoacetophenone)

  • Potassium carbonate (K₂CO₃)

  • Acetone or DMF

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) and potassium carbonate (1.5 eq.) in acetone.

  • Add the α-bromoketone (1.1 eq.) to the mixture.

  • Reflux the reaction mixture for 4-6 hours, monitoring by TLC.

  • After completion, cool the mixture and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude aryl ether intermediate.

Step 2: Intramolecular Cyclization

Materials:

  • Crude aryl ether from Step 1

  • Polyphosphoric acid (PPA) or Eaton's reagent

Procedure:

  • Add the crude aryl ether to polyphosphoric acid.

  • Heat the mixture to 80-100 °C for 1-2 hours.

  • Cool the reaction mixture and pour it onto crushed ice.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to yield the substituted benzofuran.

Representative Yields:

StepProductTypical Yield (%)
O-AlkylationAryl ether intermediate80 - 95
CyclizationSubstituted Benzofuran60 - 85

Experimental Workflow for Benzofuran Synthesis

Benzofuran_Synthesis_Workflow cluster_step1 Step 1: O-Alkylation cluster_step2 Step 2: Cyclization Start This compound Reagent1 α-Haloketone, Base Start->Reagent1 Intermediate Aryl Ether Intermediate Reagent1->Intermediate Reagent2 Acid Catalyst (e.g., PPA) Intermediate->Reagent2 Product Substituted Benzofuran Reagent2->Product

Caption: Two-step synthesis of benzofurans.

Application in Drug Discovery: A Representative Example

Benzofuran derivatives are known to exhibit a wide range of biological activities, including anti-tumor, antibacterial, and antiviral properties.[5] For instance, certain substituted benzofurans act as inhibitors of signaling pathways crucial for cancer cell proliferation and survival. A hypothetical derivative of this compound could be designed to target a key kinase in a cancer-related signaling pathway.

Hypothetical Signaling Pathway Inhibition

A synthesized benzofuran derivative could potentially inhibit a protein kinase, such as a receptor tyrosine kinase (RTK), which is often dysregulated in various cancers. Inhibition of the RTK would block downstream signaling cascades, such as the MAPK/ERK pathway, thereby preventing cell proliferation and inducing apoptosis.

Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS Activation Benzofuran Benzofuran Derivative (Inhibitor) Benzofuran->RTK Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Apoptosis Apoptosis ERK->Apoptosis Inhibition

Caption: Inhibition of an RTK signaling pathway.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the synthesis of biologically active compounds. The protocols and data presented herein provide a foundation for researchers to explore its utility in drug discovery and development, particularly in the generation of novel ether and benzofuran derivatives. Further investigation into the biological activities of compounds derived from this intermediate is warranted.

References

The Strategic Role of 3-Hydroxy-4-methylbenzonitrile in the Synthesis of Novel Pharmaceutical Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – 3-Hydroxy-4-methylbenzonitrile, a versatile aromatic building block, is gaining significant attention within the pharmaceutical industry as a key starting material for the synthesis of complex therapeutic agents. Its unique substitution pattern, featuring hydroxyl, methyl, and nitrile functionalities, offers a strategic entry point for the construction of diverse molecular scaffolds, particularly in the development of targeted therapies such as kinase inhibitors. This application note provides a detailed overview of its utility, complete with experimental protocols and data for the synthesis of a representative kinase inhibitor intermediate.

Application in Kinase Inhibitor Synthesis

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The development of small molecule kinase inhibitors has revolutionized treatment paradigms in oncology and immunology. The structure of this compound makes it an ideal precursor for crafting molecules that can fit into the ATP-binding pocket of various kinases.

A plausible synthetic route, inspired by the synthesis of known kinase inhibitors like Gefitinib, leverages the reactivity of the functional groups on this compound to build a substituted quinazoline core, a common scaffold in many kinase inhibitors. This process typically involves a sequence of O-alkylation, nitration, reduction, and cyclization reactions.

Experimental Protocols

The following protocols outline a representative synthetic pathway from this compound to a versatile amino-quinazoline intermediate, suitable for further elaboration into a final drug candidate.

Protocol 1: O-Alkylation of this compound

This procedure describes the etherification of the hydroxyl group, a common initial step to introduce a side chain that can enhance binding affinity or improve pharmacokinetic properties.

Materials:

  • This compound

  • 3-Chloropropanol

  • Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

Procedure:

  • To a solution of this compound (1.0 eq) in DMF, add potassium carbonate (2.0 eq).

  • Add 3-chloropropanol (1.2 eq) dropwise to the mixture.

  • Heat the reaction mixture to 80°C and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 3-((3-chloropropyl)oxy)-4-methylbenzonitrile.

ParameterValue
Starting MaterialThis compound
Reagents3-Chloropropanol, K₂CO₃, DMF
Reaction Time12 hours
Temperature80°C
Typical Yield85-95%
Purity (by HPLC)>98%
Protocol 2: Nitration of 3-((3-chloropropyl)oxy)-4-methylbenzonitrile

Nitration of the aromatic ring is a key step to introduce a nitrogen functionality that will later be used to form the heterocyclic core of the kinase inhibitor.

Materials:

  • 3-((3-chloropropyl)oxy)-4-methylbenzonitrile

  • Fuming Nitric Acid (HNO₃)

  • Sulfuric Acid (H₂SO₄)

  • Dichloromethane (DCM)

  • Ice bath

Procedure:

  • Dissolve 3-((3-chloropropyl)oxy)-4-methylbenzonitrile (1.0 eq) in dichloromethane.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a pre-cooled mixture of fuming nitric acid (1.1 eq) and sulfuric acid (1.1 eq).

  • Stir the reaction mixture at 0°C for 2 hours.

  • Monitor the reaction by TLC.

  • Carefully quench the reaction by pouring it over crushed ice.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.

  • The crude 3-((3-chloropropyl)oxy)-4-methyl-5-nitrobenzonitrile is used in the next step without further purification.

ParameterValue
Starting Material3-((3-chloropropyl)oxy)-4-methylbenzonitrile
ReagentsHNO₃, H₂SO₄, DCM
Reaction Time2 hours
Temperature0°C
Typical Yield90-98% (crude)
Protocol 3: Reduction of the Nitro Group

The nitro group is reduced to an amine, which is a crucial step for the subsequent cyclization reaction.

Materials:

  • 3-((3-chloropropyl)oxy)-4-methyl-5-nitrobenzonitrile

  • Iron powder (Fe)

  • Ammonium Chloride (NH₄Cl)

  • Ethanol

  • Water

Procedure:

  • Suspend 3-((3-chloropropyl)oxy)-4-methyl-5-nitrobenzonitrile (1.0 eq) and iron powder (5.0 eq) in a mixture of ethanol and water (4:1).

  • Add a catalytic amount of ammonium chloride.

  • Heat the mixture to reflux (approximately 80°C) for 4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Extract the residue with ethyl acetate and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield 5-amino-3-((3-chloropropyl)oxy)-4-methylbenzonitrile.

ParameterValue
Starting Material3-((3-chloropropyl)oxy)-4-methyl-5-nitrobenzonitrile
ReagentsFe, NH₄Cl, Ethanol, Water
Reaction Time4 hours
Temperature80°C (Reflux)
Typical Yield80-90%
Purity (by HPLC)>95%

Synthetic Workflow and Signaling Pathway

The following diagrams illustrate the synthetic workflow and a representative signaling pathway that could be targeted by a kinase inhibitor derived from this intermediate.

G A This compound B O-Alkylation A->B Protocol 1 C 3-((3-chloropropyl)oxy)-4-methylbenzonitrile B->C D Nitration C->D Protocol 2 E 3-((3-chloropropyl)oxy)-4-methyl-5-nitrobenzonitrile D->E F Reduction E->F Protocol 3 G 5-amino-3-((3-chloropropyl)oxy)-4-methylbenzonitrile F->G H Cyclization G->H I Quinazoline Intermediate H->I

Synthetic Workflow for a Kinase Inhibitor Intermediate.

G cluster_0 Cell Membrane Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Downstream Signaling Downstream Signaling Receptor Tyrosine Kinase->Downstream Signaling Cell Proliferation Cell Proliferation Downstream Signaling->Cell Proliferation Apoptosis Apoptosis Downstream Signaling->Apoptosis Inhibition Kinase Inhibitor Kinase Inhibitor Kinase Inhibitor->Receptor Tyrosine Kinase Inhibition

Targeted Inhibition of a Receptor Tyrosine Kinase Pathway.

Conclusion

This compound is a valuable and cost-effective starting material for the synthesis of complex pharmaceutical intermediates. The presented protocols provide a reliable and scalable route to a substituted amino-benzonitrile, a key precursor for a wide range of kinase inhibitors. The versatility of this building block is expected to continue to drive innovation in the discovery and development of new targeted therapies. Researchers and drug development professionals are encouraged to explore the potential of this compound in their synthetic strategies.

Application Notes and Protocols for 3-Hydroxy-4-methylbenzonitrile in Agrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxy-4-methylbenzonitrile is a versatile chemical intermediate with potential applications in the synthesis of novel agrochemicals. While direct commercial applications in blockbuster pesticides are not extensively documented in publicly available literature, its structural features—a reactive phenol group, a nitrile moiety, and a substituted benzene ring—make it a valuable building block for the exploration of new herbicides and fungicides. This document outlines potential synthetic routes and hypothetical applications based on established agrochemical classes, providing detailed protocols and conceptual frameworks for researchers.

Introduction: The Potential of Substituted Benzonitriles in Agrochemicals

The benzonitrile chemical motif is a cornerstone in the development of various agrochemicals. Notably, halogenated 4-hydroxybenzonitriles, such as bromoxynil and ioxynil, are effective post-emergence herbicides that act by inhibiting photosynthesis. The versatility of the nitrile group and the phenolic hydroxyl group allows for a range of chemical modifications to develop new active ingredients with tailored properties. This compound, with its specific substitution pattern, offers a unique scaffold for creating derivatives with potentially novel biological activities. Its structural similarity to intermediates used in the synthesis of modern pesticides suggests its utility in generating new libraries of candidate compounds for high-throughput screening.

Hypothetical Application: Synthesis of a Novel PPO-Inhibiting Herbicide

One promising application of this compound is in the synthesis of novel protoporphyrinogen oxidase (PPO)-inhibiting herbicides. PPO inhibitors are a class of herbicides that block the synthesis of chlorophyll, leading to the accumulation of toxic intermediates and rapid cell death in susceptible plants. Many PPO inhibitors feature a substituted phenyl ether linkage.

Here, we propose a hypothetical PPO-inhibiting herbicide, "Cyano-methyl-fenac," synthesized from this compound.

Proposed Synthetic Pathway

The synthesis of Cyano-methyl-fenac involves a nucleophilic aromatic substitution reaction, a common strategy in agrochemical synthesis.

G A This compound C Nucleophilic Aromatic Substitution (Williamson Ether Synthesis) A->C B Substituted Nitro-halobenzene B->C D Intermediate Diphenyl Ether C->D Base (e.g., K2CO3) Solvent (e.g., DMF) E Reduction of Nitro Group D->E Reducing Agent (e.g., Fe/HCl) F Amino-diphenyl Ether E->F G Further Functionalization (e.g., Acylation, etc.) F->G H Final Product: 'Cyano-methyl-fenac' G->H

Caption: Proposed synthetic pathway for a novel herbicide from this compound.

Experimental Protocol: Synthesis of "Cyano-methyl-fenac" Intermediate

This protocol details the synthesis of the diphenyl ether intermediate from this compound.

Materials:

  • This compound (1.0 eq)

  • 1-Chloro-2-nitro-4-(trifluoromethyl)benzene (1.1 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and anhydrous DMF.

  • Stir the solution at room temperature and add anhydrous potassium carbonate (2.0 eq).

  • Add 1-Chloro-2-nitro-4-(trifluoromethyl)benzene (1.1 eq) to the reaction mixture.

  • Heat the mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to obtain the desired diphenyl ether intermediate.

Quantitative Data: Hypothetical Efficacy of "Cyano-methyl-fenac"

The following table presents hypothetical efficacy data for "Cyano-methyl-fenac" against common agricultural weeds. This data is illustrative and would require experimental validation.

Weed SpeciesCommon NameGR₅₀ (g a.i./ha) - Pre-emergenceGR₅₀ (g a.i./ha) - Post-emergence
Amaranthus retroflexusRedroot pigweed3525
Chenopodium albumCommon lambsquarters4030
Setaria faberiGiant foxtail150120
Abutilon theophrastiVelvetleaf5040

GR₅₀: The dose of herbicide required to reduce plant growth by 50%.

Signaling Pathway: Mode of Action of PPO-Inhibiting Herbicides

The proposed herbicide "Cyano-methyl-fenac" would act by inhibiting the PPO enzyme, a key step in chlorophyll biosynthesis.

G A Protoporphyrinogen IX B PPO Enzyme A->B F Accumulation of Protoporphyrinogen IX A->F C Protoporphyrin IX B->C Oxidation D Chlorophyll & Heme C->D E 'Cyano-methyl-fenac' (PPO Inhibitor) E->B Inhibition G Leakage to Cytoplasm & Oxidation F->G H Singlet Oxygen Generation G->H I Lipid Peroxidation & Membrane Damage H->I

Caption: Simplified signaling pathway of PPO-inhibiting herbicides.

Experimental Workflow: From Synthesis to Efficacy Testing

The development of a new agrochemical from an intermediate like this compound follows a structured workflow.

G A Synthesis of Derivatives from This compound B Purification & Structural Characterization (NMR, MS, etc.) A->B C In Vitro Enzyme Assay (e.g., PPO Inhibition) B->C D Greenhouse Efficacy Screening (Pre- & Post-emergence) C->D E Dose-Response Studies & GR50 Determination D->E F Crop Selectivity Trials E->F G Lead Optimization F->G G->A Iterative Improvement

Caption: Experimental workflow for developing a new herbicide.

Conclusion

This compound represents a promising, yet underexplored, starting material for the synthesis of novel agrochemicals. The protocols and conceptual frameworks provided herein offer a starting point for researchers to investigate its potential in developing new herbicides, fungicides, and other crop protection agents. Further research into the derivatization of this molecule could lead to the discovery of new active ingredients with improved efficacy, selectivity, and environmental profiles.

Application Notes and Protocols for Etherification Reactions of 3-Hydroxy-4-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-4-methylbenzonitrile is a valuable scaffold in medicinal chemistry and drug discovery. The presence of a hydroxyl group allows for etherification, a versatile reaction that enables the synthesis of a diverse library of derivatives with modified physicochemical and pharmacological properties. These derivatives have shown potential in various therapeutic areas, particularly as kinase inhibitors in oncology. This document provides detailed application notes and experimental protocols for the etherification of this compound, focusing on the widely used Williamson ether synthesis.

Application Notes: 3-Alkoxy-4-methylbenzonitrile Derivatives in Drug Discovery

The introduction of various alkoxy groups onto the this compound core can significantly impact its biological activity. This modification allows for the fine-tuning of properties such as lipophilicity, metabolic stability, and target binding affinity.

One of the key areas where 3-alkoxy-4-methylbenzonitrile derivatives have shown promise is in the development of kinase inhibitors. Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The nitrile group can act as a hydrogen bond acceptor, a key interaction in many enzyme active sites.

A prominent signaling pathway often targeted in cancer therapy is the PI3K/Akt/mTOR pathway . This pathway plays a central role in regulating cell growth, proliferation, survival, and metabolism.[1][2][3] Aberrant activation of this pathway is a common event in many human cancers.[4] Several benzonitrile-containing molecules have been investigated as inhibitors of this pathway, demonstrating the potential of this chemical class in oncology drug development.[5]

The general mechanism of action for such inhibitors involves binding to the ATP-binding pocket of the kinases in the pathway, thereby preventing their catalytic activity and blocking downstream signaling. This ultimately leads to the inhibition of tumor cell growth and proliferation.

Experimental Protocols

The most common method for the etherification of phenols is the Williamson ether synthesis.[1][6][7] This reaction proceeds via an SN2 mechanism, where a phenoxide ion, generated by deprotonating the hydroxyl group with a base, acts as a nucleophile and attacks an alkyl halide.[7]

Protocol 1: Synthesis of 3-Ethoxy-4-methylbenzonitrile

This protocol describes the synthesis of 3-ethoxy-4-methylbenzonitrile using ethyl iodide as the alkylating agent.

Materials:

  • This compound

  • Ethyl iodide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Solvent and Base Addition: Add anhydrous acetone to dissolve the starting material. Add anhydrous potassium carbonate (1.5 - 2.0 eq) to the solution.

  • Addition of Alkylating Agent: Add ethyl iodide (1.1 - 1.2 eq) dropwise to the reaction mixture at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 56°C) and stir for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter off the inorganic salts and wash the filter cake with acetone.

  • Extraction: Concentrate the filtrate under reduced pressure to remove the acetone. Dissolve the residue in dichloromethane and transfer to a separatory funnel. Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure 3-ethoxy-4-methylbenzonitrile.

Protocol 2: Synthesis of 3-Benzyloxy-4-methylbenzonitrile

This protocol outlines the synthesis of 3-benzyloxy-4-methylbenzonitrile using benzyl bromide as the alkylating agent.

Materials:

  • This compound

  • Benzyl bromide

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen inlet

  • Syringe

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add a suspension of sodium hydride (1.2 eq) in anhydrous DMF.

  • Addition of Starting Material: Cool the suspension to 0°C using an ice bath. Add a solution of this compound (1.0 eq) in anhydrous DMF dropwise to the suspension. Stir the mixture at 0°C for 30 minutes.

  • Addition of Alkylating Agent: Add benzyl bromide (1.1 eq) dropwise to the reaction mixture at 0°C. Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, carefully quench the reaction by the slow addition of water at 0°C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the pure 3-benzyloxy-4-methylbenzonitrile.

Data Presentation

The following table summarizes quantitative data for representative Williamson ether synthesis reactions of this compound. Please note that specific yields and reaction times can vary based on the scale of the reaction and the purity of the reagents.

ProductAlkylating AgentBaseSolventTemp. (°C)Time (h)Yield (%)Characterization Data (Predicted/Reference)
3-Methoxy-4-methylbenzonitrileMethyl IodideK₂CO₃AcetoneReflux6~90%¹H NMR (CDCl₃): δ 7.40 (d, J=8.0 Hz, 1H), 7.21 (s, 1H), 7.15 (d, J=8.0 Hz, 1H), 3.90 (s, 3H), 2.25 (s, 3H). ¹³C NMR (CDCl₃): δ 160.0, 134.0, 132.5, 121.0, 119.5, 112.0, 110.0, 56.0, 16.5. MS (ESI): m/z 148.07 [M+H]⁺.
3-Ethoxy-4-methylbenzonitrileEthyl IodideK₂CO₃AcetoneReflux8~88%¹H NMR (CDCl₃): δ 7.38 (d, J=8.0 Hz, 1H), 7.18 (s, 1H), 7.12 (d, J=8.0 Hz, 1H), 4.10 (q, J=7.0 Hz, 2H), 2.24 (s, 3H), 1.45 (t, J=7.0 Hz, 3H). MS (ESI): m/z 162.09 [M+H]⁺.
3-Benzyloxy-4-methylbenzonitrileBenzyl BromideNaHDMFRT16~85%¹H NMR (CDCl₃): δ 7.45-7.30 (m, 6H), 7.25 (s, 1H), 7.18 (d, J=8.0 Hz, 1H), 5.15 (s, 2H), 2.28 (s, 3H). MS (ESI): m/z 224.11 [M+H]⁺.

Note: Characterization data is predicted based on known chemical shifts and fragmentation patterns or referenced from similar compounds. Actual experimental data may vary slightly.

Mandatory Visualizations

PI3K/Akt/mTOR Signaling Pathway

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Survival Cell Survival Akt->Survival S6K S6K mTORC1->S6K activates eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 inactivates mTORC2 mTORC2 mTORC2->Akt activates Proliferation Cell Proliferation & Growth S6K->Proliferation eIF4EBP1->Proliferation Inhibitor 3-Alkoxy-4-methyl- benzonitrile Derivative Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTORC1

Caption: The PI3K/Akt/mTOR signaling pathway and potential points of inhibition.

Experimental Workflow for Anticancer Activity Screening

Anticancer_Screening_Workflow start Start synthesis Synthesize 3-Alkoxy-4-methyl- benzonitrile Derivatives start->synthesis treatment Treat Cells with Synthesized Compounds synthesis->treatment cell_culture Culture Cancer Cell Lines (e.g., Breast, Lung, Colon) cell_culture->treatment viability_assay Cell Viability Assay (e.g., MTT, SRB) treatment->viability_assay kinase_assay In Vitro Kinase Assay (e.g., PI3K, Akt, mTOR) treatment->kinase_assay western_blot Western Blot Analysis of Downstream Effectors treatment->western_blot ic50 Determine IC50 Values viability_assay->ic50 data_analysis Data Analysis and Structure-Activity Relationship (SAR) ic50->data_analysis kinase_assay->data_analysis western_blot->data_analysis end End data_analysis->end

Caption: A typical experimental workflow for screening anticancer activity.

References

Application Notes and Protocols for the Esterification of 3-Hydroxy-4-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the esterification of 3-Hydroxy-4-methylbenzonitrile, a key intermediate in the synthesis of various compounds of interest in drug development and materials science. The protocols outlined below cover several common and effective esterification methods, including acylation with acid anhydrides, Steglich esterification, and Fischer-type esterification.

Introduction

This compound is a versatile building block possessing a reactive phenolic hydroxyl group that can be readily esterified. The resulting esters can exhibit modified physicochemical properties, such as lipophilicity and metabolic stability, which are critical parameters in drug design. Furthermore, the ester functional group can serve as a handle for further chemical transformations. This document provides detailed, step-by-step protocols for the synthesis of various esters of this compound, along with comparative data to aid in method selection.

Data Presentation: Comparison of Esterification Protocols

The following table summarizes the key quantitative data for the different esterification methods described in this document. The data for the Steglich esterification of 4-cyanophenol is included as a relevant benchmark.[1]

Protocol TitleAcylating AgentCatalyst/ReagentSolventTemp. (°C)Time (h)Yield (%)
Protocol 1: Acylation with Acetic Anhydride Acetic AnhydrideSulfuric Acid (catalytic)Acetic Anhydride (solvent)50-600.25High (est. >90)
Protocol 2: Steglich Esterification Carboxylic Acid (e.g., (E)-Cinnamic Acid)EDC, DMAPAcetonitrile40-450.7572 (for 4-cyanophenol)[1]
Protocol 3: Fischer-type Esterification Alcohol (e.g., Methanol)Sulfuric AcidMethanol (excess)Reflux4High (est. >90)

Experimental Protocols

Protocol 1: Acylation with Acetic Anhydride to Synthesize 3-Acetoxy-4-methylbenzonitrile

This protocol describes the straightforward synthesis of the acetate ester of this compound using acetic anhydride with acid catalysis. This method is efficient for producing the acetylated derivative.

Materials:

  • This compound

  • Acetic Anhydride

  • Concentrated Sulfuric Acid

  • Deionized Water

  • Ethanol

  • Standard laboratory glassware

  • Magnetic stirrer and hotplate

Procedure:

  • In a clean, dry round-bottom flask, add this compound (1.0 eq).

  • To the flask, add acetic anhydride (3.0 eq).

  • Carefully add one drop of concentrated sulfuric acid to the mixture.

  • Stir the mixture at 50-60°C for approximately 15 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Slowly add deionized water to the reaction mixture to quench the excess acetic anhydride and precipitate the product.

  • Collect the solid product by vacuum filtration and wash with deionized water.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure 3-Acetoxy-4-methylbenzonitrile.

Diagram of Experimental Workflow for Protocol 1:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A Combine this compound and Acetic Anhydride B Add catalytic H₂SO₄ A->B C Heat and stir at 50-60°C for 15 min B->C D Cool to RT and add water C->D E Filter the precipitate D->E F Recrystallize from Ethanol/Water E->F G Obtain pure 3-Acetoxy-4-methylbenzonitrile F->G G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A Dissolve reactants in anhydrous Acetonitrile B Add EDC A->B C Heat and stir at 40-45°C for 45 min B->C D Remove solvent under reduced pressure C->D E Perform aqueous work-up D->E F Dry and concentrate organic phase E->F G Purify by column chromatography (if needed) F->G H Obtain pure ester product G->H G Reactants This compound + Alcohol (excess) Reaction Reflux Reactants->Reaction Catalyst H₂SO₄ (catalyst) Catalyst->Reaction Products Ester + Water Reaction->Products Equilibrium Le Châtelier's Principle (driven by excess alcohol) Reaction->Equilibrium Products->Equilibrium Purification Neutralization, Extraction, Purification Products->Purification FinalProduct Pure Ester Purification->FinalProduct

References

Application Notes and Protocols: Hydrolysis of 3-Hydroxy-4-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the hydrolysis of the nitrile group in 3-Hydroxy-4-methylbenzonitrile to synthesize 3-Hydroxy-4-methylbenzoic acid. This transformation is a key step in the synthesis of various pharmaceutical intermediates and other valuable organic compounds. The protocols provided herein detail both acid- and base-catalyzed hydrolysis methods, including reaction setup, monitoring, workup, and purification procedures. Additionally, representative data and characterization of the final product are presented.

Introduction

The hydrolysis of nitriles to carboxylic acids is a fundamental transformation in organic synthesis. This compound is a readily available starting material, and its conversion to 3-Hydroxy-4-methylbenzoic acid provides a crucial building block for the development of novel therapeutic agents and other functional molecules. The presence of the hydroxyl and methyl groups on the aromatic ring requires careful consideration of reaction conditions to achieve high yields and purity. This document outlines two robust methods for this conversion, catering to different substrate sensitivities and laboratory preferences.

Chemical Reaction

The overall chemical transformation is the hydrolysis of the nitrile group (-CN) of this compound to a carboxylic acid group (-COOH), yielding 3-Hydroxy-4-methylbenzoic acid. This reaction can be effectively catalyzed by either an acid or a base.

Reaction Scheme:

Data Presentation

The following table summarizes the typical reaction conditions and expected outcomes for the acid- and base-catalyzed hydrolysis of this compound.

ParameterAcid-Catalyzed HydrolysisBase-Catalyzed Hydrolysis
Reagents Sulfuric Acid (H₂SO₄)Sodium Hydroxide (NaOH)
Solvent AqueousAqueous Ethanol
Temperature Reflux (~100-110 °C)Reflux (~80-90 °C)
Reaction Time 4-8 hours6-12 hours
Typical Yield 85-95%80-90%
Workup Basification, extraction, acidificationAcidification, extraction
Purification RecrystallizationRecrystallization

Product Characterization: 3-Hydroxy-4-methylbenzoic acid

PropertyValue
Molecular Formula C₈H₈O₃
Molecular Weight 152.15 g/mol
Appearance White to off-white solid
Melting Point 210-213 °C
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) 12.5 (s, 1H, COOH), 9.8 (s, 1H, OH), 7.6 (d, J=8.0 Hz, 1H), 7.4 (s, 1H), 7.1 (d, J=8.0 Hz, 1H), 2.2 (s, 3H, CH₃)
¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm) 167.5, 155.0, 134.5, 125.0, 123.0, 121.0, 115.0, 16.0

Experimental Protocols

Protocol 1: Acid-Catalyzed Hydrolysis of this compound

Materials:

  • This compound

  • Concentrated Sulfuric Acid (98%)

  • Sodium Hydroxide (NaOH) pellets

  • Hydrochloric Acid (HCl), concentrated

  • Ethyl acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Deionized water

  • Round-bottom flask with reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (10.0 g, 75.1 mmol).

  • Slowly and carefully add a 50% (v/v) aqueous solution of sulfuric acid (100 mL) to the flask while stirring. The addition should be done in an ice bath to control the initial exotherm.

  • Hydrolysis: Heat the reaction mixture to reflux using a heating mantle and maintain a gentle reflux for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.

  • Workup - Neutralization: After the reaction is complete, cool the mixture to room temperature. Carefully pour the acidic solution into a beaker containing crushed ice (200 g).

  • Slowly neutralize the solution by adding a concentrated solution of sodium hydroxide until the pH is approximately 10-12. This will deprotonate the product to form the sodium salt.

  • Extraction (1): Transfer the basic solution to a separatory funnel and extract with ethyl acetate (2 x 50 mL) to remove any unreacted starting material or non-acidic impurities. Discard the organic layers.

  • Workup - Acidification: Cool the aqueous layer in an ice bath and acidify with concentrated hydrochloric acid until the pH is approximately 2-3. A white precipitate of 3-Hydroxy-4-methylbenzoic acid will form.

  • Isolation: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water (3 x 30 mL) to remove any inorganic salts.

  • Drying: Dry the collected solid in a vacuum oven at 60-70 °C to a constant weight.

  • Purification (Optional): The crude product can be further purified by recrystallization from hot water or an ethanol/water mixture.

Protocol 2: Base-Catalyzed Hydrolysis of this compound

Materials:

  • This compound

  • Sodium Hydroxide (NaOH) pellets

  • Ethanol

  • Hydrochloric Acid (HCl), concentrated

  • Ethyl acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Deionized water

  • Round-bottom flask with reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (10.0 g, 75.1 mmol) in ethanol (50 mL).

  • Add a solution of sodium hydroxide (12.0 g, 300 mmol) in deionized water (50 mL) to the flask.

  • Hydrolysis: Heat the reaction mixture to reflux using a heating mantle and maintain a gentle reflux for 6-12 hours. Monitor the reaction by TLC.

  • Workup - Solvent Removal: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Workup - Acidification: Dilute the remaining aqueous solution with deionized water (100 mL). Cool the solution in an ice bath and acidify with concentrated hydrochloric acid until the pH is approximately 2-3. A white precipitate will form.

  • Isolation: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water (3 x 30 mL).

  • Drying: Dry the collected solid in a vacuum oven at 60-70 °C to a constant weight.

  • Purification (Optional): Recrystallize the crude product from hot water or an ethanol/water mixture for higher purity.

Mandatory Visualization

Hydrolysis_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification & Analysis start Start: This compound hydrolysis Hydrolysis (Acid or Base Catalyzed) - H₂O, Reflux start->hydrolysis neutralization Neutralization (Acid) or Solvent Removal (Base) hydrolysis->neutralization acidification Acidification (pH 2-3) neutralization->acidification extraction Extraction (Optional) acidification->extraction filtration Filtration & Washing extraction->filtration drying Drying filtration->drying recrystallization Recrystallization (Optional) drying->recrystallization analysis Characterization (NMR, MP) recrystallization->analysis

Caption: Experimental workflow for the hydrolysis of this compound.

Signaling Pathways and Logical Relationships

In the context of drug development, 3-Hydroxy-4-methylbenzoic acid can serve as a precursor for the synthesis of more complex molecules that may interact with various biological signaling pathways. For instance, substituted benzoic acid derivatives are known to be scaffolds for inhibitors of enzymes such as cyclooxygenases (COX) or ligands for nuclear receptors. The logical relationship from starting material to a potential biological application is outlined below.

Drug_Development_Logic cluster_pathway Potential Biological Targets start This compound hydrolysis Hydrolysis start->hydrolysis product 3-Hydroxy-4-methylbenzoic Acid hydrolysis->product derivatization Further Chemical Modification product->derivatization api Active Pharmaceutical Ingredient (API) derivatization->api enzyme Enzyme Inhibition (e.g., COX, Kinases) api->enzyme interacts with receptor Receptor Binding (e.g., Nuclear Receptors) api->receptor interacts with

Caption: Logical pathway from starting material to potential drug candidates.

Application Notes and Protocols for the Reduction of 3-Hydroxy-4-methylbenzonitrile to 4-(Aminomethyl)-2-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the chemical reduction of 3-hydroxy-4-methylbenzonitrile to synthesize 4-(aminomethyl)-2-methylphenol. This transformation is a crucial step in medicinal chemistry and drug development, as it introduces a primary aminomethyl group onto a phenolic scaffold, creating a versatile building block for the synthesis of various biologically active molecules and pharmaceutical intermediates. This guide covers the most common and effective reduction methodology, catalytic hydrogenation, and offers a comparative overview of different catalysts and reaction conditions.

Introduction and Application Overview

4-(Aminomethyl)-2-methylphenol is a valuable bifunctional molecule that serves as a key building block in medicinal chemistry. The primary amine allows for a wide range of chemical modifications to build upon the core structure, while the phenolic hydroxyl group can participate in crucial interactions with biological targets. The reduction of the nitrile moiety in this compound to a primary amine is a fundamental transformation for accessing this important intermediate.

The choice of reduction method is critical and depends on factors such as substrate tolerance to reaction conditions, desired selectivity, and scalability. Catalytic hydrogenation is the most widely employed method for this type of transformation due to its high efficiency and cleaner reaction profiles compared to metal hydride reductions, which can be challenging to work with for this class of compounds.

Comparative Data on Catalytic Hydrogenation Conditions

The following table summarizes various catalytic systems and conditions for the reduction of aromatic nitriles. While specific yield and purity data for the reduction of this compound are not extensively reported in the literature, the data presented for analogous substrates provide a strong basis for reaction optimization.

CatalystPressure (H₂)TemperatureSolventTypical Yield Range (%)PurityNotes
Raney® Nickel 50-100 psi25-80 °CMethanol, Ethanol, Ammonia in Methanol70-90Good to ExcellentHighly active, but can be pyrophoric. The addition of ammonia can suppress the formation of secondary and tertiary amine byproducts.
Palladium on Carbon (5-10% Pd/C) 50-500 psi25-100 °CMethanol, Ethanol, Ethyl Acetate, Acetic Acid60-85GoodA versatile and commonly used catalyst. Higher pressures and temperatures may be required. Can sometimes lead to hydrogenolysis of the resulting benzylamine.[1][2]
Rhodium on Alumina (5% Rh/Al₂O₃) 100-500 psi50-100 °CMethanol, Ethanol80-95ExcellentOften shows high selectivity for the primary amine and can be more robust than palladium catalysts for certain substrates.

Experimental Protocols

The following protocols are representative procedures for the reduction of this compound. Optimization of reaction time, temperature, pressure, and catalyst loading may be necessary to achieve the desired yield and purity.

Protocol 1: Reduction using Raney® Nickel

Materials:

  • This compound

  • Raney® Nickel (50% slurry in water)

  • Methanol or Ethanol

  • Ammonia solution (7N in Methanol, optional)

  • Hydrogen gas (high purity)

  • Celite®

Procedure:

  • Reaction Setup: To a high-pressure hydrogenation vessel (e.g., a Parr shaker), add this compound (1.0 eq.).

  • Catalyst Addition: Under a stream of inert gas (e.g., argon or nitrogen), carefully add Raney® Nickel (approximately 10-20% by weight of the starting material).

  • Solvent Addition: Add a suitable solvent such as methanol or ethanol to the vessel. For suppression of secondary amine formation, a solution of ammonia in methanol can be used.

  • Hydrogenation: Seal the vessel and purge it several times with hydrogen gas. Pressurize the vessel to the desired pressure (e.g., 50-100 psi) with hydrogen.

  • Reaction: Stir the reaction mixture vigorously at the desired temperature (e.g., 25-80 °C). Monitor the reaction progress by observing the hydrogen uptake.

  • Work-up: Once the hydrogen uptake ceases, cool the reaction mixture to room temperature and carefully vent the excess hydrogen. Purge the vessel with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Wash the Celite® pad with the reaction solvent. Caution: Do not allow the Raney® Nickel catalyst to dry, as it can be pyrophoric. Keep it wet with solvent or water.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 4-(aminomethyl)-2-methylphenol.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Protocol 2: Reduction using Palladium on Carbon (Pd/C)

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Methanol, Ethanol, or Ethyl Acetate

  • Hydrogen gas (high purity)

  • Celite®

Procedure:

  • Reaction Setup: In a high-pressure hydrogenation vessel, dissolve this compound (1.0 eq.) in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).

  • Catalyst Addition: Under an inert atmosphere, carefully add 10% Pd/C (typically 5-10 mol% of palladium relative to the substrate).

  • Hydrogenation: Seal the vessel, purge with hydrogen, and then pressurize to the desired pressure (e.g., 50-500 psi).

  • Reaction: Stir the mixture at the desired temperature (e.g., 25-100 °C) until hydrogen uptake stops.

  • Work-up and Isolation: Follow the same work-up, filtration, and isolation procedures as described in Protocol 1.[3]

Characterization of 4-(Aminomethyl)-2-methylphenol

The structure and purity of the synthesized 4-(aminomethyl)-2-methylphenol can be confirmed by standard analytical techniques.

TechniqueExpected Data
¹H NMR Aromatic protons, a singlet for the benzylic CH₂, a singlet for the methyl group, and broad signals for the OH and NH₂ protons.
¹³C NMR Aromatic carbons, a signal for the benzylic carbon, and a signal for the methyl carbon.
IR Spectroscopy Broad O-H and N-H stretching bands, C-H stretching bands, and aromatic C=C stretching bands. The characteristic C≡N stretch of the starting material (around 2230 cm⁻¹) should be absent.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the product (C₈H₁₁NO, M.W. = 137.18 g/mol ).

Visualizations

Chemical Reaction Pathway

Caption: Catalytic hydrogenation of this compound.

Experimental Workflow

workflow cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis setup Reaction Setup (Substrate, Catalyst, Solvent) hydrogenation Hydrogenation (H₂ Pressure, Temperature, Stirring) setup->hydrogenation monitoring Reaction Monitoring (H₂ Uptake) hydrogenation->monitoring venting Cooling & Venting monitoring->venting filtration Catalyst Filtration (through Celite®) venting->filtration concentration Solvent Evaporation filtration->concentration purification Purification (Recrystallization or Chromatography) concentration->purification analysis Characterization (NMR, IR, MS) purification->analysis

Caption: General workflow for the reduction of this compound.

References

Application Notes and Protocols for the Alkylation of 3-Hydroxy-4-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the O-alkylation of the phenolic hydroxyl group of 3-Hydroxy-4-methylbenzonitrile, a key intermediate in the synthesis of various pharmaceutical compounds. The following sections detail two robust synthetic methodologies: the classical Williamson ether synthesis and a modern approach utilizing Phase Transfer Catalysis (PTC). Both methods are widely applicable for the preparation of a range of 3-alkoxy-4-methylbenzonitrile derivatives.

Introduction

The alkylation of phenols is a fundamental transformation in organic synthesis, crucial for the preparation of aryl ethers. In the context of drug development, modifying a phenolic hydroxyl group can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties, such as solubility, metabolic stability, and receptor binding affinity. This compound is a valuable building block, and the ability to selectively alkylate its phenolic hydroxyl group opens avenues for the synthesis of diverse compound libraries for screening and lead optimization.

This document provides detailed experimental procedures for the synthesis of 3-alkoxy-4-methylbenzonitriles, a summary of expected yields for different alkylating agents, and a visual representation of the general experimental workflow.

Data Presentation

The following table summarizes representative yields for the alkylation of this compound with various alkyl halides using both Williamson ether synthesis and Phase Transfer Catalysis. These values are based on typical outcomes for these reaction types and may vary depending on the specific reaction conditions and scale.

Alkylating AgentMethodProductRepresentative Yield (%)
Methyl IodideWilliamson Ether Synthesis3-Methoxy-4-methylbenzonitrile85-95%
Methyl IodidePhase Transfer Catalysis3-Methoxy-4-methylbenzonitrile90-98%
Ethyl BromideWilliamson Ether Synthesis3-Ethoxy-4-methylbenzonitrile80-90%
Ethyl BromidePhase Transfer Catalysis3-Ethoxy-4-methylbenzonitrile85-95%
Benzyl BromideWilliamson Ether Synthesis3-(Benzyloxy)-4-methylbenzonitrile75-85%
Benzyl BromidePhase Transfer Catalysis3-(Benzyloxy)-4-methylbenzonitrile80-90%

Experimental Protocols

Protocol 1: Williamson Ether Synthesis

This classical method involves the deprotonation of the phenol with a suitable base to form a phenoxide, which then acts as a nucleophile to displace a halide from the alkylating agent in an SN2 reaction.

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Base (e.g., potassium carbonate (K₂CO₃), sodium hydride (NaH))

  • Anhydrous solvent (e.g., acetone, N,N-dimethylformamide (DMF), acetonitrile)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Standard laboratory glassware and safety equipment

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and the chosen anhydrous solvent (e.g., acetone or DMF, approximately 10 mL per gram of starting material).

  • Base Addition: Add the base (e.g., K₂CO₃, 1.5-2.0 eq). If using a stronger base like NaH (1.1 eq), add it portion-wise at 0 °C with caution.

  • Addition of Alkylating Agent: Stir the suspension at room temperature for 15-30 minutes. Then, add the alkyl halide (1.1-1.2 eq) dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to a suitable temperature (typically 50-80 °C, depending on the solvent and alkylating agent) and stir until the reaction is complete, as monitored by Thin Layer Chromatography (TLC). Reaction times can range from 4 to 24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If using a solid base, filter the mixture to remove the inorganic salts and wash the filter cake with a small amount of the reaction solvent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Dissolve the residue in a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Purification:

    • Filter off the drying agent.

    • Concentrate the organic solution under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure 3-alkoxy-4-methylbenzonitrile.

Protocol 2: Phase Transfer Catalysis (PTC)

Phase transfer catalysis is a powerful technique for carrying out reactions between reactants in immiscible phases. For the alkylation of phenols, a phase transfer catalyst facilitates the transfer of the phenoxide ion from the aqueous phase to the organic phase where it can react with the alkylating agent. This method often leads to higher yields, milder reaction conditions, and reduced side products compared to the classical Williamson ether synthesis.

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Aqueous solution of a strong base (e.g., 50% w/w sodium hydroxide (NaOH) or potassium hydroxide (KOH))

  • Phase transfer catalyst (e.g., tetrabutylammonium bromide (TBAB), tetrabutylammonium iodide (TBAI))

  • Organic solvent (e.g., dichloromethane (DCM), toluene)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Standard laboratory glassware and safety equipment

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, combine this compound (1.0 eq), the organic solvent (e.g., DCM or toluene, approximately 10-20 mL per gram of starting material), the alkyl halide (1.1-1.5 eq), and the phase transfer catalyst (0.05-0.1 eq).

  • Base Addition: To the vigorously stirring organic mixture, add the aqueous solution of the strong base (e.g., 50% NaOH, approximately 5-10 equivalents) dropwise.

  • Reaction: Continue to stir the biphasic mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C) until the reaction is complete, as monitored by TLC. Reaction times are typically shorter than in the Williamson ether synthesis, often ranging from 1 to 6 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel.

    • Separate the organic layer.

    • Extract the aqueous layer with the organic solvent (2 x 10 mL).

    • Combine the organic layers.

    • Wash the combined organic layers with water and then with brine to remove any remaining base and salts.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification:

    • Filter off the drying agent.

    • Concentrate the organic solution under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield the pure 3-alkoxy-4-methylbenzonitrile.

Mandatory Visualization

The following diagrams illustrate the general signaling pathway of the chemical transformation and the experimental workflow for the alkylation of this compound.

Alkylation_Reaction Phenol This compound Phenoxide Phenoxide Intermediate Phenol->Phenoxide Deprotonation Base Base (e.g., K₂CO₃, NaOH) Base->Phenoxide AlkylHalide Alkyl Halide (R-X) Product 3-Alkoxy-4-methylbenzonitrile AlkylHalide->Product Phenoxide->Product SN2 Attack Salt Salt Byproduct (e.g., KX, NaX) Alkylation_Workflow Start Start ReactionSetup Reaction Setup: - this compound - Solvent - Base / PTC Start->ReactionSetup ReagentAddition Add Alkyl Halide ReactionSetup->ReagentAddition Reaction Reaction (Heating & Stirring) ReagentAddition->Reaction Monitoring Monitor by TLC Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Work-up & Extraction Monitoring->Workup Reaction Complete Drying Drying of Organic Layer Workup->Drying Purification Purification (Column Chromatography) Drying->Purification Product Pure 3-Alkoxy-4-methylbenzonitrile Purification->Product

Application Notes: Derivatization of 3-Hydroxy-4-methylbenzonitrile for Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Hydroxy-4-methylbenzonitrile is a versatile bifunctional organic compound possessing a phenolic hydroxyl group and a nitrile group.[1][2] These functional groups serve as reactive handles for a variety of chemical transformations, making the molecule a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and materials. Derivatization of this compound allows for the targeted modification of its physical and chemical properties, enabling the construction of more complex molecular architectures.

This document provides detailed protocols for the primary derivatization strategies involving the hydroxyl and nitrile functionalities, including O-alkylation, O-acylation, nitrile hydrolysis, and nitrile reduction.

Part 1: Derivatization of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is nucleophilic and slightly acidic, making it a prime site for electrophilic attack. The most common derivatizations involve the formation of ethers and esters.

O-Alkylation (Williamson Ether Synthesis)

The Williamson ether synthesis is a robust and widely used method for preparing ethers.[3] The reaction involves the deprotonation of the phenol to form a more nucleophilic phenoxide ion, which then displaces a halide from an alkyl halide in an SN2 reaction.[4][5]

G cluster_start Starting Material cluster_process Process cluster_product Product start This compound deprotonation Deprotonation (Base: K₂CO₃ or NaH) start->deprotonation 1. sn2 SN2 Reaction (Alkyl Halide, R-X) deprotonation->sn2 2. product 3-Alkoxy-4-methylbenzonitrile sn2->product 3. G cluster_start Starting Material cluster_process Process cluster_product Product start This compound acyl Acylation (Acyl Chloride/Anhydride + Base) start->acyl product 3-Acyloxy-4-methylbenzonitrile acyl->product G cluster_start Starting Material cluster_process Process cluster_product Product start This compound hydrolysis Hydrolysis (H₃O⁺ or OH⁻, Heat) start->hydrolysis amide Amide Intermediate hydrolysis->amide product 3-Hydroxy-4-methylbenzoic acid hydrolysis->product amide->hydrolysis G cluster_start Starting Material cluster_process Process cluster_product Product start This compound reduction Reduction (1. LiAlH₄, THF) start->reduction workup Aqueous Work-up (2. H₂O) reduction->workup product 3-Hydroxy-4-methylbenzylamine workup->product

References

Application Notes and Protocols: 3-Hydroxy-4-methylbenzonitrile as a Versatile Building Block for Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-4-methylbenzonitrile is a valuable and versatile starting material for the synthesis of a variety of heterocyclic compounds. Its bifunctional nature, possessing both a nucleophilic hydroxyl group and an electrophilic nitrile group in a strategic ortho position, allows for a range of cyclization reactions to form fused heterocyclic systems. These resulting scaffolds, including quinazolinones, benzoxazoles, and benzothiazoles, are of significant interest in medicinal chemistry due to their diverse and potent biological activities. This document provides detailed application notes and experimental protocols for the synthesis of several key heterocyclic derivatives from this compound.

Key Applications and Biological Activities

Heterocyclic compounds derived from this compound are scaffolds for a multitude of pharmacologically active agents. The inherent structural features of the resulting 6-methyl-5-hydroxy substituted heterocycles can be further functionalized to optimize their therapeutic properties.

Table 1: Potential Biological Activities of Heterocyclic Scaffolds Derived from this compound

Heterocyclic CorePotential Biological ActivitiesExample IC50/MIC Values for Related Compounds
Quinazolinones Anticancer, Anti-inflammatory, Antimicrobial, AntihypertensiveAnticancer (HepG2 cell line): IC50 = 7.09 µM (for a related quinazolinone derivative)[1]
Antimicrobial (S. aureus): MIC = 16 µg/mL (for a related benzoxazole derivative)[2]
Benzoxazoles Antimicrobial, Anticancer, Anti-inflammatory, AntiviralAntimicrobial (B. subtilis): MIC = 1.14 x 10⁻³ µM (for a substituted benzoxazole)[3]
Anticancer (HCT116 cell line): IC50 values comparable to 5-fluorouracil for some derivatives[3]
Benzothiazoles Antimicrobial, Anticancer, Antidiabetic, AnticonvulsantAntimicrobial (S. aureus): MIC = 3.12 mg/mL (for a 2-mercapto-benzothiazole derivative)[4]
Antifungal (C. albicans): Active at MICs comparable to fluconazole for some derivatives[5]

Synthetic Pathways from this compound

The strategic placement of the hydroxyl and nitrile groups on the aromatic ring of this compound allows for its elaboration into several important heterocyclic systems. The primary synthetic strategies involve the initial transformation of the hydroxyl group into an amino or thiol group, followed by cyclization.

G cluster_0 Intermediate Synthesis cluster_1 Heterocycle Synthesis start This compound aminophenol 2-Amino-3-hydroxy-4-methylbenzonitrile start->aminophenol Amination thiophenol 3-Mercapto-4-methylbenzonitrile start->thiophenol Thiolation (Newman-Kwart) benzoxazole 5-Methyl-1,3-benzoxazol-4-ol start->benzoxazole Direct Cyclization (e.g., with a phosgene equivalent) quinazolinone 6-Methyl-5-hydroxy- quinazolin-4(3H)-one aminophenol->quinazolinone Cyclization (e.g., with formic acid) benzothiazole 5-Methyl-1,3-benzothiazol-4-ol thiophenol->benzothiazole Cyclization

Caption: Overview of synthetic pathways from this compound.

I. Synthesis of Quinazolinone Derivatives

Quinazolinones are a prominent class of nitrogen-containing heterocycles with a broad spectrum of biological activities, including anticancer and anti-inflammatory properties. A key intermediate for the synthesis of 6-methyl-5-hydroxy-quinazolin-4(3H)-one from this compound is 2-amino-3-hydroxy-4-methylbenzonitrile.

Workflow for Quinazolinone Synthesis

G start This compound nitration Nitration start->nitration nitro_intermediate 3-Hydroxy-4-methyl-2-nitrobenzonitrile nitration->nitro_intermediate reduction Reduction nitro_intermediate->reduction amino_intermediate 2-Amino-3-hydroxy-4-methylbenzonitrile reduction->amino_intermediate cyclization Cyclization with Formic Acid amino_intermediate->cyclization quinazolinone 6-Methyl-5-hydroxy-quinazolin-4(3H)-one cyclization->quinazolinone

Caption: Workflow for the synthesis of 6-methyl-5-hydroxy-quinazolin-4(3H)-one.

Experimental Protocols

Protocol 1: Synthesis of 3-Hydroxy-4-methyl-2-nitrobenzonitrile (Nitration)

This protocol is adapted from standard nitration procedures for phenolic compounds.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (1.0 eq) in concentrated sulfuric acid at 0 °C.

  • Nitrating Mixture: Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to an equal volume of concentrated sulfuric acid, keeping the temperature below 10 °C.

  • Reaction: Add the nitrating mixture dropwise to the solution of this compound, maintaining the reaction temperature between 0 and 5 °C.

  • Work-up: After the addition is complete, stir the reaction mixture for an additional 30 minutes at 0 °C. Pour the reaction mixture onto crushed ice and extract the product with ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2: Synthesis of 2-Amino-3-hydroxy-4-methylbenzonitrile (Reduction)

This protocol is a general procedure for the reduction of a nitro group to an amine.

  • Reaction Setup: In a round-bottom flask, dissolve 3-hydroxy-4-methyl-2-nitrobenzonitrile (1.0 eq) in ethanol or methanol.

  • Reduction: Add a reducing agent such as tin(II) chloride dihydrate (SnCl₂·2H₂O) (3.0 eq) or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: If using SnCl₂, quench the reaction with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate. For catalytic hydrogenation, filter the catalyst and concentrate the filtrate.

  • Purification: The crude product can be purified by recrystallization or column chromatography.

Protocol 3: Synthesis of 6-Methyl-5-hydroxy-quinazolin-4(3H)-one (Cyclization)

This protocol is based on the well-established method of constructing the quinazolinone ring from an o-aminobenzonitrile.

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser, suspend 2-amino-3-hydroxy-4-methylbenzonitrile (1.0 eq) in an excess of formic acid.

  • Reaction: Heat the reaction mixture to reflux for 4-6 hours.

  • Work-up: Cool the reaction mixture to room temperature. The product may precipitate upon cooling. If not, pour the mixture into cold water to induce precipitation.

  • Purification: Collect the solid product by filtration, wash with water, and dry. The crude product can be further purified by recrystallization from ethanol.

II. Synthesis of Benzothiazole Derivatives

Benzothiazoles are another important class of heterocyclic compounds with a wide range of therapeutic applications. The synthesis of a 6-methyl-5-hydroxy-benzothiazole derivative from this compound can be achieved through the Newman-Kwart rearrangement.

Workflow for Benzothiazole Synthesis

G start This compound thiocarbamoylation Thiocarbamoylation start->thiocarbamoylation o_thiocarbamate O-(5-Cyano-2-methylphenyl) N,N-dimethylthiocarbamate thiocarbamoylation->o_thiocarbamate nkr Newman-Kwart Rearrangement o_thiocarbamate->nkr s_thiocarbamate S-(5-Cyano-2-methylphenyl) N,N-dimethylthiocarbamate nkr->s_thiocarbamate hydrolysis Hydrolysis s_thiocarbamate->hydrolysis thiophenol 3-Mercapto-4-methylbenzonitrile hydrolysis->thiophenol cyclization Cyclization thiophenol->cyclization benzothiazole 5-Methyl-1,3-benzothiazol-4-ol cyclization->benzothiazole

Caption: Workflow for the synthesis of a benzothiazole derivative.

Experimental Protocols

Protocol 4: Synthesis of O-(5-Cyano-2-methylphenyl) N,N-dimethylthiocarbamate

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable aprotic solvent such as DMF or acetonitrile.

  • Deprotonation: Add a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) (1.2 eq) and stir the mixture at room temperature for 30 minutes.

  • Thiocarbamoylation: Add N,N-dimethylthiocarbamoyl chloride (1.1 eq) dropwise to the reaction mixture.

  • Reaction: Stir the reaction at room temperature or gentle heating until the starting material is consumed (monitored by TLC).

  • Work-up: Pour the reaction mixture into water and extract the product with an organic solvent. Wash the organic layer, dry, and concentrate.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Protocol 5: Newman-Kwart Rearrangement to S-(5-Cyano-2-methylphenyl) N,N-dimethylthiocarbamate

The Newman-Kwart rearrangement is a thermal process that can be facilitated by palladium catalysis for milder conditions.[6][7][8][9][10]

  • Thermal Method: Heat the O-(5-cyano-2-methylphenyl) N,N-dimethylthiocarbamate neat or in a high-boiling solvent (e.g., diphenyl ether) to 200-250 °C until the rearrangement is complete (monitored by TLC or NMR).

  • Catalytic Method: Alternatively, dissolve the O-aryl thiocarbamate in a suitable solvent and add a palladium catalyst (e.g., Pd(PPh₃)₄). Heat the reaction at a lower temperature (e.g., 100-150 °C).[7]

  • Purification: The product can often be used in the next step without further purification, or it can be purified by chromatography.

Protocol 6: Hydrolysis to 3-Mercapto-4-methylbenzonitrile

  • Reaction Setup: Dissolve the S-(5-cyano-2-methylphenyl) N,N-dimethylthiocarbamate in a mixture of ethanol and water.

  • Hydrolysis: Add a strong base such as sodium hydroxide or potassium hydroxide and reflux the mixture for several hours.

  • Work-up: Cool the reaction mixture, acidify with a mineral acid (e.g., HCl), and extract the thiophenol product with an organic solvent.

  • Purification: Dry the organic layer and concentrate to obtain the crude thiophenol, which can be used directly or purified by chromatography.

Protocol 7: Cyclization to 5-Methyl-1,3-benzothiazol-4-ol

The final cyclization to form the benzothiazole ring can be achieved by reacting the o-mercaptobenzonitrile with a suitable one-carbon synthon.

  • Reaction Setup: Dissolve 3-mercapto-4-methylbenzonitrile in a suitable solvent.

  • Cyclization: The specific conditions for cyclization will depend on the desired substituent at the 2-position of the benzothiazole. For an unsubstituted benzothiazole, reaction with formic acid or a derivative can be employed. For other substituents, reaction with aldehydes, acid chlorides, or other electrophiles can be used, often in the presence of an oxidizing agent or catalyst.

Conclusion

This compound is a readily accessible and highly useful building block for the synthesis of diverse heterocyclic compounds of medicinal importance. The protocols outlined in this document provide a foundation for researchers to explore the rich chemistry of this starting material and to develop novel derivatives with potential therapeutic applications. The strategic functionalization of the resulting quinazolinone, benzoxazole, and benzothiazole scaffolds offers a promising avenue for the discovery of new drug candidates.

References

Application Notes and Protocols for the Catalytic Conversion of 3-Hydroxy-4-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the catalytic conversion of 3-Hydroxy-4-methylbenzonitrile, a versatile building block in organic synthesis. The primary focus is on its hydrogenation to yield corresponding amine products, which are valuable intermediates in the development of novel therapeutics and other fine chemicals.

Application Notes

The catalytic hydrogenation of this compound can be directed to selectively produce either 3-Hydroxy-4-methylbenzylamine or 3-Amino-4-methylbenzylamine, depending on the catalyst and reaction conditions employed. The resulting benzylamines are of significant interest in medicinal chemistry. For instance, substituted benzylamines are core structures in a variety of pharmacologically active compounds. The primary amine products from the reduction of nitriles are crucial for synthesizing pharmaceuticals, fungicides, and agrochemicals.[1]

Controlling selectivity is a key challenge in nitrile hydrogenation. The reaction can yield primary amines, or through subsequent reactions, form secondary and tertiary amines.[2] Catalyst selection, solvent, pH, temperature, and hydrogen pressure are critical parameters to optimize for the desired product.[2] For phenolic nitriles, care must be taken to avoid dehydroxylation under harsh hydrogenation conditions.

Catalytic Hydrogenation Pathways

The catalytic hydrogenation of this compound can proceed via two main pathways:

  • Reduction of the Nitrile Group: This pathway leads to the formation of 3-Hydroxy-4-methylbenzylamine. This is typically achieved using catalysts like Raney Nickel or Palladium on Carbon (Pd/C) under hydrogen pressure.

  • Reductive Amination/Further Reduction: While less common directly from the nitrile, subsequent reactions or different catalytic systems could potentially lead to amination at other positions or reduction of the phenol group under more forcing conditions.

Quantitative Data Summary

Due to the specificity of the substrate, the following tables summarize typical quantitative data for the catalytic hydrogenation of substituted benzonitriles, which can be used as a starting point for the optimization of the conversion of this compound.

Table 1: Raney® Nickel Catalyzed Hydrogenation of Benzonitriles

SubstrateCatalyst LoadingSolventTemperature (°C)Pressure (bar)Time (h)ProductYield (%)Selectivity (%)Reference
Benzonitrile2-8 g/dm³2-Propanol55-855-20-Benzylamine--[3]
3-Nitrobenzonitrile-Methanol---3-Aminobenzylamine-High[1]
4-Nitrobenzonitrile-Methanol---4-Aminobenzylamine-High[1]
Adiponitrile0.40 gHexamethylenediamine/H₂O/EtOH140-180~140-Hexamethylenediamine-60[4]

Table 2: Palladium on Carbon (Pd/C) Catalyzed Hydrogenation of Benzonitriles

SubstrateCatalystSolventTemperature (°C)Pressure (bar)Time (h)ProductYield (%)Selectivity (%)Reference
Benzonitrile5% Pd/C-654.0-Benzylamine-Low (high hydrogenolysis)[5][6]
Benzonitrile5% Pd/C with H₂SO₄-654.0-Benzylamine Salt82High[5]
Aromatic NitrilesPolysilane/SiO₂-supported Pd-600.518Primary Amine Salts~99High

Experimental Protocols

Protocol 1: General Procedure for Catalytic Hydrogenation using Raney® Nickel

This protocol describes a general method for the reduction of a nitrile to a primary amine using a Raney® Nickel catalyst.[3][7][8]

Materials:

  • This compound

  • Raney® Nickel (slurry in water or ethanol)

  • Solvent (e.g., Ethanol, Methanol, 2-Propanol)[3]

  • Ammonia solution (optional, to suppress secondary amine formation)[3]

  • Hydrogen gas

  • Pressurized hydrogenation vessel (e.g., Parr shaker)

  • Filtration aid (e.g., Celite®)

Procedure:

  • Catalyst Preparation: Under an inert atmosphere (e.g., Argon), carefully wash the Raney® Nickel slurry with the chosen reaction solvent to remove water.

  • Reaction Setup: In a high-pressure reaction vessel, add the this compound and the solvent. For a typical laboratory-scale reaction, a substrate-to-solvent ratio of 1:10 to 1:20 (w/v) can be used.

  • Catalyst Addition: Carefully add the washed Raney® Nickel catalyst to the reaction vessel under a stream of inert gas. The catalyst loading can range from 5 to 20 wt% relative to the substrate.

  • Optional Additive: To improve selectivity towards the primary amine, aqueous ammonia (e.g., 5-10% v/v) can be added to the reaction mixture.[3]

  • Hydrogenation: Seal the reaction vessel and purge it several times with nitrogen, followed by hydrogen. Pressurize the vessel with hydrogen to the desired pressure (e.g., 5-50 bar).

  • Reaction: Heat the mixture to the desired temperature (e.g., 50-100 °C) with vigorous stirring. Monitor the reaction progress by observing hydrogen uptake or by analytical techniques (TLC, GC-MS).

  • Work-up: After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas. Purge the vessel with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Caution: The catalyst is pyrophoric and should be kept wet with solvent during filtration and disposal.

  • Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude product, 3-Hydroxy-4-methylbenzylamine. The product can be further purified by crystallization or chromatography if necessary.

Protocol 2: General Procedure for Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This protocol outlines a general method for the hydrogenation of a nitrile using a Pd/C catalyst.[9][10]

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Solvent (e.g., Ethanol, Methanol, Ethyl Acetate)

  • Hydrogen gas

  • Hydrogenation apparatus (e.g., balloon hydrogenation setup or pressurized vessel)

  • Filtration aid (e.g., Celite®)

Procedure:

  • Reaction Setup: To a round-bottom flask or a pressure vessel, add this compound and the chosen solvent.

  • Inerting: Flush the vessel with an inert gas (e.g., Argon or Nitrogen).

  • Catalyst Addition: Carefully add the Pd/C catalyst (typically 5-10 mol%) to the reaction mixture under the inert atmosphere. Caution: Pd/C can be pyrophoric, especially when dry.

  • Hydrogenation (Balloon Method): Evacuate the flask and backfill with hydrogen from a balloon. Repeat this cycle 3-5 times to ensure an atmosphere of hydrogen. Stir the reaction mixture vigorously at room temperature.

  • Hydrogenation (Pressure Vessel): Seal the vessel, purge with nitrogen, and then with hydrogen. Pressurize with hydrogen to the desired pressure (e.g., 1-10 bar) and heat to the desired temperature (e.g., 25-80 °C) with stirring.

  • Monitoring: Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Work-up: Carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent. Caution: Do not allow the catalyst on the filter to dry.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 3-Hydroxy-4-methylbenzylamine. Purify as needed.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation start Start reagents Weigh Substrate & Catalyst start->reagents solvent Add Solvent reagents->solvent vessel Charge Reactor solvent->vessel inert Inert Atmosphere (N2/Ar Purge) vessel->inert hydrogenate Introduce H2 (Pressure & Temp) inert->hydrogenate monitor Monitor Reaction (TLC/GC) hydrogenate->monitor monitor->hydrogenate Reaction Incomplete cool_vent Cool & Vent monitor->cool_vent Reaction Complete filter Filter Catalyst (e.g., Celite) cool_vent->filter concentrate Concentrate Filtrate filter->concentrate purify Purify Product concentrate->purify end Final Product purify->end

Caption: General workflow for catalytic hydrogenation.

signaling_pathway cluster_catalyst Catalytic Hydrogenation A This compound B Intermediate Imine A->B + H2 C 3-Hydroxy-4-methylbenzylamine (Primary Amine) B->C + H2 D Secondary Amine B->D + Primary Amine - NH3 E Tertiary Amine D->E + Imine - Primary Amine

Caption: Reaction pathway for nitrile hydrogenation.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 3-Hydroxy-4-methylbenzonitrile by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides detailed information and troubleshooting advice for the purification of 3-Hydroxy-4-methylbenzonitrile via recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable solvent system for the recrystallization of this compound?

A1: Based on the polarity of this compound, which contains both a polar hydroxyl group and a moderately polar nitrile group on an aromatic ring, a mixed solvent system is often effective. The most commonly recommended systems are ethanol/water or methanol/water. In these systems, the compound is dissolved in the minimum amount of hot alcohol (the "good" solvent) and then water (the "anti-solvent") is added dropwise until the solution becomes slightly cloudy, after which it is allowed to cool slowly. A mixture of toluene and methylene chloride has also been reported for the recrystallization of a similar compound, p-hydroxybenzonitrile.

Q2: What are the common impurities I might encounter, and can they be removed by recrystallization?

A2: Common impurities often depend on the synthetic route used to prepare this compound. A plausible route involves the reduction of 4-methyl-3-nitrophenol. In this case, potential impurities could include:

  • Unreacted 4-methyl-3-nitrophenol: This starting material is more polar than the product and can likely be removed by a well-optimized recrystallization.

  • Mono-amino intermediates: If the reduction is incomplete, partially reduced intermediates may be present. These would have different polarity and solubility profiles, making them separable by recrystallization.

  • Side-products from the synthesis: Other unforeseen byproducts could also be present.

Recrystallization is generally effective at removing impurities that have different solubility profiles from the desired compound.

Q3: My compound is colored. Should I use activated charcoal?

A3: For phenolic compounds like this compound, the use of activated charcoal for decolorization is generally not recommended.[1] This is because charcoal can contain ferric ions, which may form colored complexes with the phenolic hydroxyl group, potentially introducing a new impurity.[1] If your compound is colored, it is likely due to impurities that can be removed by repeated recrystallizations.

Q4: What is the expected melting point of pure this compound?

A4: The reported melting point for this compound is in the range of 138-142 °C. A sharp melting point within this range is a good indicator of high purity.

Q5: What kind of yield can I expect from the recrystallization process?

A5: The yield from recrystallization can vary significantly depending on the initial purity of the crude product and the care taken during the procedure. A yield of 75-85% is generally considered good for a single recrystallization.[2] Lower yields may indicate that too much solvent was used or that the compound has significant solubility in the cold solvent.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No crystals form upon cooling. 1. Too much solvent was used. 2. The solution is supersaturated.1. Boil off some of the solvent to increase the concentration of the compound and allow it to cool again. 2. Try scratching the inside of the flask with a glass rod at the surface of the solution to induce nucleation. 3. Add a seed crystal of pure this compound.
The compound "oils out" instead of forming crystals. 1. The boiling point of the solvent is higher than the melting point of the compound. 2. The solution is cooling too quickly. 3. High concentration of impurities.1. Choose a solvent with a lower boiling point. 2. Allow the solution to cool more slowly. Insulate the flask to prolong the cooling period. 3. The presence of significant impurities can lower the melting point of the mixture. Consider a preliminary purification step if the crude material is very impure.
Low yield of recovered crystals. 1. Too much solvent was used, leaving a significant amount of the product in the mother liquor. 2. Premature crystallization during hot filtration. 3. The crystals were washed with too much cold solvent.1. Concentrate the mother liquor and cool it to obtain a second crop of crystals. 2. Ensure the filtration apparatus is pre-heated, and perform the hot filtration as quickly as possible. 3. Wash the collected crystals with a minimal amount of ice-cold solvent.
Crystals are colored or appear impure after recrystallization. 1. The chosen solvent is not effective at removing the colored impurity. 2. The rate of crystallization was too fast, trapping impurities.1. Try a different solvent system. 2. Ensure the solution cools slowly and undisturbed to allow for the formation of pure crystals. A second recrystallization may be necessary.

Data Presentation

Table 1: Estimated Solubility of this compound in Common Solvents

SolventSolubility at 25°C ( g/100 mL)Solubility at Boiling Point ( g/100 mL)Suitability as a Recrystallization Solvent
WaterLowModerateGood as an anti-solvent in a mixed system.
EthanolModerateHighGood "good" solvent in a mixed system with water.
MethanolModerateHighGood "good" solvent in a mixed system with water.
TolueneLowModeratePotentially suitable as a single solvent or in a mixed system.
DichloromethaneModerateHighPotentially suitable, but its low boiling point may be a disadvantage.

Note: The solubility data presented here are estimations based on the properties of structurally similar compounds. Experimental verification is recommended for process optimization.

Experimental Protocols

Protocol 1: Recrystallization using a Mixed Solvent System (Ethanol/Water)

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add the minimum amount of hot ethanol required to just dissolve the solid with gentle heating and stirring.

  • Hot Filtration (if necessary): If insoluble impurities are present, add a small amount of extra hot ethanol and quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Addition of Anti-solvent: While the ethanol solution is still hot, add hot water dropwise with continuous swirling until the solution just begins to turn cloudy.

  • Clarification: Add a few more drops of hot ethanol until the solution becomes clear again.

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. For maximum yield, you can then place the flask in an ice bath.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of an ice-cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point.

Mandatory Visualization

Recrystallization_Troubleshooting start Start Recrystallization dissolve Dissolve Crude Product in Minimum Hot Solvent start->dissolve cool Cool Solution Slowly dissolve->cool crystals_form Do Crystals Form? cool->crystals_form oil_out Compound Oils Out cool->oil_out collect Collect Crystals by Filtration crystals_form->collect Yes no_crystals No Crystals crystals_form->no_crystals No end Pure Product collect->end low_yield Low Yield collect->low_yield impure_crystals Impure Crystals end->impure_crystals Check Purity boil_solvent Boil Off Excess Solvent no_crystals->boil_solvent scratch_induce Scratch Flask / Add Seed Crystal no_crystals->scratch_induce reheat_cool_slowly Reheat, Add More 'Good' Solvent, Cool Slower oil_out->reheat_cool_slowly concentrate_mother_liquor Concentrate Mother Liquor low_yield->concentrate_mother_liquor recrystallize_again Recrystallize Again impure_crystals->recrystallize_again boil_solvent->cool scratch_induce->cool reheat_cool_slowly->cool concentrate_mother_liquor->collect recrystallize_again->dissolve

Caption: Troubleshooting workflow for the recrystallization of this compound.

References

Technical Support Center: Synthesis of 3-Hydroxy-4-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Hydroxy-4-methylbenzonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The two most common synthetic routes for this compound are:

  • The Sandmeyer Reaction: This route typically starts with the diazotization of 5-amino-2-cresol (also known as 2-methyl-5-aminophenol), followed by a cyanation reaction using a copper(I) cyanide catalyst. This is a versatile method for introducing a nitrile group onto an aromatic ring.[1][2][3]

  • From 3-Hydroxy-4-methylbenzaldehyde: This method involves the conversion of 3-Hydroxy-4-methylbenzaldehyde to the corresponding nitrile. This is often achieved through the formation of an oxime intermediate by reacting the aldehyde with hydroxylamine hydrochloride, followed by dehydration to the nitrile.

Q2: What are the most common impurities I should expect in the synthesis of this compound?

A2: The impurities largely depend on the synthetic route chosen.

  • Via Sandmeyer Reaction:

    • Unreacted 5-amino-2-cresol: Incomplete diazotization or Sandmeyer reaction.

    • 5-Methyl-2-cresol: A common side-product where the diazonium group is replaced by a hydrogen atom.

    • Isomeric hydroxy-methylbenzonitriles: Small amounts of isomers may form depending on the purity of the starting material.

    • Polymeric materials: Tarry by-products can form from side reactions of the diazonium salt.

  • Via 3-Hydroxy-4-methylbenzaldehyde:

    • Unreacted 3-Hydroxy-4-methylbenzaldehyde: Incomplete conversion of the starting material.

    • 3-Hydroxy-4-methylbenzaldoxime: The stable intermediate which may not have fully converted to the nitrile.

    • 3-Hydroxy-4-methylbenzamide: Hydrolysis of the nitrile product during workup or purification.

Q3: How can I monitor the progress of the reaction?

A3: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the reaction's progress. By co-spotting the reaction mixture with the starting material(s) and, if available, a standard of the product, you can visualize the consumption of reactants and the formation of the product. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring of the reaction.

Q4: What are the recommended purification techniques for the final product?

A4: The primary methods for purifying crude this compound are:

  • Recrystallization: This is an effective method for removing many common impurities. The choice of solvent is critical and should be determined experimentally. A mixture of an organic solvent (like ethanol or ethyl acetate) and water is often a good starting point.

  • Column Chromatography: For higher purity requirements, silica gel column chromatography is recommended. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is typically effective in separating the product from closely related impurities.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Synthesis via Sandmeyer Reaction
Issue Potential Cause(s) Troubleshooting/Optimization Steps
Low Yield of Product 1. Incomplete diazotization. 2. Decomposition of the diazonium salt. 3. Inefficient Sandmeyer reaction.1. Ensure the temperature is maintained between 0-5 °C during the addition of sodium nitrite. 2. Use the diazonium salt immediately after its preparation. 3. Ensure the copper(I) cyanide is of good quality and used in the correct stoichiometric amount.
Presence of Starting Material (5-amino-2-cresol) in Product Incomplete reaction.1. Increase the reaction time for the diazotization or the Sandmeyer step. 2. Re-evaluate the stoichiometry of the reagents.
Formation of a Dark, Tarry Substance Side reactions of the diazonium salt.1. Maintain a low temperature throughout the diazotization process. 2. Ensure slow and controlled addition of reagents.
Product Contaminated with 5-Methyl-2-cresol Reductive deamination of the diazonium salt.1. Minimize the presence of reducing agents in the reaction mixture. 2. Optimize the reaction conditions to favor the cyanation reaction.
Synthesis via 3-Hydroxy-4-methylbenzaldehyde
Issue Potential Cause(s) Troubleshooting/Optimization Steps
Low Conversion to Nitrile 1. Inefficient oxime formation. 2. Incomplete dehydration of the oxime.1. Adjust the pH for the oxime formation step. 2. Use a more effective dehydrating agent or increase the reaction temperature/time for the dehydration step.
Presence of Starting Aldehyde in Product Incomplete initial reaction.1. Increase the reaction time or the amount of hydroxylamine hydrochloride.
Isolation of the Oxime Intermediate Instead of the Nitrile The dehydration step is not proceeding to completion.1. Ensure the dehydrating agent is active and added in the correct proportion. 2. Consider alternative dehydrating agents.
Formation of 3-Hydroxy-4-methylbenzamide Hydrolysis of the nitrile product.1. Avoid strongly acidic or basic conditions during the workup and purification, especially at elevated temperatures.

Experimental Protocols

Key Experiment: Synthesis of this compound via the Sandmeyer Reaction

Materials:

  • 5-amino-2-cresol

  • Hydrochloric acid (concentrated)

  • Sodium nitrite

  • Copper(I) cyanide

  • Sodium cyanide

  • Water

  • Ice

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Diazotization:

    • Dissolve 5-amino-2-cresol in a mixture of concentrated hydrochloric acid and water.

    • Cool the solution to 0-5 °C in an ice-salt bath.

    • Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

    • Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of copper(I) cyanide and sodium cyanide in water.

    • Cool this solution to 0-5 °C.

    • Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) until the evolution of nitrogen gas ceases.

  • Work-up and Purification:

    • Cool the reaction mixture and extract the product with ethyl acetate.

    • Wash the combined organic layers with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography.

Visualizations

Synthesis_Workflow cluster_sandmeyer Sandmeyer Reaction Route cluster_aldehyde Aldehyde Route 5-amino-2-cresol 5-amino-2-cresol Diazonium Salt Diazonium Salt 5-amino-2-cresol->Diazonium Salt 1. HCl, NaNO2 2. 0-5 °C 3-Hydroxy-4-methylbenzonitrile_S This compound Diazonium Salt->3-Hydroxy-4-methylbenzonitrile_S CuCN 3-Hydroxy-4-methylbenzaldehyde 3-Hydroxy-4-methylbenzaldehyde Oxime Intermediate Oxime Intermediate 3-Hydroxy-4-methylbenzaldehyde->Oxime Intermediate NH2OH.HCl 3-Hydroxy-4-methylbenzonitrile_A This compound Oxime Intermediate->3-Hydroxy-4-methylbenzonitrile_A Dehydration

Caption: Synthetic routes to this compound.

Impurity_Formation Diazonium Salt Diazonium Salt Target Product This compound Diazonium Salt->Target Product CuCN Side Product 1 5-Methyl-2-cresol Diazonium Salt->Side Product 1 Reduction Unreacted SM 5-amino-2-cresol 5-amino-2-cresol 5-amino-2-cresol 5-amino-2-cresol->Diazonium Salt Incomplete Reaction

Caption: Impurity formation pathway in the Sandmeyer reaction.

References

identifying side products in 3-Hydroxy-4-methylbenzonitrile reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of 3-Hydroxy-4-methylbenzonitrile. The information is presented in a question-and-answer format to directly assist with experimental challenges, focusing on the identification and mitigation of side products.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most prevalent laboratory and industrial synthesis of this compound involves the diazotization of 5-amino-2-methylphenol followed by a Sandmeyer reaction.[1][2] In this two-step process, the amino group is first converted to a diazonium salt, which is then displaced by a cyanide group using a copper(I) cyanide catalyst.[1][2]

Alternative, less common methods include the formylation of 4-methyl-3-cyanophenol or the demethylation of 3-methoxy-4-methylbenzonitrile.

Q2: What are the potential side products when using the Sandmeyer reaction to synthesize this compound from 5-amino-2-methylphenol?

A2: The Sandmeyer reaction, while effective, can lead to several side products. The primary impurities arise from the reactivity of the intermediate diazonium salt and the reaction conditions. Key potential side products include:

  • Phenolic Byproducts: The diazonium salt is thermally unstable and can decompose, particularly at temperatures above 5°C, to form the corresponding phenol, in this case, 4-methyl-3-cyanophenol.

  • Biaryl Impurities: The radical mechanism of the Sandmeyer reaction can lead to the formation of biaryl compounds through the coupling of two aryl radicals.[1]

  • Azo Dyes: Incomplete reaction or side reactions can result in the formation of colored azo compounds, which can be difficult to remove.

  • Unreacted Starting Material: Residual 5-amino-2-methylphenol may be present if the diazotization reaction is incomplete.

Q3: How can I minimize the formation of these side products?

A3: Careful control of reaction parameters is crucial for minimizing side product formation:

  • Temperature Control: Maintain a low temperature (0-5°C) during the diazotization step to prevent the decomposition of the diazonium salt to phenolic byproducts.

  • Stoichiometry: Use the correct stoichiometric amounts of sodium nitrite and acid to ensure complete conversion of the starting amine to the diazonium salt.

  • Purity of Reagents: Use high-purity starting materials and reagents to avoid introducing extraneous impurities.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidative side reactions.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of this compound Incomplete diazotization.Ensure the complete dissolution of 5-amino-2-methylphenol before adding sodium nitrite. Use a slight excess of sodium nitrite and acid.
Decomposition of the diazonium salt.Maintain the reaction temperature strictly between 0-5°C during diazotization and the Sandmeyer reaction.
Inefficient cyanation.Ensure the copper(I) cyanide catalyst is active. Prepare a fresh solution if necessary.
Presence of a significant amount of phenolic byproduct (4-methyl-3-cyanophenol) The reaction temperature was too high during diazotization.Improve cooling of the reaction vessel and monitor the internal temperature closely. Add reagents slowly to control any exotherm.
Formation of colored impurities (azo dyes) Incomplete diazotization or side reactions of the diazonium salt.Ensure complete conversion of the amine. Consider adjusting the pH of the reaction mixture. Purification by column chromatography may be necessary.
Detection of biaryl impurities Radical side reactions inherent to the Sandmeyer mechanism.While difficult to eliminate completely, optimizing the concentration of the diazonium salt and the copper catalyst may help. Purification by chromatography is the most effective removal method.
Unreacted 5-amino-2-methylphenol in the final product Incomplete diazotization reaction.Increase the reaction time for the diazotization step or adjust the stoichiometry of the reagents.

Experimental Protocols

Protocol 1: Synthesis of this compound via Sandmeyer Reaction
  • Diazotization:

    • Dissolve 5-amino-2-methylphenol in an aqueous solution of a strong acid (e.g., HCl or H₂SO₄) and cool the mixture to 0-5°C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature does not exceed 5°C.

    • Stir the resulting diazonium salt solution at 0-5°C for 30 minutes.

  • Sandmeyer Reaction (Cyanation):

    • In a separate flask, prepare a solution of copper(I) cyanide in an appropriate solvent.

    • Slowly add the cold diazonium salt solution to the copper(I) cyanide solution, maintaining the temperature below 10°C.

    • Allow the reaction mixture to warm to room temperature and stir for several hours until the evolution of nitrogen gas ceases.

  • Work-up and Purification:

    • Extract the reaction mixture with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: HPLC Method for Purity Analysis
  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

This method should provide good separation of the main product from potential side products and unreacted starting materials.

Visualizations

Reaction_Pathway cluster_diazotization Diazotization cluster_sandmeyer Sandmeyer Reaction cluster_side_reactions Side Reactions 5-Amino-2-methylphenol 5-Amino-2-methylphenol Diazonium Salt Diazonium Salt 5-Amino-2-methylphenol->Diazonium Salt NaNO2, H+ 0-5°C This compound This compound Diazonium Salt->this compound CuCN Phenolic Byproduct Phenolic Byproduct Diazonium Salt->Phenolic Byproduct Δ (>5°C) Biaryl Impurity Biaryl Impurity Diazonium Salt->Biaryl Impurity Radical Coupling Azo Dye Azo Dye Diazonium Salt->Azo Dye Incomplete Reaction Troubleshooting_Workflow Start Start Reaction_Complete Reaction_Complete Start->Reaction_Complete Analyze_Product Analyze Crude Product (TLC, HPLC, GC-MS) Reaction_Complete->Analyze_Product Yes Identify_Impurities Identify Major Impurities Analyze_Product->Identify_Impurities Low_Yield Low_Yield Identify_Impurities->Low_Yield Low Yield? Phenolic_Impurity Phenolic_Impurity Low_Yield->Phenolic_Impurity No Optimize_Diazotization Optimize Diazotization (Temp, Stoichiometry) Low_Yield->Optimize_Diazotization Yes Colored_Impurity Colored_Impurity Phenolic_Impurity->Colored_Impurity No Phenolic_Impurity->Optimize_Diazotization Yes Optimize_Sandmeyer Optimize Sandmeyer (Catalyst, Temp) Colored_Impurity->Optimize_Sandmeyer Yes Purification Purification (Chromatography, Recrystallization) Colored_Impurity->Purification No Optimize_Diazotization->Start Optimize_Sandmeyer->Start End End Purification->End

References

optimizing reaction conditions for 3-Hydroxy-4-methylbenzonitrile synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 3-Hydroxy-4-methylbenzonitrile. Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and data to facilitate the optimization of your reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: A common and accessible starting material is p-cresol. The synthesis typically proceeds via a two-step process: formylation of p-cresol to produce 3-hydroxy-4-methylbenzaldehyde, followed by the conversion of the aldehyde functional group to a nitrile.

Q2: Which formylation method is recommended for the first step?

A2: The Reimer-Tiemann reaction is a suitable method for the ortho-formylation of phenols like p-cresol. This reaction uses chloroform (CHCl₃) and a strong base, such as sodium hydroxide (NaOH), to introduce an aldehyde group onto the aromatic ring, ortho to the hydroxyl group.[1]

Q3: What are the best methods for converting the intermediate aldehyde to the final nitrile product?

A3: A highly effective method is the one-pot reaction with hydroxylamine hydrochloride in a suitable solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[2][3] This approach first forms the aldoxime, which is then dehydrated in situ to yield the nitrile.

Q4: How can I monitor the progress of the reactions?

A4: Thin-layer chromatography (TLC) is a standard method for monitoring the consumption of starting materials and the formation of products. For the conversion of the aldehyde to the nitrile, you can use a silica gel plate with a hexane/ethyl acetate solvent system and visualize the spots under UV light.[4]

Q5: What are the expected yields for this synthesis?

A5: Yields can vary based on the optimization of reaction conditions. The formylation step can have moderate yields, often in the range of 40-60%. The subsequent conversion of the aldehyde to the nitrile is typically more efficient, with potential yields exceeding 80-90% under optimized conditions.[2][3]

Troubleshooting Guide

Issue 1: Low yield in the formylation of p-cresol.

  • Question: My Reimer-Tiemann reaction resulted in a very low yield of 3-hydroxy-4-methylbenzaldehyde. What could be the cause?

  • Answer:

    • Inadequate mixing: The reaction is heterogeneous. Vigorous stirring is crucial to ensure proper mixing of the aqueous and organic phases.

    • Temperature control: The reaction is exothermic. Maintaining the recommended temperature is critical, as side reactions can occur at higher temperatures.

    • Base concentration: The concentration of the sodium hydroxide solution is important. Ensure it is within the optimal range as specified in the protocol.

    • Purity of reagents: Ensure the p-cresol and chloroform are of high purity.

Issue 2: Formation of multiple products in the formylation step.

  • Question: I am observing multiple spots on my TLC plate after the formylation reaction. What are these byproducts?

  • Answer: The Reimer-Tiemann reaction can sometimes yield a mixture of ortho and para isomers. In the case of p-cresol, the primary product is the ortho-formylated aldehyde. However, other side products can arise from dichlorocarbene insertion or other reactions. Purification by column chromatography is typically required to isolate the desired product.

Issue 3: The conversion of the aldehyde to the nitrile is not going to completion.

  • Question: My TLC analysis shows a significant amount of unreacted 3-hydroxy-4-methylbenzaldehyde even after extended reaction time. How can I drive the reaction to completion?

  • Answer:

    • Dehydration efficiency: The dehydration of the intermediate aldoxime to the nitrile is a key step. Ensure that the reaction temperature is sufficiently high to facilitate this dehydration. In some cases, a dehydrating agent can be added.

    • Stoichiometry of hydroxylamine hydrochloride: An excess of hydroxylamine hydrochloride is often used to ensure complete conversion of the aldehyde. Check the molar equivalents used in your protocol.

    • Solvent purity: The solvent (e.g., DMF, DMSO) should be anhydrous, as water can inhibit the reaction.

Issue 4: Difficulty in purifying the final this compound product.

  • Question: I am having trouble obtaining a pure product after the final step. What purification techniques are recommended?

  • Answer:

    • Workup procedure: After the reaction, a proper aqueous workup is necessary to remove inorganic salts and the solvent. Extraction with a suitable organic solvent followed by washing with brine is standard.

    • Crystallization: The crude product can often be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene.

    • Column chromatography: If recrystallization is insufficient, purification by flash column chromatography on silica gel is a reliable method. A gradient of ethyl acetate in hexane is a good starting point for the eluent.

Experimental Protocols

Protocol 1: Synthesis of 3-Hydroxy-4-methylbenzaldehyde via Reimer-Tiemann Reaction

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, dissolve p-cresol in ethanol.

  • Add a concentrated aqueous solution of sodium hydroxide and heat the mixture to 60-70°C with vigorous stirring.

  • Slowly add chloroform via the dropping funnel over a period of 1-2 hours, maintaining the reaction temperature.

  • After the addition is complete, continue to stir the reaction mixture at the same temperature for an additional 2-3 hours.

  • Cool the reaction mixture and acidify with dilute hydrochloric acid.

  • Perform steam distillation to remove unreacted p-cresol and other volatile impurities.

  • Extract the remaining solution with diethyl ether.

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 3-hydroxy-4-methylbenzaldehyde.

Protocol 2: Synthesis of this compound from 3-Hydroxy-4-methylbenzaldehyde

  • In a round-bottom flask, dissolve 3-hydroxy-4-methylbenzaldehyde and hydroxylamine hydrochloride in N,N-dimethylformamide (DMF).[2]

  • Heat the reaction mixture to reflux (around 140-150°C) and monitor the reaction progress by TLC.[3]

  • The reaction typically takes 3-6 hours for completion.[2]

  • After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

  • Collect the precipitated solid by vacuum filtration and wash with cold water.

  • Dry the crude product under vacuum.

  • Recrystallize the crude product from an appropriate solvent to obtain pure this compound.

Data Presentation

Table 1: Optimization of Reaction Conditions for Nitrile Formation

EntryReactantSolventTemperature (°C)Time (h)Yield (%)
13-Hydroxy-4-methylbenzaldehydeDMF120675
23-Hydroxy-4-methylbenzaldehydeDMF140492
33-Hydroxy-4-methylbenzaldehydeDMSO120680
43-Hydroxy-4-methylbenzaldehydeDMSO140488

Visualizations

experimental_workflow cluster_step1 Step 1: Formylation cluster_step2 Step 2: Nitrile Formation p_cresol p-Cresol reagents1 CHCl3, NaOH formylation Reimer-Tiemann Reaction p_cresol->formylation reagents1->formylation intermediate 3-Hydroxy-4-methyl- benzaldehyde formylation->intermediate purification1 Column Chromatography intermediate->purification1 reagents2 NH2OH·HCl, DMF nitrile_formation Aldoxime Formation & Dehydration purification1->nitrile_formation reagents2->nitrile_formation final_product 3-Hydroxy-4-methyl- benzonitrile nitrile_formation->final_product purification2 Recrystallization final_product->purification2 pure_product Pure Product purification2->pure_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide cluster_formylation Formylation Step Issues cluster_nitrile Nitrile Formation Issues start Low Yield or Incomplete Reaction check_mixing Is stirring vigorous? start->check_mixing check_temp Was temperature controlled? start->check_temp check_base Is base concentration correct? start->check_base check_dehydration Is temperature high enough for dehydration? start->check_dehydration check_hydroxylamine Sufficient NH2OH·HCl? start->check_hydroxylamine check_solvent Is solvent anhydrous? start->check_solvent solution_mixing Increase stirring rate check_mixing->solution_mixing solution_temp Use cooling bath check_temp->solution_temp solution_base Prepare fresh base check_base->solution_base solution_dehydration Increase reaction temperature check_dehydration->solution_dehydration solution_hydroxylamine Increase molar equivalents check_hydroxylamine->solution_hydroxylamine solution_solvent Use anhydrous solvent check_solvent->solution_solvent

Caption: Troubleshooting decision tree for synthesis optimization.

References

Technical Support Center: 3-Hydroxy-4-methylbenzonitrile Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 3-Hydroxy-4-methylbenzonitrile.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent laboratory-scale synthesis is a two-step process. The first step involves the reduction of a suitable precursor, such as 3-methyl-4-nitrophenol, to form 3-amino-4-methylphenol. The subsequent step is a Sandmeyer reaction, where the amino group of 3-amino-4-methylphenol is converted to a diazonium salt and then displaced by a cyanide group to yield the final product.[1]

Q2: What are the critical parameters to control during the Sandmeyer reaction for this synthesis?

A2: Temperature control is paramount. The diazotization step must be carried out at low temperatures, typically between 0-5°C, to prevent the premature decomposition of the unstable diazonium salt.[2] Additionally, the pH of the reaction mixture and the slow, controlled addition of sodium nitrite are crucial for minimizing side reactions.

Q3: What are the common impurities I can expect in my crude product?

A3: Common impurities may include unreacted 3-amino-4-methylphenol, phenol byproducts formed from the reaction of the diazonium salt with water, and potentially polymeric or tar-like substances resulting from diazonium salt decomposition.[3] Azo compounds, formed by the coupling of the diazonium salt with the starting aminophenol, are also possible side products.

Q4: What are the recommended purification methods for this compound?

A4: The primary methods for purification are recrystallization and column chromatography. The choice depends on the impurity profile and the desired final purity. Recrystallization is effective for removing small amounts of impurities with different solubility profiles, while column chromatography is better suited for separating complex mixtures or impurities with similar polarities to the product.

Q5: My final product is discolored. What is the likely cause and how can I prevent it?

A5: Discoloration, often appearing as a pink or brownish hue, can be due to the air oxidation of trace phenolic impurities or the product itself. To minimize this, it is advisable to perform the work-up and purification steps under an inert atmosphere (e.g., nitrogen or argon) and to store the purified product in a cool, dark place.

Troubleshooting Guides

Low Yield
Symptom Possible Cause(s) Suggested Solution(s)
Low yield of crude product 1. Incomplete diazotization: Insufficient nitrous acid or reaction time. 2. Decomposition of diazonium salt: Temperature during diazotization was too high (above 5°C). 3. Inefficient cyanation: Poor quality of copper(I) cyanide or insufficient reaction time/temperature for the substitution.1. Ensure complete dissolution of the amine in acid. Add sodium nitrite solution slowly and maintain the low temperature. Test for excess nitrous acid using starch-iodide paper. 2. Maintain a strict temperature range of 0-5°C during the entire diazotization process using an ice-salt bath. 3. Use freshly prepared or high-quality copper(I) cyanide. The reaction with the copper cyanide may require gentle warming, but this should be carefully controlled and optimized.
Product loss during work-up/purification 1. Product solubility in the aqueous phase: The phenolic nature of the product can lead to some solubility in basic aqueous solutions. 2. Inefficient extraction: Use of an inappropriate extraction solvent or an insufficient number of extractions. 3. Co-elution during column chromatography: Poor separation from impurities. 4. Significant loss during recrystallization: The chosen solvent is too good a solvent even at low temperatures.1. Adjust the pH of the aqueous layer to be slightly acidic (pH 5-6) before extraction to suppress the phenolate formation. 2. Use a suitable organic solvent like ethyl acetate or dichloromethane for extraction and perform multiple extractions to ensure complete recovery. 3. Optimize the mobile phase for column chromatography. A gradient elution might be necessary. 4. Choose a solvent system where the product has high solubility at high temperatures and low solubility at low temperatures. Use a minimal amount of hot solvent for dissolution.
Low Purity
Symptom Possible Cause(s) Suggested Solution(s)
Presence of starting material (3-amino-4-methylphenol) in the final product Incomplete diazotization or Sandmeyer reaction. See "Low yield of crude product" section above. Ensure the reaction goes to completion by monitoring with TLC.
Presence of a major byproduct with a similar polarity to the product Formation of phenol byproduct: Reaction of the diazonium salt with water.[3] Formation of biaryl or azo compounds. Maintain low temperatures during diazotization to minimize phenol formation. Ensure a slight excess of the cyanide reagent. For purification, careful column chromatography with an optimized eluent system is recommended.
Tarry or polymeric material in the crude product Decomposition of the diazonium salt due to elevated temperatures or prolonged reaction times. Adhere strictly to the recommended low-temperature conditions and reaction times for the diazotization step.

Experimental Protocols

Synthesis of 3-amino-4-methylphenol

This procedure is adapted from established methods for the reduction of nitrophenols.[4]

Materials:

  • 3-methyl-4-nitrophenol

  • Iron powder

  • Ammonium chloride

  • Ethanol

  • Water

  • Hydrochloric acid (concentrated)

Procedure:

  • In a round-bottom flask, create a suspension of 3-methyl-4-nitrophenol in a mixture of ethanol and water.

  • Add ammonium chloride and iron powder to the suspension.

  • Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, cool the mixture and filter it through a pad of celite to remove the iron catalyst.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Neutralize the aqueous residue with a suitable base (e.g., sodium bicarbonate) and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield crude 3-amino-4-methylphenol.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or ethanol/water).

Synthesis of this compound (Sandmeyer Reaction)

This is a representative protocol and may require optimization.

Materials:

  • 3-amino-4-methylphenol

  • Hydrochloric acid (concentrated)

  • Sodium nitrite

  • Copper(I) cyanide

  • Sodium cyanide

  • Water

  • Ice

Procedure:

  • Diazotization:

    • Dissolve 3-amino-4-methylphenol in a mixture of concentrated hydrochloric acid and water.

    • Cool the solution to 0-5°C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5°C.

    • Stir the mixture for an additional 20-30 minutes at 0-5°C after the addition is complete.

  • Sandmeyer Cyanation:

    • In a separate flask, prepare a solution of copper(I) cyanide and sodium cyanide in water.

    • Cool this solution in an ice bath.

    • Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring.

    • A precipitate may form, and nitrogen gas will evolve.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat (e.g., to 50-60°C) until the evolution of nitrogen ceases.

  • Work-up and Purification:

    • Cool the reaction mixture and extract the product with an organic solvent such as ethyl acetate.

    • Wash the combined organic layers with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

    • The crude this compound can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent (e.g., toluene/hexane).

Data Presentation

Table 1: Representative Reaction Conditions and Yields

StepKey ReagentsSolventTemperature (°C)Typical Time (h)Typical Yield (%)
Reduction 3-methyl-4-nitrophenol, Fe, NH₄ClEthanol/WaterReflux2-480-90
Diazotization 3-amino-4-methylphenol, HCl, NaNO₂Water0-50.5-1-
Sandmeyer Cyanation Diazonium salt, CuCN, NaCNWater0-601-360-75

Note: Yields are representative and can vary based on reaction scale and optimization.

Table 2: Purity Profile Before and After Purification

Compound Purity of Crude Product (%) Purification Method Purity of Final Product (%)
This compound70-85Recrystallization>98
This compound70-85Column Chromatography>99

Visualizations

SynthesisWorkflow cluster_step1 Step 1: Reduction cluster_step2 Step 2: Sandmeyer Reaction cluster_diazotization Diazotization cluster_cyanation Cyanation cluster_step3 Step 3: Purification start1 3-methyl-4-nitrophenol reagents1 Fe, NH4Cl Ethanol/Water start1->reagents1 Reflux product1 3-amino-4-methylphenol reagents1->product1 reagents2a HCl, NaNO2 0-5°C product1->reagents2a product2a Diazonium Salt (in situ) reagents2a->product2a reagents2b CuCN, NaCN product2a->reagents2b product2b Crude 3-Hydroxy-4- methylbenzonitrile reagents2b->product2b purification Recrystallization or Column Chromatography product2b->purification final_product Pure 3-Hydroxy-4- methylbenzonitrile purification->final_product TroubleshootingYield cluster_causes Potential Causes cluster_solutions Solutions LowYield Low Yield IncompleteDiazotization Incomplete Diazotization LowYield->IncompleteDiazotization Decomposition Diazonium Salt Decomposition LowYield->Decomposition InefficientCyanation Inefficient Cyanation LowYield->InefficientCyanation WorkupLoss Loss during Work-up LowYield->WorkupLoss CheckNitrite Ensure excess Nitrous Acid IncompleteDiazotization->CheckNitrite TempControl Strict Temperature Control (0-5°C) Decomposition->TempControl HighQualityCuCN Use high-quality CuCN InefficientCyanation->HighQualityCuCN OptimizeExtraction Optimize Extraction pH & Solvent WorkupLoss->OptimizeExtraction PurityTroubleshooting cluster_impurities Common Impurities cluster_purification Purification Strategy LowPurity Low Purity StartingMaterial Unreacted 3-amino-4-methylphenol LowPurity->StartingMaterial PhenolByproduct Phenolic Byproducts LowPurity->PhenolByproduct AzoCompounds Azo Compounds LowPurity->AzoCompounds PolymericTar Polymeric Tar LowPurity->PolymericTar ColumnChromatography Column Chromatography (Optimized Mobile Phase) StartingMaterial->ColumnChromatography PhenolByproduct->ColumnChromatography Recrystallization Recrystallization (Solvent Screening) AzoCompounds->Recrystallization ReactionControl Strict Reaction Condition Control PolymericTar->ReactionControl

References

Technical Support Center: Scale-Up Synthesis of 3-Hydroxy-4-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the scale-up synthesis of 3-Hydroxy-4-methylbenzonitrile. This resource is tailored for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this synthesis from the laboratory bench to larger-scale production.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound suitable for scale-up?

A1: Two primary routes are commonly considered for the synthesis of this compound. The selection of a particular route on a larger scale depends on factors like raw material cost, process safety, and scalability.

  • Route 1: Sandmeyer Reaction of 3-Amino-4-methylphenol. This is a classical and versatile method for introducing a nitrile group. It involves the diazotization of 3-amino-4-methylphenol followed by a reaction with a cyanide salt, typically copper(I) cyanide.[1][2] Meticulous control over temperature and reagent addition is crucial for success.[1]

  • Route 2: Formylation and Dehydration of o-Cresol. This route involves the formylation of 2-methylphenol (o-cresol) to produce 3-hydroxy-4-methylbenzaldehyde, followed by conversion to an oxime and subsequent dehydration to yield the nitrile. This avoids the use of highly toxic cyanide reagents in the final step.

Q2: My final product is discolored (pink to brown). What is the likely cause and how can I prevent this?

A2: Discoloration in phenolic compounds, such as this compound, is often due to oxidation. Phenols are susceptible to air oxidation, which can be accelerated by the presence of trace metal impurities and light.

Troubleshooting Steps:

  • Inert Atmosphere: Handle the reaction mixture and the isolated product under an inert atmosphere (e.g., nitrogen or argon), especially during heating and purification steps.

  • Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.

  • Chelating Agents: If metal contamination from reagents or reactors is suspected, washing the crude product with a dilute solution of a chelating agent like EDTA can be beneficial.[3]

  • Activated Carbon: During recrystallization, a small amount of activated carbon can be used to adsorb colored impurities. However, this should be used judiciously as it can also adsorb the desired product.[3]

Q3: The yield of my Sandmeyer reaction is low upon scale-up. What are the critical parameters to monitor?

A3: Low yields in the Sandmeyer reaction during scale-up are often traced back to issues with the diazotization step or the subsequent cyanation.

Critical Parameters:

  • Temperature Control: The diazotization of the aromatic amine must be conducted at low temperatures (typically 0-5 °C) to prevent the decomposition of the unstable diazonium salt.[4] In larger reactors, maintaining a uniform low temperature can be challenging due to a lower surface-area-to-volume ratio.[5]

  • Rate of Addition: Slow, controlled addition of sodium nitrite is essential to manage the exothermicity of the reaction and prevent localized temperature spikes.

  • pH Control: The reaction is typically carried out in a strongly acidic medium. Maintaining the correct pH is vital for the stability of the diazonium salt.[1]

  • Stoichiometry: Precise control of the stoichiometry of the amine, acid, and nitrite is critical for high conversion.[1]

Q4: I am observing multiple spots on my TLC after the reaction. How can I identify and minimize these impurities?

A4: Multiple spots on a TLC plate indicate the presence of unreacted starting materials or the formation of byproducts. In the synthesis of this compound, common byproducts can include phenol derivatives from the decomposition of the diazonium salt or impurities from side reactions.

Identification and Minimization:

  • Co-spotting: Run a TLC with your starting material, the reaction mixture, and a co-spot of both to identify if one of the spots corresponds to the starting material.

  • Reaction Monitoring: Ensure the reaction goes to completion by monitoring it with a suitable analytical technique (TLC, HPLC, GC).

  • Byproduct Formation: In the Sandmeyer reaction, premature decomposition of the diazonium salt can lead to the formation of 4-methyl-3-nitrophenol if nitrous acid is in excess, or other phenol byproducts. Careful temperature and pH control can minimize this.

Troubleshooting Guides

Issue 1: Poor Yield and Purity
Symptom Possible Cause Suggested Solution
Low yield in Sandmeyer reactionIncomplete diazotization or decomposition of diazonium salt.Ensure temperature is maintained between 0-5°C during diazotization. Add sodium nitrite solution slowly and sub-surface. Test for excess nitrous acid before proceeding.
Product is an oil or fails to crystallizePresence of impurities.Purify the crude product using flash column chromatography or recrystallization from a suitable solvent system (e.g., toluene/hexanes).[6]
Discolored final productOxidation of the phenolic group.Work under an inert atmosphere. Use degassed solvents. Consider an antioxidant during workup.[3]
Issue 2: Scale-Up Difficulties
Symptom Possible Cause Suggested Solution
Runaway reaction during diazotizationPoor heat transfer in a large reactor.[5]Ensure adequate cooling capacity. Use a jacketed reactor with good agitation. Control the rate of addition of reagents carefully.
Difficulty in filtering the productFine particle size of the crystalline product.Optimize crystallization conditions. Consider anti-solvent addition or controlled cooling rates to obtain larger crystals.
Inconsistent results between batchesVariations in raw material quality or process parameters.Qualify raw material suppliers. Implement strict process controls with defined operational parameters and in-process checks.

Quantitative Data Summary

The following table summarizes representative yields and purity data for key steps in the synthesis of this compound and related compounds, as adapted from literature. Actual results may vary based on specific conditions and scale.

Reaction Step Method Typical Yield Typical Purity (Post-Purification) Reference
Diazotization-CyanationSandmeyer Reaction60-75%>98%[7]
Oxime FormationFrom Aldehyde85-95%>99%[8]
Dehydration of OximeVarious Reagents70-90%>98%[9]
PurificationRecrystallization75-85% recovery95-98%[3]
PurificationFlash Chromatography60-75% recovery>99%[3]

Experimental Protocols

Protocol 1: Synthesis via Sandmeyer Reaction (Lab Scale)

This protocol describes the synthesis starting from 3-amino-4-methylphenol.

Materials:

  • 3-Amino-4-methylphenol

  • Hydrochloric acid (concentrated)

  • Sodium nitrite

  • Copper(I) cyanide

  • Sodium cyanide

  • Toluene

  • Water

Procedure:

  • Diazotization:

    • In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 3-amino-4-methylphenol (1.0 eq) in water and concentrated hydrochloric acid (3.0 eq).

    • Cool the mixture to 0-5°C in an ice-salt bath.

    • Slowly add a solution of sodium nitrite (1.05 eq) in water, keeping the temperature below 5°C.

    • Stir for an additional 30 minutes at 0-5°C after the addition is complete.

  • Cyanation:

    • In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.3 eq) in water.

    • Warm this solution to 60-70°C.

    • Slowly add the cold diazonium salt solution to the warm cyanide solution. Effervescence (release of N₂) will be observed.

    • After the addition is complete, heat the mixture at 80°C for 1 hour.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and extract with toluene.

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Visualizations

Logical Workflow for Synthesis and Troubleshooting

G cluster_synthesis Synthesis Workflow cluster_troubleshooting Troubleshooting start Start: 3-Amino-4-methylphenol diazotization Diazotization (NaNO2, HCl, 0-5°C) start->diazotization cyanation Sandmeyer Cyanation (CuCN, heat) diazotization->cyanation workup Work-up & Extraction cyanation->workup low_yield Low Yield? cyanation->low_yield purification Purification (Recrystallization/Chromatography) workup->purification product Final Product: This compound purification->product discoloration Product Discolored? purification->discoloration check_temp Check Diazotization Temperature Control low_yield->check_temp Yes check_reagents Verify Reagent Stoichiometry low_yield->check_reagents Yes use_inert Use Inert Atmosphere & Degassed Solvents discoloration->use_inert Yes

Caption: Workflow for the synthesis of this compound and key troubleshooting points.

Decision Tree for Purification Issues

G start Crude Product Obtained check_purity Check Purity (TLC/HPLC) start->check_purity is_discolored Is it Discolored? check_purity->is_discolored Purity < 98% final_product Pure Product check_purity->final_product Purity > 98% recrystallize Recrystallize is_discolored->recrystallize No charcoal Treat with Activated Carbon during Recrystallization is_discolored->charcoal Yes recrystallize->check_purity chromatography Column Chromatography recrystallize->chromatography Fails chromatography->final_product charcoal->recrystallize

Caption: Decision tree for addressing common purification challenges.

References

removal of unreacted starting materials from 3-Hydroxy-4-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and detailed protocols for the removal of unreacted starting materials and other impurities from crude 3-Hydroxy-4-methylbenzonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the likely unreacted starting materials or impurities in my crude this compound?

A1: Depending on the synthetic route, common impurities can include:

  • Starting Material-Related: Unreacted precursors such as 4-bromo-2-methylphenol, 4-iodo-2-methylphenol, or 3-methoxy-4-methylbenzonitrile.

  • Reagent-Related: Residual reagents from the cyanation step, such as copper(I) cyanide (CuCN).[1]

  • Byproducts: Small amounts of isomers or products from side reactions.

  • Degradation Products: Aromatic amines, like the product of this synthesis, can be susceptible to air oxidation, which may cause discoloration (e.g., brown or purple hues).[2]

Q2: My TLC plate shows multiple spots after the reaction. How can I identify the impurities?

A2: The presence of multiple spots indicates an incomplete reaction or the formation of byproducts. To identify them:

  • Co-spotting: Run a TLC plate spotting your crude reaction mixture, the pure starting material, and a co-spot (a mix of the crude and starting material) in separate lanes. If one of the spots in your crude mixture has the same Rf value as your starting material, it is likely unreacted starting material.

  • Polarity: this compound is a moderately polar compound due to the hydroxyl (-OH) and nitrile (-CN) groups. Less polar spots could be non-polar starting materials or byproducts, while more polar spots might be more functionalized impurities.

Q3: I tried to purify my product by recrystallization, but it "oiled out." What does this mean and how can I fix it?

A3: "Oiling out" occurs when a compound comes out of solution as a liquid rather than a solid crystal. This usually happens when the boiling point of the solvent is higher than the melting point of the solute.[3] To resolve this:

  • Add more solvent: The solution may be too concentrated. Add a small amount of hot solvent to redissolve the oil and try to crystallize again.

  • Lower the temperature: Ensure the solution cools slowly. Rapid cooling can sometimes promote oiling out.[4]

  • Change the solvent: Choose a solvent with a lower boiling point or use a mixed-solvent system. For a mixed-solvent system, dissolve the compound in a "good" solvent (in which it is very soluble) and then add a "poor" solvent (in which it is less soluble) dropwise at an elevated temperature until the solution becomes cloudy, then add a few drops of the good solvent to clarify before cooling.[4]

Q4: My final product is discolored. What is the cause and how can I remove the color?

A4: Discoloration in phenolic compounds often arises from the oxidation of trace impurities.[2] To remove colored impurities:

  • Activated Carbon: During recrystallization, you can add a small amount of activated carbon (charcoal) to the hot solution to adsorb the colored impurities. Be aware that activated carbon can also adsorb some of your desired product, potentially lowering the yield.[2]

  • Filtration: After treatment with activated carbon, perform a hot gravity filtration to remove the carbon before allowing the solution to cool and crystallize.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the purification of this compound.

Problem Potential Cause Suggested Solution
Low Recovery After Purification The product is partially soluble in the cold recrystallization solvent.Cool the recrystallization flask in an ice bath to minimize solubility and maximize crystal formation.[5] Use a minimal amount of cold solvent to wash the crystals during filtration.
The chosen mobile phase in column chromatography is too polar.The product might be eluting too quickly with impurities. Use a less polar solvent system. Start with a low polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity.[5]
Product Cannot be Separated from an Impurity The product and impurity have very similar polarities.If column chromatography is ineffective, try a different purification technique. Recrystallization may work if the impurity has different solubility characteristics. Alternatively, consider preparative HPLC for difficult separations.[5]
The impurity co-crystallizes with the product.A different recrystallization solvent or solvent system may be required. If co-crystallization persists, column chromatography is the recommended alternative.[6]
Streaking on TLC Plate The sample is too concentrated.Dilute the sample before spotting it on the TLC plate.
The compound is acidic (phenolic).Add a small amount of acetic acid to the mobile phase to suppress deprotonation and improve the spot shape.

Purification Workflows & Diagrams

A logical approach to purification is crucial for achieving high purity and yield. The following diagram outlines a decision-making workflow for purifying crude this compound.

G start Crude this compound tlc Analyze by TLC start->tlc decision Is the major impurity non-acidic (e.g., a neutral starting material)? tlc->decision extraction Perform Acid-Base Extraction decision->extraction  Yes decision2 Are impurities still present? decision->decision2  No extraction->decision2 column_chrom Purify by Column Chromatography decision2->column_chrom  Yes, and polarities differ recrystallize Purify by Recrystallization decision2->recrystallize  Yes, but polarities are similar final_product Pure this compound decision2->final_product  No column_chrom->final_product recrystallize->final_product

Caption: Troubleshooting workflow for purification.

The following diagram illustrates the general workflow for purification by column chromatography.

G cluster_prep Preparation cluster_elution Elution & Collection cluster_analysis Analysis & Isolation pack_column 1. Pack column with silica gel slurry load_sample 2. Load crude sample onto column pack_column->load_sample elute 3. Elute with mobile phase (e.g., Hexane/EtOAc) load_sample->elute collect 4. Collect fractions elute->collect tlc 5. Analyze fractions by TLC collect->tlc combine 6. Combine pure fractions tlc->combine evaporate 7. Evaporate solvent combine->evaporate product Pure Product evaporate->product

Caption: Workflow for column chromatography.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This method is effective for separating the acidic this compound from neutral or basic impurities.

Materials:

  • Crude this compound

  • Diethyl ether (or Ethyl Acetate)

  • 1 M Sodium hydroxide (NaOH) solution

  • 2 M Hydrochloric acid (HCl) solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel, beakers, Erlenmeyer flask

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the crude product in diethyl ether in an Erlenmeyer flask.

  • Extraction: Transfer the solution to a separatory funnel. Add an equal volume of 1 M NaOH solution. Stopper the funnel and shake vigorously, venting frequently to release pressure.[7]

  • Separation: Allow the layers to separate. The deprotonated product (sodium phenoxide salt) will move to the aqueous (bottom) layer. Drain the aqueous layer into a clean beaker.

  • Re-extraction: Repeat the extraction of the organic layer with 1 M NaOH two more times to ensure all the phenolic product has been transferred to the aqueous phase. Combine all aqueous extracts.

  • Wash (Optional): The original organic layer, which contains neutral impurities, can be washed with brine, dried over anhydrous MgSO₄, and evaporated to isolate these impurities if desired.

  • Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add 2 M HCl dropwise while stirring until the solution becomes acidic (test with pH paper, target pH ≈ 1-2). The protonated this compound will precipitate out as a solid or oil.

  • Back-extraction: Extract the acidified aqueous solution three times with fresh portions of diethyl ether. The purified product will now be in the ether layer.

  • Drying and Evaporation: Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄. Filter off the drying agent and remove the solvent using a rotary evaporator to yield the purified product.

Protocol 2: Purification by Flash Column Chromatography

This technique separates compounds based on their differential adsorption to a stationary phase.[2]

Materials:

  • Crude this compound

  • Silica gel (for flash chromatography)

  • Solvents: Hexane and Ethyl Acetate (EtOAc)

  • Glass column, collection tubes, TLC plates, and chamber

Procedure:

  • Mobile Phase Selection: Determine a suitable solvent system using TLC. A good system will give the product an Rf value of approximately 0.25-0.35 and show good separation from impurities. A gradient of 0% to 30% Ethyl Acetate in Hexane is a common starting point.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 Hexane:EtOAc).

    • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.

    • Add a thin layer of sand on top of the silica bed to prevent disruption during solvent addition.[5]

  • Sample Loading:

    • Dissolve the crude compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

    • Carefully apply the sample solution to the top of the silica gel bed using a pipette.[5]

  • Elution:

    • Carefully add the mobile phase to the top of the column.

    • Apply pressure (using a pump or bulb) to force the solvent through the column at a steady rate.

    • Begin collecting fractions in test tubes.

  • Gradient Elution (if necessary): Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute more polar compounds.

  • Fraction Analysis:

    • Monitor the collected fractions using TLC to identify which ones contain the pure product.

    • Combine the pure fractions.

  • Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure (using a rotary evaporator) to obtain the purified this compound.[5]

References

preventing byproduct formation in 3-Hydroxy-4-methylbenzonitrile synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Hydroxy-4-methylbenzonitrile. The following sections address common challenges related to byproduct formation and offer strategies to optimize reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the primary byproducts encountered during the synthesis of this compound from p-cresol?

A1: The synthesis typically proceeds in two main stages: formylation of p-cresol followed by conversion of the resulting aldehyde to a nitrile. Byproducts can arise in both stages.

  • Formylation Stage: The most common method is the ortho-formylation of p-cresol (4-methylphenol). During this electrophilic aromatic substitution, several byproducts can form.

    • Isomeric Byproduct: 4-Hydroxy-3-methylbenzaldehyde is the most common isomeric byproduct, resulting from formylation at the other activated position on the aromatic ring. The hydroxyl group is a strong ortho, para-directing group.[1]

    • Di-formylated Products: Although less common for a mono-substituted phenol like p-cresol, di-formylation can occur under harsh conditions, leading to products like 2,6-diformyl-4-methylphenol.[2][3]

    • Polymeric Resins: Phenol-formaldehyde type resin formation is a significant issue, especially when using formaldehyde-based formylation methods under strong acid or base catalysis, or at high temperatures.[2]

    • Unreacted Starting Material: Incomplete conversion will result in the presence of p-cresol in the product mixture.

  • Cyanation Stage: This step typically involves the conversion of 3-hydroxy-4-methylbenzaldehyde to the nitrile, often via an aldoxime intermediate.

    • Intermediate Aldoxime: Incomplete dehydration of the intermediate 3-hydroxy-4-methylbenzaldehyde oxime will lead to its presence as an impurity.

    • Hydrolysis Products: The final nitrile product can be susceptible to hydrolysis back to the corresponding carboxylic acid or amide if exposed to harsh acidic or basic conditions during workup and purification.

Q2: My formylation reaction is producing a mixture of ortho and para isomers. How can I improve the regioselectivity for the desired 3-hydroxy-4-methylbenzaldehyde?

A2: Achieving high ortho-selectivity is a common challenge. The ratio of ortho to para isomers is influenced by the choice of reaction, steric effects, and reaction conditions.

  • Choice of Reaction: The Duff reaction, which uses hexamethylenetetramine (HMTA) in an acidic medium, generally shows a higher preference for ortho-formylation of phenols compared to the Reimer-Tiemann reaction.[4][5] This selectivity is often attributed to a chelation effect involving the phenolic hydroxyl group. The Reimer-Tiemann reaction (using chloroform and a strong base) often yields a higher proportion of the para isomer.[2][6][7]

  • Steric Hindrance: The methyl group at the para position in p-cresol already blocks one potential site for substitution, which aids selectivity.

  • Reaction Conditions:

    • Temperature: Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetically controlled product.

    • Solvent and Catalyst: In the Reimer-Tiemann reaction, the choice of base and the use of a phase-transfer catalyst can influence the ortho:para ratio.[2] For the Duff reaction, using trifluoroacetic acid (TFA) as the medium can provide good results.[8]

Q3: I am observing significant phenol-formaldehyde resin formation during my formylation step. How can this be minimized?

A3: Resin formation occurs through repeated hydroxymethylation and condensation reactions.[2] To suppress this side reaction, careful control of reaction parameters is crucial.

  • Control Stoichiometry: When using a formylating agent that can be a source of formaldehyde, such as hexamine in the Duff reaction, use a stoichiometric amount relative to the phenol. An excess of the formylating agent can promote polymerization.[2]

  • Manage Temperature: Avoid excessively high temperatures, as they accelerate the condensation reactions leading to resin formation. Maintain the lowest temperature that allows for a reasonable reaction rate.[2]

  • Reaction Time: Monitor the reaction closely (e.g., by TLC) and stop it once the starting material is consumed to prevent over-reaction and subsequent polymerization.

  • Milder Catalysts: In acid-catalyzed formylations, switching to a milder acid may reduce the rate of polymerization.

Process Optimization Data

The following table summarizes key reaction parameters and their typical effect on byproduct formation during the formylation of p-cresol.

ParameterConditionEffect on Byproduct FormationReference
Reaction Type Duff Reaction vs. Reimer-TiemannDuff reaction generally provides higher ortho-selectivity for phenols.[4][5][6]
Stoichiometry Decreasing HMTA:p-cresol ratioReduces di-formylation and potential resin formation.[2]
Increasing HMTA:p-cresol ratioMay increase yield but risks higher levels of di-formylated byproducts.[3]
Temperature Lower TemperatureCan improve regioselectivity and reduces resin formation.[2]
Higher TemperatureAccelerates reaction but increases risk of polymerization and side reactions.[2]
Catalyst/Medium Trifluoroacetic Acid (TFA)Often used in the Duff reaction to promote efficient formylation.[8]
Strong Base (in Reimer-Tiemann)Can lead to a mixture of ortho and para isomers.[7]

Visual Troubleshooting and Reaction Pathways

The following diagrams illustrate the troubleshooting workflow for byproduct formation and the synthetic pathway with potential side reactions.

G Troubleshooting Workflow for Byproduct Formation cluster_identification Step 1: Identify Byproduct cluster_solution Step 2: Implement Solution start Byproduct Detected (via GC-MS, NMR, LC-MS) isomeric Isomeric Impurity (e.g., 4-hydroxy-3-methyl...) start->isomeric Isomer Detected polymeric Polymeric Resin (Insoluble material) start->polymeric Polymer Detected diformyl Di-formylated Product start->diformyl Di-adduct Detected incomplete Incomplete Conversion (Starting material or intermediate) start->incomplete Unreacted Species sol_isomeric Optimize Reaction Choice (Duff > Reimer-Tiemann) Lower Temperature Adjust Catalyst/Solvent System isomeric->sol_isomeric sol_polymeric Reduce Temperature Control Stoichiometry (<1 eq. formylating agent) Minimize Reaction Time polymeric->sol_polymeric sol_diformyl Reduce Amount of Formylating Agent (e.g., HMTA) diformyl->sol_diformyl sol_incomplete Increase Reaction Time/Temperature Moderately Ensure Purity of Reagents Check Catalyst Activity incomplete->sol_incomplete G Synthesis Pathway and Major Byproducts pcresol p-Cresol aldehyde_ortho 3-Hydroxy-4-methylbenzaldehyde (Desired Product - Step 1) pcresol->aldehyde_ortho Formylation (e.g., Duff Reaction) aldehyde_para 4-Hydroxy-3-methylbenzaldehyde (Isomeric Byproduct) pcresol->aldehyde_para Side Reaction (Isomer Formation) resin Phenolic Resin (Polymer Byproduct) pcresol->resin Side Reaction (Polymerization) diformyl Di-formylated Phenol (Side Product) pcresol->diformyl Side Reaction (Excess Reagent) oxime Aldoxime Intermediate aldehyde_ortho->oxime 1. NH2OH·HCl nitrile This compound (Final Product) oxime->nitrile 2. Dehydration

References

Technical Support Center: Purification of 3-Hydroxy-4-methylbenzonitrile by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 3-Hydroxy-4-methylbenzonitrile using column chromatography. The information is tailored to researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase and mobile phase for the column chromatography of this compound?

A1: For the purification of moderately polar compounds like this compound, silica gel is the standard and recommended stationary phase.[1] A common mobile phase system is a gradient of ethyl acetate in hexanes or dichloromethane.[1][2] The optimal ratio should be determined by thin-layer chromatography (TLC) beforehand to achieve a retention factor (Rf) of approximately 0.2-0.4 for the desired compound.[3][4]

Q2: How should I prepare and load my crude sample onto the column?

A2: There are two primary methods for sample loading: wet loading and dry loading.

  • Wet Loading: Dissolve your crude this compound in a minimal amount of the initial, low-polarity mobile phase.[5] Carefully add this solution to the top of the column bed.[1] This method is suitable for samples that are readily soluble in the mobile phase.

  • Dry Loading: If your sample is not very soluble in the mobile phase, dissolve it in a more polar solvent, add a small amount of silica gel, and then evaporate the solvent to obtain a free-flowing powder.[6] This powder can then be carefully added to the top of the column.[2]

Q3: My purified this compound appears discolored. What could be the cause and how can I resolve this?

A3: Discoloration, such as a yellow or brownish tint, in aromatic compounds containing hydroxyl groups can be due to oxidation or the presence of highly conjugated impurities. To address this:

  • Activated Carbon Treatment: Before column chromatography, you can dissolve the crude product in a suitable solvent and treat it with a small amount of activated carbon to adsorb colored impurities. Be aware that this may also lead to some loss of the desired product.[7]

  • Inert Atmosphere: Handle the compound under an inert atmosphere (e.g., nitrogen or argon) when possible, especially if heating is involved, to minimize oxidation.[2]

Q4: Can the nitrile or hydroxyl groups of this compound be affected by the silica gel during chromatography?

A4: Silica gel is acidic and can sometimes cause degradation of sensitive compounds.[8] While this compound is generally stable, prolonged exposure to acidic silica gel could potentially lead to side reactions. If you suspect compound degradation on the column, you can use deactivated silica gel (e.g., by treating with triethylamine) or consider using an alternative stationary phase like alumina.[6][8]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Poor Separation of Product and Impurities The polarity of the mobile phase is too high or too low.Optimize the solvent system using TLC to achieve a larger difference in Rf values between your product and the impurities. A gradient elution, starting with a low polarity and gradually increasing it, is often effective.[2][7]
The column is overloaded with the crude sample.Use a larger column or reduce the amount of sample loaded. A general guideline is a sample-to-silica gel ratio of 1:20 to 1:100 by weight.
The Compound Does Not Elute from the Column The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. For example, increase the percentage of ethyl acetate in hexane.
The compound may be degrading on the silica gel.Test the stability of your compound on a silica TLC plate. If it degrades, consider using deactivated silica or an alternative stationary phase like alumina.[8]
The Compound Elutes Too Quickly (with the solvent front) The mobile phase is too polar.Start with a much less polar solvent system. Ensure your initial solvent system for loading the column is of low polarity.
Streaking of the Compound on the Column/TLC Plate The sample is overloaded.Use a more dilute solution for TLC spotting and reduce the amount of sample loaded on the column.[7]
The compound is strongly interacting with the stationary phase.Add a small amount of a modifier to your mobile phase, such as a few drops of acetic acid, to improve the peak shape.[7]
Cracks or Bubbles in the Silica Gel Bed Improper packing of the column.Pack the column carefully using a slurry method to ensure a homogenous and compact bed.[5][9] Avoid letting the column run dry.

Experimental Protocol: Column Chromatography of this compound

This protocol provides a general procedure for the purification of this compound.

1. Materials:

  • Crude this compound

  • Silica gel (for flash chromatography, 230-400 mesh)

  • Solvents: Hexane, Ethyl Acetate (HPLC grade)

  • Glass column with a stopcock

  • Sand

  • Collection tubes

2. Procedure:

  • Column Preparation:

    • Securely clamp the column in a vertical position.

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a thin layer of sand (approximately 1 cm) over the cotton plug.[5]

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).[1]

    • Pour the slurry into the column and allow the silica to settle, gently tapping the column to ensure even packing and remove any air bubbles.[5][9]

    • Once the silica has settled, add another thin layer of sand on top of the silica bed.[1]

    • Drain the solvent until the level is just at the top of the sand layer. Do not let the column run dry.

  • Sample Loading (Dry Loading Method):

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or acetone).

    • Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder.

    • Carefully add this powder to the top of the prepared column.[2]

  • Elution and Fraction Collection:

    • Carefully add the initial mobile phase (e.g., 95:5 Hexane:Ethyl Acetate) to the top of the column.

    • Apply gentle pressure to the top of the column (using a pump or inert gas) to start the elution.

    • Collect fractions in test tubes or flasks.

    • Monitor the collected fractions by TLC to identify which fractions contain the pure product.

    • If the product is not eluting, gradually increase the polarity of the mobile phase (e.g., to 90:10, 80:20 Hexane:Ethyl Acetate) until the desired compound elutes.[2]

  • Solvent Removal:

    • Combine the pure fractions containing this compound.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Data Presentation

Table 1: Representative Column Chromatography Parameters for Benzonitrile Derivatives

ParameterTypical Value/RangeRationale
Stationary Phase Silica Gel (230-400 mesh)Standard choice for moderately polar organic compounds.[1]
Mobile Phase System Hexane/Ethyl Acetate or Dichloromethane/Ethyl AcetateCommon solvent systems providing a good polarity range for elution.[1][2][10]
Elution Mode Gradient ElutionAllows for the effective separation of compounds with different polarities.[2]
Initial Solvent Ratio 95:5 to 90:10 (Hexane:Ethyl Acetate)A low polarity start to elute non-polar impurities first.
Final Solvent Ratio 80:20 to 70:30 (Hexane:Ethyl Acetate)Increased polarity to elute the more polar desired product.
Typical Yield 60-90%Dependent on the purity of the crude material and optimization of the separation.[2]
Target Rf Value 0.2 - 0.4Provides optimal separation on a column.[3][4]

Visualizations

experimental_workflow cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis & Isolation Column_Packing Column Packing (Silica Gel Slurry) Sample_Loading Sample Loading (Dry or Wet Method) Column_Packing->Sample_Loading Elution Gradient Elution (e.g., Hexane/EtOAc) Sample_Loading->Elution Fraction_Collection Fraction Collection Elution->Fraction_Collection TLC_Analysis TLC Analysis of Fractions Fraction_Collection->TLC_Analysis Combine_Fractions Combine Pure Fractions TLC_Analysis->Combine_Fractions Solvent_Removal Solvent Removal (Rotary Evaporation) Combine_Fractions->Solvent_Removal Purified_Product Purified Product Solvent_Removal->Purified_Product troubleshooting_guide Cause_Polarity Incorrect Mobile Phase Polarity? Solution_TLC Optimize Solvent System via TLC Cause_Polarity->Solution_TLC Yes Cause_Overload Column Overloaded? Cause_Polarity->Cause_Overload No Solution_ReduceLoad Reduce Sample Load or Use Larger Column Cause_Overload->Solution_ReduceLoad Yes Good_Separation Good Separation Cause_Overload->Good_Separation No Product_Not_Eluting Product Not Eluting? Cause_LowPolarity Mobile Phase Too Nonpolar? Product_Not_Eluting->Cause_LowPolarity Yes Product_Not_Eluting->Good_Separation No Solution_IncreasePolarity Gradually Increase Solvent Polarity Cause_LowPolarity->Solution_IncreasePolarity Yes Cause_Degradation Compound Degradation? Cause_LowPolarity->Cause_Degradation No Solution_Deactivate Use Deactivated Silica or Alumina Cause_Degradation->Solution_Deactivate Yes Cause_Degradation->Good_Separation No Start Start Start->Product_Not_Eluting No

References

Technical Support Center: Synthesis of 3-Hydroxy-4-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 3-Hydroxy-4-methylbenzonitrile, a key intermediate for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The two most common and effective synthetic routes are:

  • The Sandmeyer Reaction: This involves the diazotization of 5-amino-2-methylphenol followed by a cyanation reaction using a copper(I) cyanide catalyst.[1][2][3]

  • Formylation of 2-Methylphenol: This is a two-step process starting with the ortho-formylation of 2-methylphenol to produce 2-hydroxy-4-methylbenzaldehyde, which is then converted to the nitrile via oximation and subsequent dehydration.

Q2: I am getting a low yield in my Sandmeyer reaction. What are the likely causes?

A2: Low yields in the Sandmeyer reaction for this synthesis can often be attributed to several factors:

  • Incomplete Diazotization: The initial conversion of the amine to the diazonium salt is crucial and highly temperature-sensitive.

  • Decomposition of the Diazonium Salt: Diazonium salts are notoriously unstable and can decompose if the temperature is not strictly controlled (typically 0-5°C).[4]

  • Side Reactions: The formation of phenol byproducts from the reaction of the diazonium salt with water is a common side reaction that can reduce the yield of the desired nitrile.[4][5]

  • Catalyst Issues: The copper(I) cyanide catalyst may be of poor quality or used in an incorrect stoichiometric amount.

Q3: My formylation of 2-methylphenol is giving me a mixture of isomers. How can I improve the regioselectivity for the desired ortho-product?

A3: Achieving high ortho-selectivity in the formylation of phenols is a common challenge. To favor the formation of 2-hydroxy-4-methylbenzaldehyde, consider the following:

  • Choice of Formylation Method: The Duff reaction or methods employing a magnesium chloride/paraformaldehyde system are known to be highly selective for ortho-formylation.[6]

  • Steric Hindrance: While not applicable for this specific synthesis, in general, bulky substituents at the ortho-positions can direct formylation to the para-position.

  • Reaction Conditions: Carefully controlling the reaction temperature and the stoichiometry of the reagents can influence the isomer ratio.

Q4: What is the best method for purifying the final this compound product?

A4: Recrystallization is a highly effective and commonly used method for the purification of solid organic compounds like this compound.[7] The choice of solvent is critical. A solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures will give the best results. Common solvent systems for recrystallization include ethanol/water or toluene.[8] Column chromatography can also be employed for achieving very high purity.

Troubleshooting Guides

Route 1: Sandmeyer Reaction of 5-Amino-2-methylphenol
Issue Potential Cause Recommended Solution
Low or No Product Formation Incomplete diazotization.Ensure the reaction temperature is maintained between 0-5°C during the addition of sodium nitrite. Use a starch-iodide paper test to confirm the presence of excess nitrous acid, indicating complete consumption of the starting amine.
Decomposition of the diazonium salt.Use the freshly prepared diazonium salt solution immediately in the subsequent cyanation step. Avoid allowing the solution to warm up.
Inactive copper(I) cyanide catalyst.Use fresh, high-quality copper(I) cyanide. Ensure it is properly stored to prevent oxidation.
Formation of a Dark, Tarry Substance Polymerization or decomposition side reactions.This is often due to the temperature rising too high during diazotization or the cyanation step. Maintain strict temperature control. Ensure the starting materials and solvents are pure.
Significant Phenol Byproduct Reaction of the diazonium salt with water.Keep the reaction temperature low to minimize this side reaction. Ensure the reaction is not unnecessarily prolonged.[5]
Route 2: Formylation of 2-Methylphenol and Subsequent Nitrile Formation
Issue Potential Cause Recommended Solution
Low Yield of 2-Hydroxy-4-methylbenzaldehyde (Formylation Step) Poor regioselectivity, formation of the para-isomer.Employ a highly ortho-selective formylation method such as the magnesium-mediated approach.[6]
Incomplete reaction.Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider increasing the reaction time or temperature slightly.
Low Yield of this compound (Oximation/Dehydration Step) Incomplete oximation.Ensure the correct stoichiometry of hydroxylamine and base is used. The reaction is sensitive to pH.
Inefficient dehydration of the oxime.Choose an appropriate dehydrating agent (e.g., acetic anhydride, thionyl chloride) and optimize the reaction conditions (temperature, reaction time).
Product is an "Oil" and Does Not Crystallize The presence of impurities is depressing the melting point.The crude product may require purification by column chromatography before attempting recrystallization.

Experimental Protocols

Route 1: Sandmeyer Reaction of 5-Amino-2-methylphenol

Step 1: Diazotization of 5-Amino-2-methylphenol

  • Dissolve 5-amino-2-methylphenol in a suitable acidic solution (e.g., aqueous HCl) and cool the mixture to 0-5°C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature does not exceed 5°C.

  • Stir the mixture for an additional 30 minutes at 0-5°C after the addition is complete.

Step 2: Cyanation

  • In a separate flask, prepare a solution of copper(I) cyanide in a suitable solvent.

  • Slowly add the cold diazonium salt solution to the copper(I) cyanide solution, maintaining a low temperature.

  • Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60°C) until the evolution of nitrogen gas ceases.

  • Cool the mixture, extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization.

Estimated Quantitative Data (based on similar reactions):

ParameterValue
Yield 60-75%
Purity (after recrystallization) >98%
Reaction Time 4-6 hours
Route 2: Formylation of 2-Methylphenol and Subsequent Nitrile Formation

Step 1: Ortho-Formylation of 2-Methylphenol

  • In a reaction vessel under an inert atmosphere, combine magnesium chloride and paraformaldehyde in a suitable anhydrous solvent (e.g., THF).

  • Add triethylamine and stir the mixture.

  • Add 2-methylphenol dropwise and heat the mixture to reflux for several hours.[9]

  • Monitor the reaction by TLC. Upon completion, cool the mixture, add an ethereal solvent, and wash with aqueous HCl and then water.

  • Dry the organic layer and concentrate to yield crude 2-hydroxy-4-methylbenzaldehyde.

Step 2: Oximation and Dehydration

  • Dissolve the crude 2-hydroxy-4-methylbenzaldehyde in a suitable solvent.

  • Add hydroxylamine hydrochloride and a base (e.g., sodium acetate).

  • Heat the mixture to form the oxime.

  • After cooling, add a dehydrating agent (e.g., acetic anhydride) and heat to reflux.

  • Cool the reaction mixture, pour it into water, and extract the product with an organic solvent.

  • Wash and dry the organic layer, and concentrate to obtain the crude nitrile.

  • Purify by recrystallization.

Estimated Quantitative Data (based on similar reactions):

ParameterStep 1: FormylationStep 2: Oximation/Dehydration
Yield 70-85%80-90%
Purity (after purification) >95%>98%
Reaction Time 4-8 hours3-5 hours

Visualizations

Synthesis_Pathway_Sandmeyer A 5-Amino-2-methylphenol B Diazonium Salt Intermediate A->B NaNO2, HCl 0-5°C C This compound B->C CuCN

Caption: Sandmeyer reaction pathway for this compound synthesis.

Synthesis_Pathway_Formylation A 2-Methylphenol B 2-Hydroxy-4-methylbenzaldehyde A->B MgCl2, Paraformaldehyde Et3N, Reflux C Aldoxime Intermediate B->C NH2OH·HCl, Base D This compound C->D Dehydrating Agent (e.g., Ac2O)

Caption: Formylation and subsequent nitrile formation pathway.

Troubleshooting_Workflow start Low Yield or Impure Product route Which Synthetic Route? start->route sandmeyer Sandmeyer Reaction route->sandmeyer Sandmeyer formylation Formylation Route route->formylation Formylation check_diazotization Check Diazotization (Temp, Reagents) sandmeyer->check_diazotization check_formylation Check Formylation (Regioselectivity) formylation->check_formylation check_cyanation Check Cyanation Step (Catalyst, Temp) check_diazotization->check_cyanation Diazotization OK purify_sandmeyer Optimize Purification check_cyanation->purify_sandmeyer Cyanation OK end Improved Yield/ Purity purify_sandmeyer->end check_dehydration Check Oximation/ Dehydration check_formylation->check_dehydration Formylation OK purify_formylation Optimize Purification check_dehydration->purify_formylation Dehydration OK purify_formylation->end

Caption: General troubleshooting workflow for synthesis.

References

handling and safety precautions for 3-Hydroxy-4-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance on the handling, safety, and experimental considerations for 3-Hydroxy-4-methylbenzonitrile. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1][2] It can also cause skin and serious eye irritation, and may cause respiratory irritation.[1][2]

Q2: What personal protective equipment (PPE) should be worn when handling this compound?

A2: When handling this compound, it is essential to wear protective gloves, protective clothing, eye protection, and face protection.[3] In case of insufficient ventilation, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[3]

Q3: What are the proper storage conditions for this compound?

A3: Store in a cool, well-ventilated area in a tightly closed container.[4] It is recommended to store under an inert gas like Argon and at a temperature of 2-8 °C.[4]

Q4: What should I do in case of accidental exposure?

A4: In case of:

  • Skin contact: Immediately remove all contaminated clothing and wash the affected area with plenty of water for at least 15 minutes. Consult a physician if irritation persists.[4]

  • Eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water and give half a litre of water to drink immediately, provided the person is conscious. Consult a doctor.[4]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[4]

Q5: What are the known incompatibilities of this compound?

A5: Avoid strong oxidizing agents.

Physical and Chemical Properties

PropertyValueSource
Molecular FormulaC₈H₇NO[1][5][6]
Molecular Weight133.15 g/mol [1][5][6]
CAS Number3816-66-8[1][5][6]
AppearanceWhite or off-white crystalline powder[5]

GHS Hazard Information

Hazard ClassCategoryHazard Statement
Acute toxicity, Oral4H302: Harmful if swallowed
Acute toxicity, Dermal4H312: Harmful in contact with skin
Skin corrosion/irritation2H315: Causes skin irritation
Serious eye damage/eye irritation2AH319: Causes serious eye irritation
Acute toxicity, Inhalation4H332: Harmful if inhaled
Specific target organ toxicity, single exposure3H335: May cause respiratory irritation

Source:[1][2]

Troubleshooting Guides

This section addresses potential issues that may arise during experiments involving this compound, particularly in the context of its use as a synthetic intermediate.

Problem: Low Reaction Yield
Possible Cause Troubleshooting Step
Incomplete reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Extend the reaction time or slightly increase the temperature if the starting material is still present.
Impure starting material Confirm the purity of this compound using techniques like Nuclear Magnetic Resonance (NMR) or melting point analysis. Purify by recrystallization if necessary.
Suboptimal reaction conditions Systematically vary reaction parameters such as temperature, solvent, and catalyst concentration to find the optimal conditions.
Moisture in the reaction If the reaction is moisture-sensitive, ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon). Use anhydrous solvents.
Problem: Formation of Impurities
Possible Cause Troubleshooting Step
Side reactions Lower the reaction temperature to reduce the rate of side reactions. Consider using a more selective catalyst or reagent.
Degradation of the product Analyze the stability of the product under the reaction and work-up conditions. If the product is unstable, modify the work-up procedure to be faster and milder (e.g., use of a buffered aqueous solution).
Oxidation If the compound is susceptible to oxidation, perform the reaction and work-up under an inert atmosphere. Degas solvents before use.
Problem: Difficulty in Product Isolation
Possible Cause Troubleshooting Step
Product is highly soluble in the work-up solvent Use a different extraction solvent in which the product has lower solubility. Perform multiple extractions with smaller volumes of solvent.
Emulsion formation during extraction Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion.
Product oiling out during crystallization Ensure the crystallization solvent is appropriate. Try a different solvent or a mixture of solvents. Use a seed crystal to induce crystallization.

Experimental Workflow & Diagrams

As no specific signaling pathways involving this compound have been identified in the literature, this section provides a logical workflow for a common application: its use as a starting material in a synthetic chemistry experiment.

General Synthetic Workflow

The following diagram illustrates a typical workflow for a reaction using this compound as a starting material.

Synthetic_Workflow General Synthetic Workflow using this compound cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis start Starting Material: This compound setup Reaction Setup (Inert Atmosphere) start->setup reagents Reagents & Solvent reagents->setup reaction Reaction at Controlled Temperature setup->reaction Heat/Cool monitoring Monitor Progress (TLC/HPLC) reaction->monitoring quench Quench Reaction reaction->quench Reaction Complete monitoring->reaction Continue if incomplete extract Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Purification (e.g., Column Chromatography) concentrate->purify analyze Characterization (NMR, MS, etc.) purify->analyze product Final Product analyze->product

Caption: General workflow for a synthetic reaction.

Logical Relationship for Troubleshooting

This diagram outlines the logical steps to take when troubleshooting a problematic chemical reaction.

Troubleshooting_Logic Troubleshooting Logic for a Chemical Reaction cluster_analysis Analysis of the Issue cluster_investigation Investigate Potential Causes cluster_solution Implement Solutions start Problem Identified (e.g., Low Yield, Impurities) analyze_reaction Analyze Reaction Mixture (TLC, HPLC, NMR) start->analyze_reaction identify_issue Identify the Nature of the Problem (Incomplete Reaction, Side Product, etc.) analyze_reaction->identify_issue check_reagents Check Purity of Starting Materials & Reagents identify_issue->check_reagents review_conditions Review Reaction Conditions (Temp, Time, Solvent) identify_issue->review_conditions review_procedure Review Experimental Procedure (e.g., Moisture, Air Exposure) identify_issue->review_procedure purify_reagents Purify Starting Materials check_reagents->purify_reagents modify_conditions Modify Reaction Conditions review_conditions->modify_conditions optimize_workup Optimize Work-up Procedure review_procedure->optimize_workup end Problem Resolved modify_conditions->end purify_reagents->end optimize_workup->end

Caption: Logical steps for troubleshooting a reaction.

References

Validation & Comparative

A Comparative Guide to Purity Analysis of 3-Hydroxy-4-methylbenzonitrile: HPLC vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of chemical intermediates is a critical parameter that directly impacts the reliability of experimental results and the quality of the final active pharmaceutical ingredient (API). 3-Hydroxy-4-methylbenzonitrile is a key building block in the synthesis of various pharmaceutical compounds. Its synthesis can lead to process-related impurities, such as isomers, unreacted starting materials, and by-products, making rigorous analytical testing essential to ensure quality and consistency.[1]

This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity analysis of this compound, supported by detailed experimental protocols and comparative data.

Method Comparison at a Glance

The selection of an analytical technique depends on various factors, including the physicochemical properties of the analyte, the nature of potential impurities, required sensitivity, and the purpose of the analysis.[2] High-Performance Liquid Chromatography (HPLC) is a robust and widely used method for the purity assessment of non-volatile organic compounds.[3] Gas Chromatography-Mass Spectrometry (GC-MS) serves as an excellent alternative or complementary technique, particularly for identifying volatile and semi-volatile impurities.[4]

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-based detection.
Typical Analytes Non-volatile and thermally stable compounds. Ideal for isomers and high-boiling point impurities.[5]Volatile and semi-volatile compounds. Excellent for residual solvents and low-boiling point by-products.[6]
Key Advantages High resolution for non-volatile impurities and isomers, widely available, robust for routine quality control.[1]High sensitivity, provides structural information from mass spectra, superior for volatile impurity profiling.[4]
Limitations May not detect highly volatile impurities like residual solvents.Requires the analyte to be volatile or amenable to derivatization; potential for thermal degradation of labile compounds.[3]
Primary Use Case Quantitative purity assessment and separation of non-volatile, process-related impurities.Identification and quantification of residual solvents and volatile organic impurities.

Primary Method: High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is the cornerstone technique for the purity determination of this compound due to its high resolving power for separating the main component from structurally similar impurities.[5]

Comparative Purity Analysis of this compound Batches (HPLC)

The following table summarizes hypothetical purity data from the analysis of three different batches of this compound using the HPLC method detailed below. The data highlights the variability that can occur during synthesis and the importance of a reliable analytical method for quality control.[1]

Compound Retention Time (min) Batch A (% Area) Batch B (% Area) Batch C (% Area)
Impurity 1: 4-Hydroxy-3-methylbenzonitrile6.50.080.450.15
This compound 8.2 99.85 98.90 99.51
Impurity 2: Unreacted Starting Material11.3Not Detected0.300.10
Unknown Impurity12.10.070.350.24
Total Purity 99.85% 98.90% 99.51%
Experimental Protocol: Reversed-Phase HPLC

This protocol is designed to separate this compound from its potential process-related impurities.

1. Instrumentation and Conditions:

  • System: Standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[3]

  • Mobile Phase A: 0.1% Formic acid in Water.[3]

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.[3]

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-25 min: 30-80% B (linear gradient)

    • 25-30 min: 80% B (isocratic)

    • 30-31 min: 80-30% B (linear gradient)

    • 31-35 min: 30% B (isocratic re-equilibration)

  • Flow Rate: 1.0 mL/min.[7]

  • Column Temperature: 30 °C.[7]

  • Detection Wavelength: 230 nm.

  • Injection Volume: 10 µL.[7]

2. Preparation of Solutions:

  • Diluent: A 50:50 mixture of Mobile Phase A and Mobile Phase B.

  • Standard Solution (0.1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the test sample and transfer it to a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.[1]

3. Analytical Procedure:

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes.

  • Inject a blank (diluent) to ensure a stable baseline.

  • Inject the standard solution to verify system suitability (retention time, peak shape).

  • Inject the sample solution.

  • Process the chromatograms to determine the peak areas.[1]

4. Calculation of Purity: The purity is calculated using the area percentage method, where the peak area of this compound is compared to the total area of all observed peaks.[4]

Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Diluent A->B C Filter Sample (0.45 µm) B->C D Inject into HPLC C->D E Separation on C18 Column D->E F UV Detection E->F G Integrate Peaks F->G H Calculate % Area Purity G->H I Generate Report H->I

Workflow for HPLC Purity Analysis.

Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities that may be missed by HPLC, such as residual solvents from the synthesis and purification process.[5]

Comparative Purity Analysis of this compound Batches (GC-MS)

The following table presents hypothetical data from the GC-MS analysis of the same three batches, focusing on volatile impurities.

Compound Retention Time (min) Batch A (ppm) Batch B (ppm) Batch C (ppm)
Acetone3.15015075
Toluene5.4Not Detected450120
Ethyl Acetate4.22520050
Experimental Protocol: GC-MS

1. Instrumentation and Conditions:

  • System: Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: A non-polar capillary column such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm I.D., 0.25 µm film thickness).[6]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[4]

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 min.

    • Ramp: 15 °C/min to 280 °C, hold for 5 min.[4]

  • Injector Temperature: 250 °C.[6]

  • Injection Mode: Split (e.g., 50:1).[4]

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[4]

    • Scan Range: m/z 40-450.[4]

2. Preparation of Solutions:

  • Sample Solution (1 mg/mL): Accurately weigh about 10 mg of the test sample and dissolve it in 10 mL of a suitable solvent (e.g., dichloromethane or methanol).[4]

3. Analytical Procedure:

  • Inject a solvent blank to check for system contaminants.

  • Inject the sample solution into the GC-MS system.

  • Acquire the total ion chromatogram (TIC) and mass spectra for all detected peaks.

4. Purity Assessment:

  • Impurities are identified by comparing their mass spectra to a reference library (e.g., NIST) and their retention times.

  • Quantification is typically performed using an internal standard and a calibration curve for specific impurities of interest. For general screening, area percentage can provide a semi-quantitative estimate.

Workflow for GC-MS Purity Analysis

GCMS_Workflow cluster_prep_gc Sample Preparation cluster_analysis_gc GC-MS Analysis cluster_data_gc Data Processing A_gc Weigh Sample B_gc Dissolve in Volatile Solvent A_gc->B_gc C_gc Inject into GC B_gc->C_gc D_gc Separation in Capillary Column C_gc->D_gc E_gc EI Ionization & Mass Detection D_gc->E_gc F_gc Identify Peaks via Mass Spectra E_gc->F_gc G_gc Quantify Impurities F_gc->G_gc H_gc Generate Report G_gc->H_gc

Workflow for GC-MS Purity Analysis.

Conclusion

For a comprehensive purity assessment of this compound, a multi-faceted approach is recommended. HPLC is the indispensable primary technique for accurately quantifying the main component and resolving non-volatile, structurally related impurities.[5] However, to ensure a complete impurity profile, especially for regulatory purposes or process validation, GC-MS should be employed as an orthogonal method to detect and quantify residual solvents and other volatile impurities.[4] This combined strategy provides a high degree of confidence in the assigned purity value, ensuring the quality and consistency required for research and drug development.

References

A Comparative Guide to Analytical Protocols for 3-Hydroxy-4-methylbenzonitrile Identification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate identification and quantification of chemical compounds are paramount. This guide provides a comparative analysis of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) for the analysis of 3-Hydroxy-4-methylbenzonitrile, a key intermediate in various synthetic pathways. Detailed experimental protocols and performance data are presented to assist in method selection and implementation.

At a Glance: GC-MS vs. HPLC for this compound Analysis

The choice between GC-MS and HPLC for the analysis of this compound depends on the specific analytical needs, such as sensitivity, sample throughput, and the requirement for structural confirmation.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Primary Use Identification, Quantification, Impurity ProfilingQuantification, Purity Assessment
Sample Derivatization Mandatory (for volatility and thermal stability)Not typically required
Selectivity ExcellentGood to Excellent
Sensitivity Very High (pg to ng range)High (ng range)
Quantitative Accuracy Very GoodExcellent
Quantitative Precision Very GoodExcellent
Throughput Medium to HighHigh
Structural Elucidation Excellent (Mass Spectrum)Limited (Retention Time, UV Spectrum)

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. Due to the polar nature of the hydroxyl group in this compound, a derivatization step is essential to increase its volatility and thermal stability for successful GC analysis.[1][2][3] Silylation is a common and effective derivatization method for phenolic compounds.[2][4]

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Matrix Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Isolate Analyte Evaporation Evaporation to Dryness Extraction->Evaporation Concentrate Derivatization Silylation (e.g., with BSTFA) Evaporation->Derivatization Add Reagent Injection GC Injection Derivatization->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometry Detection Separation->Detection DataAnalysis Data Analysis and Quantification Detection->DataAnalysis

GC-MS experimental workflow for this compound.
Detailed Experimental Protocol

1. Sample Preparation (Extraction)

The sample preparation method will depend on the sample matrix. For extraction from an aqueous matrix, a liquid-liquid extraction or solid-phase extraction (SPE) is recommended.[3][5]

  • Liquid-Liquid Extraction:

    • Adjust the pH of the aqueous sample to acidic (pH ~2) to protonate the phenolic group.

    • Extract the sample with a water-immiscible organic solvent such as ethyl acetate or dichloromethane.

    • Collect the organic phase and dry it over anhydrous sodium sulfate.

    • Evaporate the solvent under a gentle stream of nitrogen to obtain the dried residue.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with methanol followed by deionized water.[3]

    • Load the aqueous sample onto the cartridge.

    • Wash the cartridge with water to remove polar impurities.[3]

    • Elute the analyte with a suitable organic solvent like ethyl acetate.[3]

    • Evaporate the eluent to dryness.[3]

2. Derivatization (Silylation)

  • To the dried residue, add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), and 50 µL of a solvent like pyridine or acetonitrile.

  • Seal the vial and heat at 60-70°C for 30 minutes to ensure complete derivatization.[6]

  • Allow the reaction mixture to cool to room temperature before injection into the GC-MS system.

3. GC-MS Instrumentation and Conditions

ParameterRecommended Setting
GC System Agilent 8890 GC or similar[7]
Mass Spectrometer Agilent 7000D Triple Quadrupole or similar[7]
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent[7]
Injector Temperature 250°C
Injection Volume 1 µL (split or splitless, depending on concentration)
Carrier Gas Helium at a constant flow of 1.0 mL/min[8]
Oven Program Initial temp 50°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min
Transfer Line Temp 280°C
Ion Source Temp 230°C
Ionization Mode Electron Ionization (EI) at 70 eV[8]
Mass Scan Range m/z 40-450

4. Data Analysis

The identification of the derivatized this compound is confirmed by its retention time and the fragmentation pattern in the mass spectrum. The mass of the trimethylsilyl (TMS) derivative will be increased by 72 amu for each silylated hydroxyl group.[4] Quantification is achieved by creating a calibration curve from derivatized standards.

High-Performance Liquid Chromatography (HPLC) Protocol

HPLC is a robust alternative for the analysis of this compound, particularly for quantification and purity assessment, without the need for derivatization.[9] A reverse-phase HPLC method is generally suitable for phenolic compounds.

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Matrix Dissolution Dissolve in Mobile Phase Sample->Dissolution Filtration Filter through 0.45 µm filter Dissolution->Filtration Injection HPLC Injection Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection UV-Vis Detection Separation->Detection DataAnalysis Data Analysis and Quantification Detection->DataAnalysis

HPLC experimental workflow for this compound.
Detailed Experimental Protocol

1. Sample Preparation

  • Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent (e.g., methanol or acetonitrile).

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.

2. HPLC Instrumentation and Conditions

ParameterRecommended Setting
HPLC System Standard HPLC system with a UV-Vis detector
Column C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[9]
Mobile Phase Isocratic or gradient elution with a mixture of water (with 0.1% formic acid) and acetonitrile or methanol. A starting point could be a 60:40 (v/v) mixture of water:acetonitrile.[9]
Flow Rate 1.0 mL/min[9]
Column Temperature 30°C
Injection Volume 10 µL
Detection UV-Vis detector at a wavelength determined by the UV spectrum of this compound (e.g., 254 nm or a wavelength of maximum absorbance).

3. Data Analysis

The compound is identified based on its retention time compared to a standard. Quantification is performed by integrating the peak area and using an external standard calibration curve.

Conclusion

Both GC-MS and HPLC are suitable techniques for the analysis of this compound. GC-MS offers superior sensitivity and provides detailed structural information through mass spectrometry, but requires a derivatization step. HPLC provides excellent quantitative accuracy and precision with simpler sample preparation, making it ideal for high-throughput analysis and quality control purposes. The choice of method should be guided by the specific goals of the analysis.

References

Quantitative Analysis of 3-Hydroxy-4-methylbenzonitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of potential quantitative analytical methodologies for 3-Hydroxy-4-methylbenzonitrile. Due to a lack of established and validated methods specific to this compound in publicly available literature, this document outlines strategies adapted from the analysis of structurally similar compounds. The information herein is intended to serve as a foundational resource for developing and validating new analytical methods.

Introduction to this compound

This compound is an aromatic organic compound with the molecular formula C₈H₇NO.[1][2] It is available from various chemical suppliers with purities typically ranging from 97% to ≥98%.[3][4] The presence of a hydroxyl and a nitrile functional group on the benzene ring allows for detection by multiple analytical techniques. This guide will focus on chromatographic and spectroscopic methods as primary approaches for quantification.

Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical technique is critical for accurate and reliable quantification. The following sections compare High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Spectroscopic methods, which are the most common and suitable techniques for a compound of this nature.

Data Presentation

Table 1: Comparison of Potential Analytical Techniques for this compound Quantification

TechniquePrinciplePotential AdvantagesPotential ChallengesDetection Method
HPLC Separation based on partitioning between a liquid mobile phase and a solid stationary phase.High versatility, suitable for non-volatile and thermally labile compounds, wide range of detectors.Method development can be time-consuming, requires pure solvents.UV-Vis, Diode Array (DAD), Mass Spectrometry (MS)
GC Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.High resolution and sensitivity, suitable for volatile and thermally stable compounds.May require derivatization for polar compounds to improve volatility.[5]Flame Ionization (FID), Mass Spectrometry (MS)
UV-Vis Spectroscopy Measurement of the absorption of ultraviolet-visible radiation by the analyte.Simple, rapid, and cost-effective for routine analysis of pure samples.Low selectivity, susceptible to interference from other absorbing species.UV-Vis Spectrophotometer

Experimental Protocols

The following are proposed starting protocols for the quantitative analysis of this compound, adapted from established methods for analogous compounds.[5][6] Optimization and validation will be necessary for specific applications.

High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from a method for 3,4-Dichloro-2-hydroxybenzonitrile and is a suitable starting point.[6]

Instrumentation and Materials:

  • HPLC System: A system with a binary or quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Chromatographic Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reagents: HPLC grade acetonitrile, methanol, and water; formic acid.

  • Standard: this compound reference standard of known purity.

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) formic acid in water.

    • Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile.

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound (e.g., 1000 µg/mL) in methanol.

    • Prepare a series of calibration standards by diluting the stock solution with the initial mobile phase composition.

  • Chromatographic Conditions (Starting Point):

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: To be determined by UV scan (typically around 220-280 nm for benzonitrile derivatives).

    • Gradient Elution:

      • 0-1 min: 10% B

      • 1-10 min: 10% to 90% B

      • 10-12 min: 90% B

      • 12-12.1 min: 90% to 10% B

      • 12.1-15 min: 10% B

Table 2: Proposed HPLC Gradient for this compound Analysis

Time (min)% Mobile Phase A (0.1% Formic Acid in Water)% Mobile Phase B (0.1% Formic Acid in Acetonitrile)
0.09010
1.09010
10.01090
12.01090
12.19010
15.09010
Gas Chromatography (GC)

Due to the polar hydroxyl group, derivatization is recommended to improve the volatility and chromatographic performance of this compound. Silylation is a common derivatization technique.

Instrumentation and Materials:

  • GC System: A gas chromatograph equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS), a split/splitless injector, and an autosampler.

  • Chromatographic Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Reagents: GC grade solvents (e.g., dichloromethane, ethyl acetate), derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).

  • Standard: this compound reference standard.

Procedure:

  • Standard and Sample Derivatization:

    • Dissolve a known amount of the standard or sample in a suitable solvent (e.g., dichloromethane).

    • Add the silylating agent (e.g., 100 µL of BSTFA + 1% TMCS).

    • Heat the mixture in a sealed vial at 70°C for 30 minutes.

    • Allow to cool before injection.

  • Chromatographic Conditions (Starting Point):

    • Injector Temperature: 250 °C

    • Injection Mode: Split (e.g., 20:1)

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 1 min.

      • Ramp: 10 °C/min to 250 °C.

      • Hold: 5 min at 250 °C.

    • Detector Temperature (FID): 280 °C

Table 3: Proposed GC Temperature Program for Derivatized this compound

StepRate (°C/min)Temperature (°C)Hold Time (min)
Initial-1001
Ramp 1102505

Mandatory Visualizations

The following diagrams illustrate the general workflows for the described analytical techniques.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Reference Standard Dissolution Dissolve in Methanol Standard->Dissolution Sample Sample Matrix Sample->Dissolution Dilution Serial Dilution Dissolution->Dilution Calibration_Standards Calibration Standards Dilution->Calibration_Standards HPLC HPLC System Calibration_Standards->HPLC Column C18 Column HPLC->Column Detector UV-Vis/DAD Column->Detector Chromatogram Obtain Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Calibration_Curve Generate Calibration Curve Integration->Calibration_Curve Quantification Quantify Sample Calibration_Curve->Quantification

Caption: General workflow for quantitative analysis by HPLC.

GC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC Analysis cluster_data Data Processing Standard Reference Standard Dissolution Dissolve in Solvent Standard->Dissolution Sample Sample Matrix Sample->Dissolution Derivatization Derivatization (Silylation) Dissolution->Derivatization GC GC System Derivatization->GC Column Capillary Column GC->Column Detector FID/MS Column->Detector Chromatogram Obtain Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Calibration_Curve Generate Calibration Curve Integration->Calibration_Curve Quantification Quantify Sample Calibration_Curve->Quantification

Caption: General workflow for quantitative analysis by GC with derivatization.

Alternative and Complementary Techniques

UV-Visible Spectroscopy

For rapid and straightforward quantification of relatively pure samples, UV-Visible spectroscopy can be employed.

Generalized Protocol:

  • Prepare a stock solution of this compound in a suitable UV-transparent solvent (e.g., ethanol or methanol).

  • Record the absorbance spectrum from 200-400 nm to determine the wavelength of maximum absorbance (λmax).

  • Prepare a series of calibration standards and measure their absorbance at λmax.

  • Construct a calibration curve of absorbance versus concentration.

  • Measure the absorbance of the sample solution and determine its concentration from the calibration curve.[7]

This method is less selective than chromatographic techniques and is best suited for quality control of pure substances or for samples with a simple matrix where interfering substances are not present.

Conclusion

References

A Comparative Guide to Analytical Standards for 3-Hydroxy-4-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of 3-Hydroxy-4-methylbenzonitrile, the selection of a high-quality analytical standard is a critical first step to ensure accurate and reproducible results. This guide provides a comparative overview of commercially available analytical standards and outlines key analytical methodologies for the characterization and quantification of this compound.

Comparison of Commercially Available Analytical Standards

A reliable analytical standard is paramount for the accurate identification and quantification of this compound in various matrices. Several chemical suppliers offer this compound as a reference standard. The table below summarizes the key specifications from prominent vendors.

SupplierProduct NumberPurityCAS NumberMolecular FormulaMolecular Weight ( g/mol )
CymitQuimica (Brand: Apollo Scientific) 54-OR912206Not Specified3816-66-8C₈H₇NO133.15[1]
ChemScene CS-W018936≥97%3816-66-8C₈H₇NO133.15[2]
Sigma-Aldrich (Brand: Synthonix) SY3H3D67F35297%3816-66-8C₈H₇NO133.15[3]
Santa Cruz Biotechnology sc-280000Not Specified3816-66-8C₈H₇NO133.15[4]
Parchem Not SpecifiedNot Specified3816-66-8Not SpecifiedNot Specified[5]

Analytical Methodologies and Experimental Protocols

The analytical determination of this compound can be achieved through various chromatographic and spectroscopic techniques. The choice of method will depend on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and whether qualitative or quantitative data is needed.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the separation, identification, and quantification of non-volatile and thermally labile compounds like this compound. A reversed-phase HPLC method with UV detection is a common approach.

Experimental Protocol: Reversed-Phase HPLC with UV Detection

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol). The exact ratio should be optimized to achieve good separation and peak shape.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: The UV spectrum of this compound should be determined to select the optimal wavelength for detection, likely around its absorption maximum.

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a stock solution of the this compound reference standard in a suitable solvent (e.g., methanol or acetonitrile) and perform serial dilutions to create calibration standards.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Weigh Standard Dissolve Dissolve in Solvent Standard->Dissolve Dilute Serial Dilution Dissolve->Dilute Inject Inject into HPLC Dilute->Inject Sample Prepare Sample Filter Filter Sample->Filter Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peak Area Chromatogram->Integrate Calibrate Create Calibration Curve Integrate->Calibrate Quantify Quantify Concentration Calibrate->Quantify

HPLC analytical workflow for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. Due to the presence of a polar hydroxyl group, derivatization of this compound may be necessary to improve its volatility and chromatographic performance.

Experimental Protocol: GC-MS with Derivatization

  • Derivatization:

    • Accurately weigh the sample or standard into a reaction vial.

    • Add a suitable solvent (e.g., pyridine or acetonitrile) and a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)).

    • Heat the mixture (e.g., at 70°C for 30 minutes) to facilitate the reaction.

    • Cool to room temperature before injection.

  • GC-MS Analysis:

    • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Injection Mode: Split or splitless, depending on the required sensitivity.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at a lower temperature (e.g., 80 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) at a controlled rate (e.g., 10 °C/min).

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: A suitable mass range to include the molecular ion and characteristic fragments of the derivatized analyte (e.g., m/z 50-400).

      • Ion Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample Sample/Standard Solvent Add Solvent Sample->Solvent Deriv Add Derivatizing Agent Solvent->Deriv Heat Heat Deriv->Heat Cool Cool Heat->Cool Inject Inject into GC Cool->Inject Separate GC Separation Inject->Separate Ionize Electron Ionization Separate->Ionize Detect Mass Detection Ionize->Detect TIC Total Ion Chromatogram Detect->TIC Spectrum Mass Spectrum Detect->Spectrum TIC->Spectrum Identify Library Search/ Identify Fragments Spectrum->Identify Quantify Quantify (SIM/Extracted Ion) Spectrum->Quantify

GC-MS analytical workflow including derivatization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation and confirmation of this compound. While not as sensitive as chromatographic methods for trace analysis, it is a primary technique for confirming the identity and assessing the purity of the reference standard itself.

Experimental Protocol: ¹H and ¹³C NMR

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent in which the compound is soluble (e.g., Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆)).

  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound standard in about 0.6-0.7 mL of the deuterated solvent in an NMR tube.

  • Acquisition:

    • ¹H NMR: Acquire a proton NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. The chemical shifts, integration values, and coupling patterns will confirm the proton environment in the molecule.

    • ¹³C NMR: Acquire a carbon-13 NMR spectrum. This may require a longer acquisition time. The chemical shifts will confirm the carbon framework of the molecule. Techniques like DEPT can be used to differentiate between CH, CH₂, and CH₃ groups.

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_data Data Processing & Analysis Sample Weigh Standard Dissolve Dissolve in Deuterated Solvent Sample->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Place Place in Spectrometer Transfer->Place Tune Tune & Shim Place->Tune Acquire Acquire 1H & 13C Spectra Tune->Acquire Process Fourier Transform & Phase Correction Acquire->Process Analyze Analyze Chemical Shifts, Integration, Coupling Process->Analyze Confirm Confirm Structure Analyze->Confirm

Workflow for NMR-based structural elucidation.

References

Comparative Analysis of 3-Hydroxy-4-methylbenzonitrile and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparative analysis of 3-Hydroxy-4-methylbenzonitrile and its analogs is presented below, tailored for researchers, scientists, and professionals in drug development. This guide focuses on objectively comparing performance metrics with supporting experimental data.

This guide provides a comparative overview of this compound and its structural analogs, focusing on their physicochemical properties, biological activity against the human enzyme Stearoyl-CoA Desaturase 1 (SCD1), and metabolic stability. SCD1 is a key enzyme in fatty acid metabolism, and its inhibition is a therapeutic strategy for metabolic diseases.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. A summary of these properties for this compound and two selected analogs is provided below.

CompoundStructureMolecular Weight ( g/mol )cLogPpKa
This compound 133.152.117.8
Analog 1: 3-Hydroxy-4-(trifluoromethyl)benzonitrile 187.112.956.7
Analog 2: 4-Chloro-3-hydroxybenzonitrile 153.562.347.2

Data sourced from chemical databases and predictive modeling.

Biological Activity: SCD1 Inhibition

The inhibitory potential of the compounds against human SCD1 was assessed using an in vitro enzymatic assay. The half-maximal inhibitory concentration (IC50) is a measure of the compound's potency.

CompoundSCD1 IC50 (nM)Assay Type
This compound 120Radiometric
Analog 1: 3-Hydroxy-4-(trifluoromethyl)benzonitrile 35Radiometric
Analog 2: 4-Chloro-3-hydroxybenzonitrile 85Radiometric

Data are hypothetical and for illustrative purposes based on typical structure-activity relationships for this scaffold.

In Vitro Metabolic Stability

Metabolic stability was evaluated in human liver microsomes (HLM) to predict the in vivo half-life of the compounds. Intrinsic clearance (Clint) measures the rate of metabolism by liver enzymes.

CompoundHLM Intrinsic Clearance (µL/min/mg)Half-life (t½, min)
This compound 4525
Analog 1: 3-Hydroxy-4-(trifluoromethyl)benzonitrile 1575
Analog 2: 4-Chloro-3-hydroxybenzonitrile 3040

Data are hypothetical and for illustrative purposes.

Experimental Protocols

Protocol 1: SCD1 Inhibition Radiometric Assay
  • Assay Buffer Preparation: Prepare an assay buffer consisting of 100 mM HEPES (pH 7.2), 2 mM NADH, 2 mM ATP, 1 mM DTT, and 0.1 mg/mL BSA.

  • Compound Preparation: Serially dilute test compounds in 100% DMSO. Further dilute into the assay buffer to achieve final assay concentrations (0.1% DMSO).

  • Enzyme and Substrate Preparation: Use human liver microsomes as the source of SCD1 enzyme. Prepare a substrate solution containing [1-¹⁴C]Stearoyl-CoA in the assay buffer.

  • Reaction Initiation: In a 96-well plate, add 20 µL of the compound dilution, 50 µL of microsomes, and pre-incubate for 10 minutes at 37°C.

  • Incubation: Start the reaction by adding 30 µL of the [1-¹⁴C]Stearoyl-CoA substrate solution. Incubate for 20 minutes at 37°C.

  • Reaction Termination: Stop the reaction by adding 50 µL of 10% KOH in 90% ethanol, followed by saponification at 80°C for 60 minutes.

  • Extraction and Measurement: Acidify with formic acid and extract the fatty acids with hexane. The amount of radiolabeled oleoyl-CoA formed is quantified by scintillation counting.

  • Data Analysis: Calculate IC50 values by fitting the dose-response data to a four-parameter logistic equation using graphing software.

Protocol 2: Human Liver Microsome (HLM) Stability Assay
  • Reagents: Pooled HLM (0.5 mg/mL), 0.1 M phosphate buffer (pH 7.4), NADPH regenerating system (NRS), and test compounds (1 µM).

  • Incubation: Pre-warm the HLM and buffer to 37°C. Add the test compound to the HLM suspension and pre-incubate for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NRS.

  • Time Points: Collect aliquots at specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes).

  • Reaction Quenching: Stop the reaction in each aliquot by adding 3 volumes of ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the samples at 4,000 rpm for 10 minutes to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound.

  • Data Analysis: Determine the rate of disappearance by plotting the natural logarithm of the remaining compound concentration against time. Calculate the half-life (t½ = 0.693 / slope) and intrinsic clearance (Clint = (V/P) * k, where V is incubation volume, P is protein mass, and k is the elimination rate constant).

Visualizations

experimental_workflow Figure 1. Workflow for Compound Evaluation cluster_screening Primary Screening cluster_secondary Secondary Assays cluster_analysis Data Analysis C1 Compound Library (Analogs) C2 SCD1 Enzymatic Assay C1->C2 C3 Determine IC50 Values C2->C3 H1 HLM Stability Assay C3->H1 Active Hits D1 Compare Potency (IC50) C3->D1 H2 Calculate Clint and t½ H1->H2 D2 Compare Stability (Clint) H2->D2 D3 Structure-Activity Relationship (SAR) Analysis D1->D3 D2->D3

Caption: Figure 1. Workflow for evaluating analogs from initial screening to data analysis.

signaling_pathway Figure 2. Inhibition of the Fatty Acid Synthesis Pathway Substrate Stearoyl-CoA SCD1 SCD1 Enzyme Substrate->SCD1 Product Oleoyl-CoA (Monounsaturated Fat) Downstream Triglyceride & Lipid Droplet Formation Product->Downstream SCD1->Product Inhibitor This compound & Analogs Inhibitor->SCD1

Caption: Figure 2. Mechanism of action showing inhibition of the SCD1 enzyme.

Spectroscopic Validation of 3-Hydroxy-4-methylbenzonitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of the chemical structure of 3-Hydroxy-4-methylbenzonitrile through a detailed analysis of its predicted spectroscopic data. By comparing these predictions with established characteristic frequencies and spectral data from analogous compounds, we offer a robust framework for the structural elucidation of this molecule.

Structural Overview

This compound (C₈H₇NO) is an aromatic compound featuring a hydroxyl (-OH) group, a methyl (-CH₃) group, and a nitrile (-C≡N) group attached to a benzene ring. Its molecular weight is 133.15 g/mol .[1] The correct assignment of its isomeric structure is crucial for its application in research and development. This guide utilizes infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), and mass spectrometry (MS) to confirm the substitution pattern and the presence of all functional groups.

Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy is a powerful tool for identifying functional groups within a molecule. The predicted IR spectrum of this compound is analyzed and compared with the known absorption ranges for its constituent functional groups.

Table 1: Comparison of Predicted IR Absorption Bands with Characteristic Frequencies

Functional GroupPredicted Absorption (cm⁻¹)Characteristic Absorption Range (cm⁻¹)Vibrational Mode
Phenolic O-H~3600 - 3200 (broad)3600 - 3200 (broad)O-H stretch
Nitrile C≡N~22302260 - 2220C≡N stretch
Aromatic C-H~3100 - 30003100 - 3000C-H stretch
Aromatic C=C~1600, ~1500, ~14501600 - 1450C=C stretch
Methyl C-H~2960, ~28702975 - 2950, 2885 - 2865C-H asymm. & symm. stretch
C-O~12501260 - 1000C-O stretch
Aromatic C-H Bend~880, ~820900 - 675Out-of-plane bend

The predicted spectrum is expected to show a broad O-H stretching band characteristic of a hydrogen-bonded phenol. The sharp, strong absorption around 2230 cm⁻¹ is a clear indicator of the nitrile group. The presence of aromatic C-H and C=C stretching bands confirms the benzene ring, while the absorptions in the C-H bending region can help to further confirm the substitution pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms, allowing for the precise determination of the molecular structure.

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum of this compound is compared with experimental data for similar substituted benzonitriles.

Table 2: Comparison of Predicted ¹H NMR Chemical Shifts (in ppm) with Experimental Data for Analogous Compounds

ProtonPredicted Chemical Shift (ppm) for this compound4-Methylbenzonitrile[2]3-Hydroxybenzonitrile
-OH~5.0 - 6.0 (broad singlet)-~5.5 (broad singlet)
-CH₃~2.22.42 (singlet)-
H-2~7.37.52 (doublet)~7.2
H-5~7.27.27 (doublet)~7.1
H-6~7.17.27 (doublet)~7.3

The predicted ¹H NMR spectrum should display a broad singlet for the phenolic proton, a singlet for the methyl group, and three distinct signals in the aromatic region. The splitting pattern of the aromatic protons (doublet, doublet, and singlet or narrow triplet) will be crucial in confirming the 1,2,4-substitution pattern.

¹³C NMR Spectroscopy

The predicted ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Table 3: Comparison of Predicted ¹³C NMR Chemical Shifts (in ppm) with Experimental Data for Analogous Compounds

CarbonPredicted Chemical Shift (ppm) for this compound4-Methylbenzonitrile[2]3-Hydroxybenzonitrile
C-1 (C-CN)~110112.4~113
C-2~133132.2~118
C-3 (C-OH)~155-~158
C-4 (C-CH₃)~130141.6-
C-5~115130.0~119
C-6~135130.0~125
-C≡N~118117.9~119
-CH₃~2020.2-

The ¹³C NMR spectrum is expected to show eight distinct signals, corresponding to the six aromatic carbons, the nitrile carbon, and the methyl carbon. The chemical shifts of the carbons directly attached to the electron-withdrawing nitrile group and the electron-donating hydroxyl and methyl groups will be key indicators for confirming the structure.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its elemental composition and structural features.

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

m/z (mass-to-charge ratio)Predicted Fragment IonInterpretation
133[C₈H₇NO]⁺•Molecular ion (M⁺•)
132[M - H]⁺Loss of a hydrogen radical
118[M - CH₃]⁺Loss of a methyl radical
105[M - CO]⁺•Loss of carbon monoxide
104[M - HCN]⁺•Loss of hydrogen cyanide
77[C₆H₅]⁺Phenyl cation

The mass spectrum should exhibit a molecular ion peak at m/z 133, consistent with the molecular formula C₈H₇NO. Key fragmentation pathways would involve the loss of a hydrogen atom, a methyl group, carbon monoxide from the phenolic ring, and hydrogen cyanide from the nitrile group, leading to the characteristic fragment ions listed in the table.

Experimental Protocols

Infrared (IR) Spectroscopy

A small amount of the solid this compound sample is ground with potassium bromide (KBr) and pressed into a thin pellet. The IR spectrum is then recorded using a Fourier Transform Infrared (FTIR) spectrometer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. ¹H and ¹³C NMR spectra are acquired on a 400 MHz or higher field NMR spectrometer.

Mass Spectrometry (MS)

A dilute solution of the sample is introduced into the mass spectrometer. Electron ionization (EI) is a common method for small molecules, and the resulting mass spectrum is recorded.

Logical Workflow for Spectroscopic Validation

The following diagram illustrates the logical workflow for the validation of the this compound structure using the discussed spectroscopic methods.

G cluster_0 Structural Hypothesis cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation & Comparison cluster_3 Validation Structure Proposed Structure: This compound IR IR Spectroscopy Structure->IR NMR NMR Spectroscopy (1H & 13C) Structure->NMR MS Mass Spectrometry Structure->MS IR_Data Identify Functional Groups: -OH, -C≡N, Ar-H, -CH3 IR->IR_Data NMR_Data Determine Connectivity: Chemical Shifts & Splitting Patterns NMR->NMR_Data MS_Data Confirm Molecular Weight & Fragmentation MS->MS_Data Validation Structure Validated / Refuted IR_Data->Validation NMR_Data->Validation MS_Data->Validation

Caption: Workflow for the spectroscopic validation of this compound.

Conclusion

The combined analysis of predicted IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry data provides a comprehensive and robust validation of the structure of this compound. The expected spectral features are highly consistent with the presence of the phenolic, methyl, and nitrile functional groups on a 1,2,4-trisubstituted benzene ring. This guide serves as a valuable resource for researchers in confirming the identity and purity of this compound in their studies.

References

A Comparative Guide to Assessing the Purity of Commercial 3-Hydroxy-4-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of starting materials and intermediates is a critical factor that can significantly impact the outcomes of their work. This guide provides a comprehensive comparison of analytical methods for assessing the purity of commercial 3-Hydroxy-4-methylbenzonitrile, a key building block in the synthesis of various pharmaceutical compounds. We will delve into the experimental protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, presenting their strengths and weaknesses in this specific application.

Comparison of Analytical Methods

The choice of an analytical method for purity assessment depends on several factors, including the expected impurities, the required sensitivity and accuracy, and the available instrumentation. Below is a comparative overview of the most suitable techniques for this compound.

Analytical Method Principle Key Advantages Key Limitations Typical Purity Range Detected
HPLC-UV Separation based on polarity and differential partitioning between a stationary phase and a mobile phase, with detection by UV absorbance.High resolution for separating isomers and other closely related impurities. Excellent quantitative accuracy and precision.Not all impurities may have a UV chromophore. Can be destructive to the sample.95-100%
GC-MS Separation of volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass-based detection and identification.High sensitivity for volatile impurities. Provides structural information for impurity identification.Requires derivatization for polar compounds like phenols to improve volatility. High temperatures can cause degradation of thermally labile compounds.90-100%
qNMR A primary analytical method where the signal intensity is directly proportional to the number of nuclei. Purity is determined by comparing the integral of an analyte signal to that of a certified internal standard.Provides a direct, absolute measure of purity without the need for a specific reference standard of the analyte. Non-destructive. Provides structural information.Lower sensitivity compared to chromatographic methods. Signal overlap can be an issue in complex mixtures.90-100%

Experimental Protocols

Below are detailed experimental protocols for the recommended analytical methods for assessing the purity of this compound.

High-Performance Liquid Chromatography (HPLC)

This protocol outlines a reversed-phase HPLC method suitable for the separation and quantification of this compound and its potential impurities.

1. Instrumentation and Columns:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

2. Reagents and Standards:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or another suitable acid for pH adjustment)

  • This compound reference standard (of known purity)

3. Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% phosphoric acid). For example, starting with 30% acetonitrile and increasing to 70% over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 230 nm

  • Injection Volume: 10 µL

4. Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Prepare a standard solution of the reference standard at a similar concentration.

5. Data Analysis:

  • The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the polar phenolic group, a derivatization step is necessary to improve the volatility and chromatographic performance of this compound.

1. Instrumentation:

  • Gas chromatograph with a mass spectrometer detector

  • Capillary column suitable for the analysis of derivatized phenolic compounds (e.g., a 5% phenyl-methylpolysiloxane column, 30 m x 0.25 mm, 0.25 µm film thickness)

2. Reagents:

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% Trimethylchlorosilane - TMCS)

  • Solvent (e.g., Dichloromethane, Acetonitrile)

  • This compound sample

3. Derivatization and Sample Preparation:

  • Dissolve a known amount of the sample in the chosen solvent.

  • Add an excess of the derivatizing agent.

  • Heat the mixture (e.g., at 60-70 °C) for a specified time (e.g., 30 minutes) to ensure complete derivatization.

4. GC-MS Conditions:

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C).

  • Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range appropriate for the expected masses of the derivatized analyte and potential impurities.

5. Data Analysis:

  • Purity is determined by the relative area percentage of the main peak. Impurities can be identified by their mass spectra.

Quantitative Nuclear Magnetic Resonance (qNMR)

This protocol describes the use of ¹H qNMR for the absolute purity determination of this compound.

1. Instrumentation and Materials:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • High-purity deuterated solvent (e.g., DMSO-d₆)

  • Certified internal standard (e.g., maleic acid, dimethyl sulfone) of known purity

  • This compound sample

2. Sample Preparation:

  • Accurately weigh a specific amount of the this compound sample and the internal standard into an NMR tube.

  • Add a precise volume of the deuterated solvent.

3. NMR Acquisition Parameters:

  • Pulse Program: A standard 90° pulse sequence.

  • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest (a value of 30-60 seconds is often sufficient for accurate quantification).

  • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 8-16 scans).

4. Data Processing and Analysis:

  • Process the spectrum with appropriate phasing and baseline correction.

  • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

  • The purity is calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • IS = Internal Standard

Potential Impurities

The synthesis of this compound can lead to several process-related impurities, including:

  • Isomers: Such as 4-hydroxy-3-methylbenzonitrile.

  • Unreacted Starting Materials: Depending on the synthetic route.

  • By-products: Formed from side reactions during the synthesis.

Visualizing the Workflow

To provide a clear overview of the analytical process, the following diagrams illustrate the experimental workflows for each technique.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh_sample Weigh Sample dissolve Dissolve in Mobile Phase weigh_sample->dissolve hplc_system HPLC System Setup dissolve->hplc_system weigh_standard Weigh Reference Standard dissolve_standard Dissolve in Mobile Phase weigh_standard->dissolve_standard dissolve_standard->hplc_system inject Inject Sample & Standard hplc_system->inject run_gradient Run Gradient Elution inject->run_gradient detect UV Detection run_gradient->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate

Caption: Workflow for HPLC Purity Assessment.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh_sample Weigh Sample dissolve Dissolve in Solvent weigh_sample->dissolve derivatize Derivatize with BSTFA dissolve->derivatize gc_setup GC-MS System Setup derivatize->gc_setup inject Inject Derivatized Sample gc_setup->inject run_program Run Temperature Program inject->run_program detect Mass Spectrometric Detection run_program->detect integrate Integrate Peaks detect->integrate identify Identify Impurities by MS integrate->identify calculate Calculate Purity identify->calculate

Caption: Workflow for GC-MS Purity Assessment.

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing weigh_sample Accurately Weigh Sample dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve weigh_is Accurately Weigh Internal Standard weigh_is->dissolve nmr_setup NMR Spectrometer Setup dissolve->nmr_setup acquire Acquire Spectrum nmr_setup->acquire process_spectrum Process Spectrum acquire->process_spectrum integrate Integrate Signals process_spectrum->integrate calculate Calculate Absolute Purity integrate->calculate

Caption: Workflow for qNMR Purity Assessment.

Conclusion

The selection of an appropriate analytical method for determining the purity of commercial this compound is crucial for ensuring the quality and reliability of research and development activities. HPLC offers excellent separation and quantification capabilities for non-volatile impurities. GC-MS, after derivatization, is highly effective for identifying and quantifying volatile impurities. qNMR provides a direct and absolute measure of purity and can be a valuable orthogonal technique. For comprehensive purity assessment, a combination of these methods is often recommended to provide a complete picture of the sample's composition. Researchers should validate their chosen method according to the relevant guidelines to ensure the accuracy and reliability of their results.

comparing the efficacy of different catalysts for 3-Hydroxy-4-methylbenzonitrile synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 3-Hydroxy-4-methylbenzonitrile, a key intermediate in the development of pharmaceuticals and specialty chemicals, can be achieved through various catalytic routes. While direct comparative studies on the efficacy of different catalysts for this specific molecule are not extensively detailed in publicly available literature, this guide provides a comparison of plausible catalytic methods based on established synthetic transformations for analogous compounds. The data presented herein is a representative illustration to guide experimental design and catalyst selection.

Comparison of Catalytic Performance

The following table summarizes hypothetical yet realistic performance data for different catalytic systems in the synthesis of this compound. This data is intended to provide a comparative framework for evaluating potential synthetic routes.

Catalyst SystemStarting MaterialReaction TypeReaction Time (hours)Temperature (°C)Yield (%)Selectivity (%)
Palladium(0) Catalyst (e.g., Pd(PPh₃)₄)3-Bromo-6-methylphenolCyanation8 - 12100 - 12085 - 95>98
Copper(I) Cyanide (CuCN)3-Bromo-6-methylphenolCyanation6 - 10150 - 17080 - 90>97
Ferrous Sulfate (FeSO₄)3-Hydroxy-4-methylbenzaldehydeOne-pot nitrilation4 - 6Reflux75 - 85>95
Co-N-C Catalyst3-Hydroxy-4-methylbenzyl alcoholAmmoxidation12 - 24110 - 15090 - 99>99

Experimental Protocols

Detailed methodologies for the key experimental setups are provided below. These protocols are generalized and may require optimization based on specific laboratory conditions and reagent purity.

Protocol 1: Palladium-Catalyzed Cyanation

This protocol describes the synthesis of this compound from 3-Bromo-6-methylphenol using a Palladium(0) catalyst. Transition metal catalysts like Pd(0) are known to be effective for cyanation reactions.[1][2]

  • Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), a round-bottom flask is charged with 3-Bromo-6-methylphenol (1 equivalent), zinc cyanide (0.6 equivalents), and a Palladium(0) catalyst such as Pd(PPh₃)₄ (0.05 equivalents).

  • Solvent Addition: Anhydrous N,N-Dimethylformamide (DMF) is added to the flask to dissolve the reactants.

  • Reaction Conditions: The reaction mixture is heated to 110°C and stirred for 10 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and quenched with water. The aqueous layer is extracted with ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield this compound.

Protocol 2: Copper-Catalyzed Cyanation

This method utilizes Copper(I) Cyanide for the cyanation of 3-Bromo-6-methylphenol. CuCN is a common reagent for introducing a nitrile group onto an aromatic ring.[1]

  • Reaction Setup: A mixture of 3-Bromo-6-methylphenol (1 equivalent) and Copper(I) Cyanide (1.2 equivalents) is placed in a round-bottom flask.

  • Solvent Addition: A polar aprotic solvent such as DMF or N-Methyl-2-pyrrolidone (NMP) is added.

  • Reaction Conditions: The mixture is heated to 160°C under an inert atmosphere for 8 hours. Reaction progress is monitored by TLC.

  • Work-up: After cooling, the reaction mixture is poured into an aqueous solution of ferric chloride and hydrochloric acid to break down the copper complexes. The mixture is then extracted with an organic solvent.

  • Purification: The organic extracts are combined, washed, dried, and concentrated. The final product is purified by recrystallization or column chromatography.

Protocol 3: Ferrous Sulfate-Catalyzed One-Pot Synthesis

This protocol outlines the conversion of 3-Hydroxy-4-methylbenzaldehyde to this compound using hydroxylamine hydrochloride and a ferrous sulfate catalyst in a one-pot reaction. This method is advantageous due to its operational simplicity.[3]

  • Reaction Setup: 3-Hydroxy-4-methylbenzaldehyde (1 equivalent), hydroxylamine hydrochloride (1.1 equivalents), and anhydrous ferrous sulfate (0.1 equivalents) are combined in a flask.

  • Solvent Addition: DMF is added as the solvent.

  • Reaction Conditions: The reaction mixture is refluxed for 5 hours. TLC is used to monitor the disappearance of the starting material.

  • Work-up: The catalyst is filtered off, and the solvent is removed under vacuum. The residue is dissolved in an organic solvent and washed with water.

  • Purification: The organic layer is dried and evaporated to give the crude nitrile, which is then purified.

Protocol 4: Co-N-C Catalyzed Ammoxidation

This protocol describes a greener approach using a non-precious metal catalyst for the ammoxidation of 3-Hydroxy-4-methylbenzyl alcohol. This method can offer high conversion and selectivity.[4]

  • Reaction Setup: In an autoclave, 3-Hydroxy-4-methylbenzyl alcohol (1 equivalent), the Co-N-C catalyst, and aqueous ammonia are combined.

  • Solvent Addition: An appropriate organic solvent is added.

  • Reaction Conditions: The autoclave is pressurized with oxygen and heated to 130°C for 18 hours with stirring.

  • Work-up: After the reaction, the autoclave is cooled, and the pressure is released. The solid catalyst is separated by filtration.

  • Purification: The filtrate is concentrated, and the product is isolated and purified, for instance, by extraction and subsequent chromatography.

Visualizing the Workflow and Reaction Pathway

The following diagrams illustrate a generalized workflow for comparing catalyst efficacy and a plausible reaction pathway for the synthesis.

Experimental Workflow for Catalyst Comparison cluster_setup Reaction Setup cluster_execution Execution & Monitoring cluster_analysis Analysis & Purification cluster_evaluation Performance Evaluation A Select Starting Material (e.g., 3-Bromo-6-methylphenol) D Run Parallel Syntheses A->D B Choose Catalyst (e.g., Pd(0), CuCN, FeSO4) B->D C Define Reaction Conditions (Solvent, Temperature, Time) C->D E Monitor Reaction Progress (e.g., TLC, GC-MS) D->E In-process control F Work-up & Isolation E->F G Purify Product (Chromatography, Recrystallization) F->G H Characterize Product (NMR, MS, IR) G->H I Calculate Yield & Selectivity H->I J Compare Catalyst Efficacy I->J

Caption: Generalized workflow for comparing the efficacy of different catalysts.

Palladium-Catalyzed Cyanation Pathway A 3-Bromo-6-methylphenol C Oxidative Addition A->C B Pd(0) Catalyst B->C D Aryl-Pd(II)-Br Complex C->D F Transmetalation D->F E Zn(CN)₂ E->F G Aryl-Pd(II)-CN Complex F->G H Reductive Elimination G->H I This compound H->I J Pd(0) Catalyst (regenerated) H->J J->C

Caption: Plausible catalytic cycle for Palladium-catalyzed cyanation.

References

Safety Operating Guide

Proper Disposal of 3-Hydroxy-4-methylbenzonitrile: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This guide provides essential safety and logistical information for the proper disposal of 3-Hydroxy-4-methylbenzonitrile, ensuring compliance with safety regulations and minimizing environmental impact.

Immediate Safety and Hazard Information

This compound is a compound that requires careful handling due to its potential health hazards. It is harmful if swallowed, in contact with skin, or inhaled.[1][2][3][4] It is also known to cause skin and serious eye irritation, and may lead to respiratory irritation.[1][2][3][4] Adherence to proper personal protective equipment (PPE) protocols, including the use of protective gloves, clothing, and eye/face protection, is mandatory when handling this chemical.[2][3][4]

A summary of the key hazard information is presented in the table below.

Hazard ClassificationDescription
Acute Toxicity (Oral) Harmful if swallowed.[1][2][3][4]
Acute Toxicity (Dermal) Harmful in contact with skin.[1][2][3][4]
Acute Toxicity (Inhalation) Harmful if inhaled.[1][2][3][4]
Skin Corrosion/Irritation Causes skin irritation.[1][2][3]
Serious Eye Damage/Irritation Causes serious eye irritation.[1][2][3]
Specific Target Organ Toxicity May cause respiratory irritation.[1][3]
Aquatic Hazard One source indicates it is harmful to aquatic life.[5]

Disposal Procedures: A Step-by-Step Approach

The primary and most recommended method for the disposal of this compound is to send it to an approved and licensed hazardous waste disposal facility.[2][3][5] This ensures that the compound is managed in an environmentally responsible and compliant manner.

For accidental spills, the immediate action should be to sweep up the solid material, avoiding dust formation, and place it into a suitable, clearly labeled container for disposal.[3][4] It is crucial to prevent the chemical from entering drains or waterways.[5]

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 start Start: Have this compound for Disposal decision_spill Is it a small, manageable spill? start->decision_spill process_spill 1. Wear appropriate PPE. 2. Sweep up solid material, avoiding dust. 3. Place in a labeled, sealed container for hazardous waste. decision_spill->process_spill Yes decision_bulk Is it bulk waste or an unmanaged spill? decision_spill->decision_bulk No disposal_facility Arrange for collection by a licensed hazardous waste disposal facility. process_spill->disposal_facility process_bulk 1. Store in original or compatible, sealed, and labeled container. 2. Segregate from incompatible materials. decision_bulk->process_bulk Yes process_bulk->disposal_facility end End: Proper Disposal Complete disposal_facility->end

References

Personal protective equipment for handling 3-Hydroxy-4-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling 3-Hydroxy-4-methylbenzonitrile. It includes detailed operational procedures and disposal plans to ensure the safe management of this chemical in a laboratory setting.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance. Based on GHS classifications for this and structurally similar compounds, it is harmful if swallowed, in contact with skin, or inhaled, and causes skin and serious eye irritation[1][2][3][4][5]. Therefore, strict adherence to PPE protocols is mandatory.

Summary of Required Personal Protective Equipment

PPE CategorySpecification
Hand Protection Chemical-resistant nitrile gloves are required. Nitrile offers superior protection against a wide range of chemicals, including solvents, oils, and hazardous materials.[6][7][8][9] Ensure gloves are inspected before use and changed frequently.
Eye Protection Chemical safety goggles or a face shield are mandatory to prevent eye contact.[3][4][5][10]
Skin and Body A lab coat or chemical-resistant apron must be worn. Full-body protection may be necessary for large-scale operations.[4][5][10]
Respiratory Use in a well-ventilated area, preferably a chemical fume hood.[3][4][5][10] If ventilation is inadequate or for high-concentration work, a NIOSH-approved respirator is necessary.[4][5]

Operational Plan: Step-by-Step Handling Procedure

This protocol outlines the safe handling of this compound from receipt to use.

  • Receiving and Storage:

    • Upon receipt, inspect the container for any damage or leaks.

    • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[5]

    • Keep the container tightly closed when not in use.[3][5]

  • Preparation:

    • Work within a designated area, such as a chemical fume hood, to minimize inhalation exposure.[5]

    • Ensure an eyewash station and safety shower are readily accessible.[4][5]

    • Don all required PPE as specified in the table above.

  • Handling and Use:

    • Avoid direct contact with the substance.[10]

    • Prevent the formation of dust if handling a solid form.[4]

    • If transferring the chemical, use appropriate tools (e.g., spatula, scoop) to avoid spills.

    • Wash hands thoroughly after handling, even if gloves were worn.[3]

  • Spill Management:

    • In case of a small spill, carefully sweep up the solid material and place it in a labeled, sealed container for disposal.[4]

    • Avoid generating dust.[3]

    • For larger spills, evacuate the area and follow emergency procedures.

Disposal Plan

Proper disposal of this compound and its contaminated waste is crucial to prevent environmental harm and ensure regulatory compliance.

  • Waste Collection:

    • Collect all waste material, including unused product and contaminated consumables (e.g., gloves, weighing paper), in a designated, clearly labeled, and sealed hazardous waste container.[3]

    • Do not mix with other waste streams.[3]

  • Container Management:

    • Handle uncleaned containers as you would the product itself.[3]

  • Disposal Procedure:

    • Dispose of the chemical waste through a licensed hazardous waste disposal company.

    • Follow all local, regional, and national regulations for chemical waste disposal.[3]

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don PPE B Prepare Work Area A->B C Weigh/Measure Chemical B->C D Perform Experiment C->D E Decontaminate Work Area D->E F Dispose of Waste E->F G Doff PPE F->G

Caption: Standard laboratory workflow for handling hazardous chemicals.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.